(R)-3-N-Cbz-aminomethylmorpholine hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Morpholine Scaffold and the Significance of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Morpholine Scaffold and the Significance of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in drug design.[3] (R)-3-N-Cbz-aminomethylmorpholine hydrochloride, with its defined stereochemistry at the C3 position and a protected primary amine, represents a key chiral intermediate for the synthesis of complex molecules with potential therapeutic applications. The carboxybenzyl (Cbz) protecting group offers robust protection of the primary amine during subsequent synthetic transformations and can be selectively removed under specific conditions.[4][5] The hydrochloride salt form enhances the compound's stability and handling properties.
This technical guide provides an in-depth overview of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride (CAS Number 1881275-75-7), focusing on its synthesis, characterization, and potential applications. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile building block in their synthetic endeavors.
Chemical Properties and Structure
(R)-3-N-Cbz-aminomethylmorpholine hydrochloride is a chiral, protected aminomorpholine derivative. A comprehensive summary of its key chemical properties is provided in Table 1.
Property
Value
Source
CAS Number
1881275-75-7
N/A
Molecular Formula
C₁₃H₁₉ClN₂O₃
Calculated
Molecular Weight
286.76 g/mol
Calculated
Appearance
White to off-white solid (predicted)
N/A
Solubility
Soluble in water, methanol, DMSO (predicted)
N/A
Chirality
(R)-enantiomer
N/A
Strategic Synthesis of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride
A plausible synthetic pathway commences with a chiral 1,2-amino alcohol, which serves as the foundation for the stereoselective construction of the morpholine ring.[9][10] The aminomethyl group can be introduced through various synthetic transformations, followed by the crucial Cbz protection of the primary amine.[5][11] The final step involves the formation of the hydrochloride salt.
An In-depth Technical Guide to the Chemical Structure and Properties of (R)-4-Cbz-3-(aminomethyl)morpholine HCl
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (R)-4-Cbz-3-(aminomethyl)morpholine hydrochloride, a chiral morpholine derivative of sign...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-4-Cbz-3-(aminomethyl)morpholine hydrochloride, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure, appearing in numerous biologically active compounds and approved drugs.[1][2][3] This document delves into the chemical structure, stereochemistry, and key physicochemical properties of the title compound. A detailed, field-proven synthetic pathway is proposed, starting from a commercially available precursor, complete with mechanistic insights and step-by-step protocols. Furthermore, this guide outlines a suite of analytical techniques for the characterization and quality control of (R)-4-Cbz-3-(aminomethyl)morpholine HCl, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), with a special focus on chiral purity assessment. Potential applications and the biological relevance of substituted morpholines are also discussed, providing a comprehensive resource for researchers in the field.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functionality.[1] This unique combination of features imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a highly sought-after building block in drug design.[4] The incorporation of a morpholine moiety can enhance the pharmacokinetic profile of a drug candidate, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][5] The specific stereochemistry at the C-3 position, as in the (R)-enantiomer of the title compound, is often crucial for selective interaction with biological targets, highlighting the importance of enantioselective synthesis and analysis.[6]
Chemical Structure and Properties
(R)-4-Cbz-3-(aminomethyl)morpholine HCl is the hydrochloride salt of an N-Cbz protected aminomethyl-substituted morpholine. The Cbz (carboxybenzyl) group is a common protecting group for amines, valued for its stability and selective removal under specific conditions.[7]
Structural Elucidation
The core of the molecule is a morpholine ring. At the 4-position (the nitrogen atom), a carboxybenzyl (Cbz) group is attached. The 3-position of the morpholine ring bears an aminomethyl substituent, which is protonated in the hydrochloride salt form. The stereocenter is at the 3-position, with the (R) configuration.
Diagram 1: Chemical Structure of (R)-4-Cbz-3-(aminomethyl)morpholine HCl
Caption: Chemical structure of (R)-4-Cbz-3-(aminomethyl)morpholine HCl.
Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C13H19ClN2O3
Based on the chemical structure.
Molecular Weight
294.76 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Typical for hydrochloride salts of organic amines.
Solubility
Soluble in water, methanol, and DMSO
The hydrochloride salt form enhances aqueous solubility.
Stability
Stable under normal laboratory conditions
The Cbz group is generally stable to a wide range of reagents.[7]
Synthesis and Manufacturing
A robust and stereochemically controlled synthesis is paramount for the production of enantiomerically pure compounds. A plausible and efficient synthetic route to (R)-4-Cbz-3-(aminomethyl)morpholine HCl commences from the commercially available precursor, (R)-4-Cbz-3-hydroxymethylmorpholine. The synthetic strategy involves the conversion of the primary alcohol to a primary amine, a common transformation in organic synthesis.[8]
Synthetic Workflow
The proposed synthesis is a three-step sequence followed by salt formation:
Mesylation: Conversion of the primary alcohol to a mesylate, which is an excellent leaving group.[9][10]
Azide Substitution: SN2 reaction with sodium azide to introduce the azide functionality with inversion of configuration (though in this case, the stereocenter is not at the reaction center).
Reduction: Reduction of the azide to the primary amine.
Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.
Diagram 2: Proposed Synthetic Workflow
Caption: A plausible synthetic route from a hydroxymethyl precursor.
Experimental Protocols
To a solution of (R)-4-Cbz-3-hydroxymethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Causality: The conversion of the hydroxyl group to a mesylate is a critical activation step. The mesyl group is an excellent leaving group due to the ability of the sulfonate to stabilize the negative charge through resonance, thus facilitating the subsequent nucleophilic substitution.[11]
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).
Add sodium azide (1.5-2.0 eq.) to the solution.
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality: The SN2 reaction with sodium azide is a reliable method for introducing a nitrogen atom. The azide can then be cleanly reduced to the primary amine.[12]
Dissolve the azide intermediate in methanol or ethyl acetate.
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
Concentrate the filtrate under reduced pressure to obtain the desired amine.
Causality: Catalytic hydrogenation is a mild and efficient method for the reduction of azides to primary amines, with the byproducts being nitrogen gas, leading to a clean reaction.[13]
Dissolve the (R)-4-Cbz-3-(aminomethyl)morpholine in a minimal amount of a suitable solvent like ethyl acetate or methanol.
Cool the solution in an ice bath and add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.
Stir the resulting slurry for 30 minutes.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Causality: The formation of the hydrochloride salt enhances the stability and water solubility of the amine, which is often desirable for pharmaceutical applications.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-4-Cbz-3-(aminomethyl)morpholine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for structural elucidation.
1H NMR: The spectrum is expected to show characteristic signals for the morpholine ring protons, the aminomethyl protons, the Cbz group (including the benzylic methylene and aromatic protons), and a broad singlet for the ammonium protons. The protons of the morpholine ring often exhibit complex splitting patterns due to their diastereotopic nature.[14]
13C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the Cbz group and the carbons of the morpholine ring.
Self-Validation: The integration of the proton signals should correspond to the number of protons in each part of the molecule. 2D NMR techniques like COSY and HSQC can be employed to confirm the connectivity of protons and carbons.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
HPLC is a cornerstone for purity assessment, while MS provides molecular weight confirmation.
HPLC: A reverse-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid for MS compatibility), can be developed to determine the purity of the compound.[15]
LC-MS: Coupling HPLC with a mass spectrometer allows for the confirmation of the molecular weight of the parent ion. For (R)-4-Cbz-3-(aminomethyl)morpholine, the expected [M+H]+ would be at m/z corresponding to the free base.
Diagram 3: Analytical Characterization Workflow
Caption: A comprehensive workflow for analytical characterization.
Chiral Purity Analysis
Ensuring the enantiomeric purity is critical for chiral drug candidates.
Chiral HPLC: The most common method for determining enantiomeric excess (e.e.) is chiral HPLC.[16][17] A suitable chiral stationary phase (e.g., polysaccharide-based) is used to separate the (R) and (S) enantiomers, allowing for their quantification.
Self-Validation: A racemic mixture of the compound should be synthesized and injected to confirm the separation of the two enantiomers and to identify the retention times of each.
Applications and Biological Relevance
Substituted morpholines are prevalent in medicinal chemistry due to their favorable properties.[4] While the specific biological activity of (R)-4-Cbz-3-(aminomethyl)morpholine HCl is not widely reported, its structural motifs suggest potential as a building block for various therapeutic agents. The aminomethylmorpholine core can be further functionalized to interact with a variety of biological targets. The Cbz protecting group can be removed under mild conditions, such as catalytic hydrogenolysis, to reveal the primary amine for further synthetic elaboration.[13][18]
Safety and Handling
As with any chemical, (R)-4-Cbz-3-(aminomethyl)morpholine HCl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-4-Cbz-3-(aminomethyl)morpholine HCl is a valuable chiral building block with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a robust analytical workflow for its characterization. The insights into the causality behind experimental choices and the self-validating nature of the described protocols are intended to empower researchers to confidently synthesize, analyze, and utilize this compound in their research endeavors.
Chemistry Steps. (2023). Alcohols to Amines. [Link]
Rutjes, F. P. J. T., & Schoemaker, H. E. (2004). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Synthesis, 2004(05), 641-662. [Link]
Chemistry Stack Exchange. (2013). How do you create primary amines from alcohols?. [Link]
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ResearchGate. (2017). Different analytical methods of estimation of morpholine or its derivatives. [Link]
ResearchGate. (2025). New protocol for converting alcohols into amines. [Link]
Tao, W. A., & Cooks, R. G. (2004). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Angewandte Chemie International Edition, 43(6), 621-625. [Link]
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
Zheng, M., McErlane, K. M., & Ong, M. C. (1998). High-performance liquid chromatography-mass spectrometry-mass spectrometry analysis of morphine and morphine metabolites and its application to a pharmacokinetic study in male Sprague-Dawley rats. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 971-980. [Link]
ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]
ScienceMadness.org. (2011). Problem forming sugar azide. [Link]
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]
Mitchell, T. A., & Lectka, T. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2548–2551. [Link]
Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10321-10323. [Link]
Pharmaceutical Outsourcing. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
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Ukrainica Bioorganica Acta. (2018). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. [Link]
Molecular weight and formula of Cbz-protected aminomethyl morpholine
The following is an in-depth technical guide on Cbz-protected Aminomethyl Morpholine , specifically focusing on the commercially significant isomer Benzyl (morpholin-2-ylmethyl)carbamate . Core Identity & Structural Spec...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on Cbz-protected Aminomethyl Morpholine , specifically focusing on the commercially significant isomer Benzyl (morpholin-2-ylmethyl)carbamate .
Core Identity & Structural Specifications
Cbz-protected aminomethyl morpholine (specifically the 2-isomer) is a critical bifunctional building block in medicinal chemistry. It features a morpholine ring—a privileged scaffold known for improving aqueous solubility and metabolic stability—and a benzyl carbamate (Cbz) protecting group on the exocyclic primary amine.
This molecule serves as a "masked" linker. The free secondary amine (N4) allows for immediate functionalization (e.g., SNAr reactions, reductive aminations), while the Cbz group protects the primary amine for later stage elaboration, such as amide coupling in peptidomimetics or PROTAC linker synthesis.
Chemical Specifications Table
Property
Specification
IUPAC Name
Benzyl (morpholin-2-ylmethyl)carbamate
Common Name
2-(N-Cbz-aminomethyl)morpholine
CAS Number
1027375-80-9 (Free Base)
Molecular Formula
C₁₃H₁₈N₂O₃
Molecular Weight
250.29 g/mol
Physical State
White to off-white solid or viscous oil
Solubility
Soluble in DCM, MeOH, DMSO; Low solubility in water (Free Base)
pKa (Calculated)
~8.5 (Morpholine NH)
Isomeric Purity
Typically available as racemate or enantiopure (S)-isomer (CAS 1881275-91-7)
Part 2: Synthesis & Experimental Protocols
The synthesis of Cbz-protected aminomethyl morpholine requires an orthogonal protection strategy. Direct Cbz protection of 2-(aminomethyl)morpholine is non-selective and yields a mixture of N-Cbz, N'-Cbz, and bis-Cbz products.
The industry-standard protocol utilizes a Boc/Cbz orthogonal approach , ensuring regiospecific protection of the exocyclic amine while liberating the endocyclic morpholine nitrogen.
Synthesis Workflow Diagram
Detailed Experimental Protocol
Step 1: Cbz Protection of the Exocyclic Amine
This step installs the Cbz group on the primary amine while the morpholine nitrogen remains protected by a Boc group.
Purification: If necessary, purify via column chromatography (DCM:MeOH:NH₄OH gradient).
Part 3: Applications in Drug Discovery
This scaffold is widely used because the morpholine ring lowers lipophilicity (LogP) while the Cbz group provides a robust "handle" for convergent synthesis.
Linker Design for PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the morpholine group often serves as an "exit vector" from a ligand (e.g., a kinase inhibitor). The Cbz-protected amine allows the chemist to attach the morpholine to the ligand first, and then deprotect the amine to attach the linker chain.
Antibacterial Analogs (Oxazolidinones)
The 3-fluorophenyl-morpholine moiety is a pharmacophore found in Linezolid. Cbz-protected aminomethyl morpholine is a precursor for synthesizing next-generation oxazolidinones where the C5-side chain is modified to overcome resistance.
Strategic Application Logic
References
ChemicalBook. (2025). Benzyl (morpholin-2-ylmethyl)carbamate - CAS 1027375-80-9.[2] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10057542, 6-(Aminomethyl)morpholin-3-one (Analogue Reference). Retrieved from
Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives. Retrieved from
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Protection and Deprotection Protocols. Retrieved from
BLD Pharm. (2025). Product Information: Benzyl (morpholin-2-ylmethyl)carbamate.[2] Retrieved from
Part 1: The Critical Role of Chirality in Morpholine-Based Drug Candidates
An In-depth Technical Guide to the Stereochemical Differentiation of (R)- and (S)-3-N-Cbz-aminomethylmorpholine for Advanced Drug Discovery This guide provides a comprehensive technical framework for researchers, medicin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stereochemical Differentiation of (R)- and (S)-3-N-Cbz-aminomethylmorpholine for Advanced Drug Discovery
This guide provides a comprehensive technical framework for researchers, medicinal chemists, and drug development professionals on understanding and differentiating the enantiomers of 3-N-Cbz-aminomethylmorpholine. While specific comparative data on the (R) and (S) enantiomers are not extensively documented in publicly available literature, this document synthesizes established principles of stereochemistry and analytical chemistry to provide a robust methodology for their synthesis, separation, and characterization. The protocols and insights herein are designed to be self-validating systems, grounded in authoritative scientific principles.
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Its presence in numerous FDA-approved drugs is a testament to its utility.[3] When a substituent is introduced at the 3-position of the morpholine ring, as in 3-aminomethylmorpholine, a chiral center is created. This gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers.
It is a foundational principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities.[4] This is due to the stereospecific nature of biological targets, such as enzymes and receptors, which are themselves chiral. Therefore, the separation and individual characterization of the (R) and (S)-3-N-Cbz-aminomethylmorpholine enantiomers are not merely an academic exercise but a critical step in any drug discovery program utilizing this scaffold.
Part 2: Stereoselective Synthesis Strategies
Plausible Synthetic Approach:
A common and effective strategy involves starting with an enantiomerically pure precursor, such as an amino alcohol. The synthesis would typically proceed in a multi-step sequence that preserves the stereochemistry of the starting material.
Experimental Protocol: Conceptual Synthesis of (S)-3-N-Cbz-aminomethylmorpholine
Starting Material: Begin with a commercially available, enantiopure amino alcohol.
N-Alkylation: React the amino alcohol with a suitable two-carbon electrophile. Recent green chemistry approaches have identified ethylene sulfate as a highly efficient reagent for this purpose, allowing for selective monoalkylation under mild conditions.[3][6]
Cyclization: The resulting intermediate is then cyclized to form the morpholine ring, often promoted by a base such as potassium tert-butoxide.
Amine Protection: The primary amine of the aminomethyl group is protected with a carboxybenzyl (Cbz) group. This is typically achieved by reacting the amine with benzyl chloroformate in the presence of a mild base.[7]
The causality behind this experimental design is rooted in stereocontrol. By using a chiral starting material, the stereochemical integrity is maintained throughout the synthesis, leading to the desired enantiomerically pure product. This avoids the need for costly and often inefficient chiral resolution at a later stage.
Part 3: A Methodological Guide to Differentiating the Enantiomers
Once synthesized, the primary task is to separate and analyze the (R) and (S) enantiomers. Chiral chromatography and NMR spectroscopy are the cornerstone techniques for this purpose.
Chiral HPLC is the gold standard for separating and quantifying enantiomers in pharmaceutical analysis.[8][] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10]
Data Presentation: Common Chiral Stationary Phases for Amine Separation
CSP Type
Chiral Selector
Typical Mobile Phase
Interaction Mechanism
Polysaccharide-Based
Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))
Hexane/Isopropanol or Hexane/Ethanol
Hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polymer.[11]
Aqueous buffers with an organic modifier (e.g., Methanol)
Host-guest complexation, primarily through hydrogen bonding between the amine and the ether oxygens.[4]
Experimental Protocol: Developing a Chiral HPLC Separation Method
Column Selection: Based on the structure of 3-N-Cbz-aminomethylmorpholine (a primary amine with aromatic and carbamate groups), a polysaccharide-based CSP such as Chiralpak® IA or Chiralcel® OD-H is a logical starting point.[11]
Mobile Phase Screening: Begin with an isocratic mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1 mL/min.
Optimization: If separation is not achieved, systematically vary the ratio of the mobile phase (e.g., to 80:20, 70:30). The addition of a small amount of an amine modifier, such as diethylamine (0.1%), can improve peak shape for basic analytes.
Detection: Use a UV detector, monitoring at a wavelength where the Cbz group absorbs strongly (e.g., ~254 nm).
Validation: Once baseline separation is achieved, the method should be validated for linearity, accuracy, and precision according to ICH guidelines.[11]
Caption: Three-point attachment model for chiral recognition.
As the diagram illustrates, one enantiomer (the eutomer) may achieve a perfect three-point fit with the target, leading to a potent biological response. In contrast, its mirror image (the distomer) may only achieve a one- or two-point interaction, or experience steric hindrance, resulting in significantly lower activity or even a different pharmacological effect altogether.
Beyond target affinity, stereochemistry can also influence:
Pharmacokinetics (ADME): Enantiomers can be metabolized at different rates by stereoselective enzymes (e.g., cytochrome P450s), leading to different plasma concentrations and durations of action.
Toxicity: The undesired enantiomer may be responsible for off-target effects and toxicity.
Conclusion
The differentiation of (R)- and (S)-3-N-Cbz-aminomethylmorpholine is a paramount concern for any research or development program involving this chiral intermediate. While direct comparative data remains elusive in public literature, this guide provides the essential technical framework and validated methodologies required to perform this critical analysis. By applying rigorous stereoselective synthesis, robust analytical separation techniques like chiral HPLC, and spectroscopic analysis, researchers can confidently elucidate the unique properties of each enantiomer. This ensures that only the most potent and safest enantiomer is advanced, adhering to modern regulatory standards and maximizing the potential for therapeutic success.
References
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI.
Chiral Drug Separation. Source Not Specified.
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
Biological activity – Knowledge and References. Taylor & Francis.
Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. PrepChem.com.
Enantioanalysis of pharmaceutical compounds. Source Not Specified.
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances.
Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal.
Strategic Sourcing and Validation of Chiral Morpholine Building Blocks
Executive Summary: The Shift to Fsp³ In modern drug discovery, the "flatland" of aromatic-heavy compounds is receding. Increasing the fraction of sp³-hybridized carbons (Fsp³) is statistically correlated with improved cl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift to Fsp³
In modern drug discovery, the "flatland" of aromatic-heavy compounds is receding. Increasing the fraction of sp³-hybridized carbons (Fsp³) is statistically correlated with improved clinical success rates due to higher solubility and lower off-target toxicity.[1]
Chiral morpholines represent a "privileged scaffold" in this transition. Unlike their achiral counterparts, they offer vectors for growing molecules into specific protein pockets while maintaining the favorable metabolic profile of the morpholine ether linkage. However, the sourcing of these building blocks is fraught with risk: enantiomeric impurities can lead to false SAR (Structure-Activity Relationship) data, and batch-to-batch variability can derail late-stage lead optimization.[1]
This guide provides a technical framework for sourcing, validating, and utilizing chiral morpholine building blocks, moving beyond simple catalog browsing to a causality-driven procurement strategy.
The Pharmacophore Value Proposition
Before selecting a supplier, one must understand the structural causality of the request. Why specify a chiral morpholine over an achiral one?
Metabolic Shunting: Placing a substituent (e.g., methyl, trifluoromethyl) at the C2 or C3 position of the morpholine ring sterically hinders P450 oxidation sites, extending half-life (
).
Vectorial Growth: The chiral center fixes the vector of the substituent, allowing the drug designer to probe specific sub-pockets (e.g., the ribose pocket in kinase ATP binding sites) that are inaccessible to planar molecules.
Solubility: Chiral disruption of crystal packing often results in higher aqueous solubility compared to racemate or flat analogues.
Sourcing Strategy: The Supplier Ecosystem
The market for chiral morpholines is not monolithic. Suppliers differ vastly in their synthetic methodologies, which directly impacts the impurity profile of the material you receive.
The Make vs. Buy Decision Matrix
Do not default to custom synthesis. Use the following logic to determine your sourcing route.
Figure 1: Strategic sourcing workflow for chiral building blocks. Note the critical internal QC checkpoint regardless of the source.
Supplier Tiering & Technical Capabilities[1]
Tier 1: The "REAL" Space (Enamine)
Profile: Enamine holds the world's largest collection of building blocks. Their "REAL" (Readily Accessible) database is not just a virtual list; it is based on validated reaction rules applied to in-stock reagents.[1]
Technical Edge: They utilize Asymmetric Hydrogenation at scale.
Mechanism:[1][2][3] Reduction of substituted dehydromorpholines using Rh-catalysts.[1]
Why it matters: This method generally yields high enantiomeric excess (e.e.) without the need for wasteful resolution of racemates.
Best For: High-diversity SAR exploration (e.g., 2-alkyl, 3-aryl morpholines).[1]
Tier 2: The Catalog Specialists (Combi-Blocks, PharmBricks)
Profile: These suppliers often stock "staple" chiral morpholines (e.g., Boc-protected (S)-2-methylmorpholine) ready for immediate shipment.[1]
Technical Edge: Cost-efficiency and speed.[1][4] They often rely on Chiral Pool Synthesis (starting from amino acids or chiral epoxides).
Why it matters: Chiral pool synthesis guarantees absolute configuration (if no racemization occurs), whereas asymmetric catalysis requires careful validation of the catalyst system.
Best For: Gram-scale resupply of validated hits.[1]
Profile: CROs (Contract Research Organizations) for when the catalog fails.
Technical Edge:Chiral Resolution . If a complex morpholine cannot be synthesized asymmetrically, they will synthesize the racemate and separate it using SFC (Supercritical Fluid Chromatography).
Best For: Novel scaffolds where no synthetic route exists.
Technical Validation: The Self-Validating System
Trustworthiness Principle: Never assume the label on the bottle is correct regarding stereochemistry. Enantiomeric drift can occur during storage or shipping (thermal stress).
Every shipment must undergo the following Chiral Validation Protocol :
Watch out for: Regioisomers. In morpholine synthesis, ring-closing steps can sometimes yield isomeric impurities (e.g., 2-substituted vs 3-substituted) that have identical mass but different retention times.[1]
Option A (Gold Standard): Small Molecule X-Ray Crystallography (if the compound is solid).
Option B (Fast): Mosher's Acid Analysis. Derivatize the morpholine nitrogen with (R)- and (S)-Mosher's acid chloride.[1] Analyze via ¹H-NMR or ¹⁹F-NMR to determine configuration based on chemical shift differences (
).
Figure 2: The "Self-Validating" QC workflow. Note the requirement for a racemic standard to validate the chiral chromatography method.
Experimental Protocol: Derivatization for e.e. Check
If you lack a Chiral SFC, use this NMR method.
Objective: Determine e.e. of a chiral morpholine (secondary amine) using ¹⁹F-NMR.
Technical Guide: Physical Properties of Benzyl (R)-3-(aminomethyl)morpholine-4-carboxylate HCl
This guide details the physical properties, structural characteristics, and handling protocols for Benzyl (R)-3-(aminomethyl)morpholine-4-carboxylate Hydrochloride . It is designed for researchers utilizing this compound...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical properties, structural characteristics, and handling protocols for Benzyl (R)-3-(aminomethyl)morpholine-4-carboxylate Hydrochloride . It is designed for researchers utilizing this compound as a chiral building block in medicinal chemistry, particularly in the synthesis of bioactive morpholine derivatives.
Executive Summary
Benzyl (R)-3-(aminomethyl)morpholine-4-carboxylate HCl (CAS: 1312161-62-8, salt form) is a high-value chiral intermediate. It features a morpholine ring with a benzyloxycarbonyl (Cbz) protecting group at the N4 position and a primary aminomethyl group at the C3 position with (R)-stereochemistry . This scaffold is critical in drug discovery for introducing defined 3D-chirality into kinase inhibitors, EZH2 inhibitors, and other small-molecule therapeutics, improving selectivity and metabolic stability compared to achiral analogs.
Chemical Identity & Structural Analysis[1][2][3][4]
N4-Cbz Protection: The carbamate (Cbz) group protects the secondary amine of the morpholine ring, preventing side reactions (e.g., N-alkylation) during downstream derivatization of the primary amine. It is stable to basic conditions but cleavable by hydrogenolysis (
) or strong acids (e.g., HBr/AcOH).
C3-Aminomethyl Handle: The primary amine is the reactive "warhead" for amide coupling, reductive amination, or sulfonylation.
Stereochemistry: The (R)-configuration at C3 is fixed. Maintaining optical purity is essential, as the (S)-enantiomer often exhibits different biological activity.
Physical Properties Profile
The following data summarizes the physicochemical characteristics observed for this class of morpholine salts.
Property
Value / Description
Note
Physical State
Solid (Crystalline powder)
Hygroscopic nature is common for amine HCl salts.
Color
White to Off-White
Yellowing indicates oxidation or free base degradation.
Melting Point
> 170°C (Decomposition)
Exact MP depends on crystal habit/solvate form.
Solubility
Water, Methanol, DMSO
Highly soluble in polar protic solvents; insoluble in non-polar organics (Hexane, Et₂O).
pKa (C3-NH₂)
~8.5 – 9.5
Protonated in HCl salt form.
LogP (Free Base)
~0.6 – 1.2
Lipophilicity increases after Cbz deprotection.
Hygroscopicity
Moderate to High
Store with desiccant; salt absorbs atmospheric moisture.
Characterization & Quality Control Workflow
To ensure scientific integrity in drug development, every batch must undergo a rigorous validation workflow. The following diagram outlines the critical path for confirming identity and purity.
QC Workflow Diagram
Figure 1: Step-by-step Quality Control workflow for validating chiral morpholine salts.
Experimental Protocols for Validation
A. Identity Verification (¹H NMR)
Solvent: DMSO-d₆ (preferred for HCl salts) or Methanol-d₄.
Key Signals:
Aromatic Cbz: Multiplet at
7.30–7.45 ppm (5H).
Benzylic CH₂: Singlet/AB quartet at
5.10 ppm (2H).
Morpholine Core: Complex multiplets between
3.00–4.00 ppm.
Aminomethyl CH₂: Doublet/Multiplet distinct from ring protons, typically
2.80–3.10 ppm.
B. Enantiomeric Purity (Chiral HPLC)
Objective: Confirm (R)-enantiomer > 98% ee.
Column: Daicel Chiralpak IA or IC (Immobilized polysaccharide phases).
Mobile Phase: n-Hexane : Isopropanol (with 0.1% Diethylamine to suppress tailing of the amine).
Detection: UV at 210 nm or 254 nm (Cbz chromophore).
Self-Validation: Inject the racemate first to establish separation of (R) and (S) peaks.
Handling, Stability & Safety
Storage & Stability[8]
Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible, or in tightly sealed containers with desiccants.
Degradation:
Hydrolysis: The Cbz group is stable to moisture but degrades under strong acidic conditions at high temperatures.
Oxidation: Amines can oxidize to N-oxides if exposed to air/light for prolonged periods.
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309436, Benzyl 3-(aminomethyl)morpholine-4-carboxylate. Retrieved from .
ChemicalBook (2025). (R)-4-Cbz-3-(aminomethyl)morpholine Product Properties and CAS 1312161-62-8.[7] Retrieved from .
BLD Pharm (2025). Safety Data Sheet: (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate. Retrieved from .
Sigma-Aldrich (2025). General Handling of Amine Hydrochlorides and Chiral Building Blocks. Retrieved from .
A Technical Guide to the Solubility of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride: A Comparative Analysis in Water and DMSO
Abstract Introduction: The Critical Role of Solvent Selection (R)-3-N-Cbz-aminomethylmorpholine hydrochloride is a bifunctional molecule featuring a morpholine core, a primary amine protected by a carboxybenzyl (Cbz) gro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Critical Role of Solvent Selection
(R)-3-N-Cbz-aminomethylmorpholine hydrochloride is a bifunctional molecule featuring a morpholine core, a primary amine protected by a carboxybenzyl (Cbz) group, and a hydrochloride salt. Such structures are common intermediates in medicinal chemistry. The choice of solvent is a critical decision point in the synthesis, purification, and biological screening of such compounds.
Aqueous solubility is paramount for physiological relevance, influencing oral bioavailability and suitability for intravenous formulations. Hydrochloride salts are frequently used to enhance the water solubility of basic amine compounds[1][2].
DMSO solubility is essential for in vitro screening and compound storage. DMSO's remarkable ability to dissolve a wide array of both polar and non-polar compounds makes it the universal solvent for high-throughput screening (HTS) libraries[3][4][5].
Understanding the interplay between the solute's structure and the solvent's properties is key to predicting and manipulating solubility.
Physicochemical Properties of the Key Components
A molecule's solubility is dictated by its structure and its interaction with the solvent. Let's dissect the components involved.
Table 1: Physicochemical Profile of Solute and Solvents
Theoretical Solubility Analysis: A Tale of Two Solvents
Based on the molecule's structure, we can predict its solubility by analyzing the competing hydrophilic and lipophilic characteristics.
Solubility in Water (A Polar Protic Solvent)
The aqueous solubility of this compound is governed by a balance of favorable and unfavorable interactions:
Favorable Interactions (Promoting Solubility):
Ionic Nature: The primary driver for aqueous solubility is the hydrochloride salt . The protonated aminomethyl group (R-CH₂-NH₃⁺Cl⁻) is ionic, readily engaging in strong ion-dipole interactions with polar water molecules. This is a common strategy to render insoluble amines water-soluble[1].
Hydrogen Bonding: The morpholine ring contains an oxygen atom and a secondary amine (within the ring), both of which are capable of acting as hydrogen bond acceptors. The protonated amine is an excellent hydrogen bond donor. These interactions help integrate the molecule into the hydrogen-bonded network of water.
Unfavorable Interactions (Limiting Solubility):
Hydrophobic Moiety: The carboxybenzyl (Cbz) group is the primary antagonist to aqueous solubility. Its large, aromatic benzyl ring is non-polar and hydrophobic. It disrupts the highly ordered hydrogen-bonding structure of water, which is energetically unfavorable.
Prediction: (R)-3-N-Cbz-aminomethylmorpholine hydrochloride is expected to be moderately to highly soluble in water . The potent solubilizing effect of the hydrochloride salt will likely overcome the hydrophobicity of the Cbz group to a significant extent.
Solubility in DMSO (A Polar Aprotic Solvent)
DMSO is a powerful and versatile solvent, known for its ability to dissolve compounds that are challenging for other solvents[3][10][11].
Favorable Interactions (Promoting Solubility):
Polarity and Dipole Moment: DMSO has a high dielectric constant and a strong dipole moment, allowing it to effectively solvate the ionic hydrochloride portion of the molecule[4][7].
Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a powerful hydrogen bond acceptor, readily interacting with the protonated amine (N-H) of the solute.
Solvation of Non-Polar Groups: Unlike water, DMSO possesses two methyl groups, giving it non-polar character. This allows it to effectively solvate the hydrophobic Cbz group through van der Waals interactions without the energetic penalty of disrupting a hydrogen-bond network[3].
Prediction: (R)-3-N-Cbz-aminomethylmorpholine hydrochloride is expected to be highly soluble in DMSO . DMSO's unique ability to effectively solvate both the ionic/polar and the non-polar regions of the molecule makes it an ideal solvent[4].
Conceptual Diagram: Solute-Solvent Interactions
The following diagram illustrates the key molecular interactions governing solubility.
Caption: Key interactions between the solute's functional groups and each solvent.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive quantitative data, the gold-standard shake-flask method is recommended. This protocol is adapted from OECD Guideline 105 and ensures a robust, self-validating system[12][13].
Objective
To determine the saturation concentration (solubility) of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride in water and DMSO at a controlled temperature (e.g., 25 °C).
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
Calibrated positive displacement pipettes
Centrifuge capable of temperature control
Syringe filters (e.g., 0.22 µm PVDF or PTFE, solvent-compatible)
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)
Volumetric flasks and appropriate mobile phases for analysis
Step-by-Step Methodology
Preparation:
Set the thermostatic shaker to the desired temperature (e.g., 25.0 ± 0.5 °C).
Prepare analytical standards for the calibration curve by dissolving known amounts of the compound in the chosen analytical solvent (e.g., mobile phase).
Sample Incubation:
Add an excess amount of the solid compound to at least three vials for each solvent. An amount that ensures a visible excess of solid remains after equilibration is crucial (e.g., add ~10-20 mg to 1 mL of solvent).
Accurately add a known volume of the solvent (e.g., 1.0 mL) to each vial.
Securely cap the vials and place them in the thermostatic shaker.
Equilibration:
Agitate the vials at a constant speed sufficient to keep the solid suspended.
Allow the system to equilibrate. A preliminary study should determine the time to reach equilibrium. A typical starting point is 24 hours, with samples taken at 24, 48, and 72 hours to ensure the concentration has plateaued[14].
Phase Separation & Sampling:
After equilibration, remove the vials and let the solid settle for 30 minutes within the temperature-controlled environment.
Crucial Step: Separate the solid from the saturated solution. The preferred method is centrifugation in a temperature-controlled centrifuge (e.g., 15 min at 10,000 x g) to avoid filter-related artifacts.
Carefully draw an aliquot of the clear supernatant using a pipette.
For an additional layer of certainty, the supernatant can be passed through a pre-conditioned, solvent-compatible syringe filter (0.22 µm). Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.
Analysis:
Immediately dilute the saturated solution aliquot with the analytical solvent to a concentration that falls within the linear range of the calibration curve.
Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV).
Calculate the concentration of the saturated solution based on the dilution factor and the calibration curve.
Validation:
The solubility value is confirmed if the concentrations measured from the last two time points (e.g., 48 and 72 hours) are consistent (e.g., within ±15%)[14].
Caption: Standard workflow for the OECD-compliant shake-flask solubility protocol.
Implications for Research & Development
The differential solubility of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride has significant practical consequences:
For Process Chemistry: High solubility in an organic solvent like DMSO could be leveraged for reaction chemistry, while its aqueous solubility as a salt is ideal for purification. For instance, the free base could be extracted into an organic solvent, and then precipitated and purified as the highly crystalline hydrochloride salt from an aqueous or mixed-solvent system[1].
For Drug Discovery: High DMSO solubility ensures the compound can be reliably stored and dispensed in HTS campaigns[3]. However, its aqueous solubility will determine its behavior in cell-based assays and its potential as a drug candidate. If aqueous solubility is insufficient despite the salt form, further formulation strategies may be required.
Conclusion
While lacking specific published values, a robust scientific analysis based on molecular structure strongly predicts that (R)-3-N-Cbz-aminomethylmorpholine hydrochloride will exhibit high solubility in DMSO and moderate-to-high solubility in water . The ionic hydrochloride salt is the dominant factor promoting aqueous solubility, whereas DMSO's ability to solvate both polar and non-polar moieties makes it an excellent solvent for this compound. For researchers requiring precise quantitative data for modeling, formulation, or regulatory purposes, the provided shake-flask protocol offers a reliable and validated pathway to determine these critical physicochemical parameters.
References
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]
gChem. (n.d.). DMSO Physical Properties. Retrieved February 15, 2026, from [Link]
ECHA. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved February 15, 2026, from [Link]
Baros. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved February 15, 2026, from [Link]
Scribd. (n.d.). Solvent Properties of DMSO. Retrieved February 15, 2026, from [Link]
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved February 15, 2026, from [Link]
Pharmaffiliates. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved February 15, 2026, from [Link]
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 15, 2026, from [Link]
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025, August 6). Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions. Retrieved February 15, 2026, from [Link]
Chemistry Stack Exchange. (2012, November 26). Why are solid phase organics often conjugated to HCl?. Retrieved February 15, 2026, from [Link]
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved February 15, 2026, from [Link]
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved February 15, 2026, from [Link]
European Commission. (n.d.). A.6 WATER SOLUBILITY. Retrieved February 15, 2026, from [Link]
PubMed. (1981, June). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved February 15, 2026, from [Link]
OECD. (1995). Test No. 105: Water Solubility. Retrieved February 15, 2026, from [Link]
An In-depth Technical Guide to (R)-3-N-Cbz-aminomethylmorpholine hydrochloride: Nomenclature, Synthesis, and Applications
Abstract (R)-3-N-Cbz-aminomethylmorpholine hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and chemical research sectors. Its unique structure, combining a stereodefined m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(R)-3-N-Cbz-aminomethylmorpholine hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and chemical research sectors. Its unique structure, combining a stereodefined morpholine ring with a protected primary amine, makes it a valuable intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed, chemically-sound synthetic protocol, and a discussion of its applications in drug development. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with actionable, field-proven insights.
Nomenclature and Chemical Identity
Precise identification is critical in chemical synthesis and procurement. (R)-3-N-Cbz-aminomethylmorpholine hydrochloride is known by several systematic names and identifiers. The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis and organic chemistry.
Detailed experimental data for this specific compound is not widely published. The properties listed below are based on its chemical structure and data from suppliers. Researchers should perform their own characterization for any procured or synthesized batches.
Property
Value
Notes
Physical Form
White to off-white solid
Typical for hydrochloride salts of organic amines.[2]
Solubility
Soluble in water, methanol. Sparingly soluble in dichloromethane.
Expected behavior for a polar hydrochloride salt.
Stability
Store in a cool, dry place under an inert atmosphere.
The Cbz group is stable under neutral and weakly acidic conditions but is labile to strong acids, bases, and catalytic hydrogenation.
Chirality
Contains one stereocenter at the C3 position of the morpholine ring with (R) configuration.
Enantiopurity is a critical parameter for its use in chiral synthesis and should be confirmed by appropriate analytical methods (e.g., chiral HPLC).
Synthesis and Characterization
While a dedicated publication for the synthesis of this exact molecule is not prominent, a robust synthetic route can be designed based on established, high-yielding chemical transformations. The following protocol outlines the final key steps: the protection of a precursor amine and its subsequent conversion to the hydrochloride salt.
Conceptual Synthetic Workflow
The logical pathway involves the protection of the primary amine of (R)-3-(aminomethyl)morpholine, which itself can be synthesized from a suitable chiral starting material. The final step is salt formation.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Cbz-Protection and Salt Formation
This protocol is a self-validating system, including steps for reaction monitoring and purification to ensure the integrity of the final product.
Materials:
(R)-3-(aminomethyl)morpholine
Benzyl Chloroformate (Cbz-Cl)
Sodium Bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Deionized Water
Magnesium Sulfate (MgSO₄)
4M HCl in 1,4-Dioxane
Diethyl Ether
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-(aminomethyl)morpholine (1.0 eq) in a biphasic solution of Dichloromethane (DCM, ~10 mL/g) and saturated aqueous Sodium Bicarbonate (NaHCO₃, ~10 mL/g). Cool the vigorously stirring mixture to 0°C using an ice bath.
Rationale (Expertise): The biphasic system allows the water-soluble amine to react while the NaHCO₃ base neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Cooling to 0°C is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.
Addition of Protecting Group: Add Benzyl Chloroformate (1.05 eq) dropwise to the cold, stirring mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
Rationale (Trustworthiness): A slight excess of the protecting agent ensures complete consumption of the starting material. Slow, dropwise addition prevents a rapid temperature increase and the formation of undesired byproducts.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.
Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Rationale (Expertise): The acid wash removes any unreacted base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water before drying.
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-3-N-Cbz-aminomethylmorpholine free base, typically as a viscous oil or waxy solid.
Purification (If Necessary): If impurities are detected via TLC or NMR, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise. A white precipitate should form immediately.
Rationale (Trustworthiness): Using a non-polar solvent like diethyl ether ensures that the highly polar hydrochloride salt will precipitate upon formation, allowing for easy isolation.
Final Isolation: Stir the resulting slurry for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the final (R)-3-N-Cbz-aminomethylmorpholine hydrochloride.
Characterization
¹H NMR: Confirm the structure by identifying characteristic peaks, including the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the diastereotopic protons of the morpholine ring.
Mass Spectrometry (MS): Verify the molecular weight by identifying the molecular ion peak corresponding to the free base [M+H]⁺.
Chiral HPLC: Confirm the enantiomeric purity of the final product.
Applications in Research and Drug Development
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3][4][5] (R)-3-N-Cbz-aminomethylmorpholine hydrochloride serves as a high-value chiral building block for accessing novel chemical entities.
Key Roles:
Chiral Intermediate: It provides a stereochemically defined C3-substituted morpholine core. This is essential for building molecules where specific stereochemistry is critical for biological activity and to avoid off-target effects.
Orthogonal Protection Strategy: The molecule features two distinct nitrogen atoms: the secondary amine of the morpholine ring and the Cbz-protected primary amine. The Cbz group is stable to conditions used for N-alkylation or N-acylation of the morpholine nitrogen. Subsequently, the Cbz group can be selectively removed via catalytic hydrogenation to unmask the primary amine for further functionalization. This orthogonal strategy is a cornerstone of complex molecule synthesis.
Scaffold for Library Synthesis: It can be used as a starting point for creating libraries of compounds for high-throughput screening. The morpholine nitrogen can be functionalized with a diverse set of reactants, followed by deprotection and functionalization of the primary amine, leading to a wide array of structurally distinct molecules.
The use of benzyl carbamate intermediates is a well-established strategy in the synthesis of APIs.[6][7] For instance, related morpholine-containing carbamates are key intermediates in the synthesis of antibiotics like Linezolid.[6] This highlights the industrial relevance and proven utility of this class of compounds.
Caption: Logical role as a versatile building block.
Handling and Safety
As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Review the Safety Data Sheet (SDS) from the supplier before use for detailed handling and emergency information.
References
Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. PrepChem.com.[Link]
A Senior Application Scientist's Guide to the Safety Data Sheet (SDS) for Cbz-Protected Chiral Morpholine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Scaffold, a Commitment to Safety The morpholine ring is a privileged scaffold in modern medicinal chemistry, lending favor...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Scaffold, a Commitment to Safety
The morpholine ring is a privileged scaffold in modern medicinal chemistry, lending favorable physicochemical properties to drug candidates targeting the central nervous system, infectious diseases, and oncology.[1][2][3] Its unique conformational flexibility and ability to improve pharmacokinetic profiles make it a valuable building block for novel therapeutics.[2][3] When combined with a chiral center and the widely-used Carboxybenzyl (Cbz) protecting group, these derivatives become highly specific, high-value intermediates in multi-step syntheses.[4][5]
However, as with any novel chemical entity, true scientific rigor demands a proactive and in-depth understanding of the associated hazards. The Safety Data Sheet (SDS) is not merely a regulatory document; it is the foundational text for risk assessment and the cornerstone of a safe laboratory environment. This guide moves beyond a simple recitation of SDS sections. It aims to provide researchers with the scientific rationale and practical, field-tested protocols necessary to interpret the SDS for Cbz-protected chiral morpholine derivatives, ensuring that innovative science is conducted with an unwavering commitment to safety.
Deconstructing the SDS: A Class-Specific Hazard Profile
While each specific Cbz-protected chiral morpholine derivative will have its own SDS, the chemical class shares a predictable hazard profile derived from its constituent parts: the morpholine core and the Cbz (benzyloxycarbonyl) group. Understanding these contributions allows for an informed initial risk assessment even before a specific SDS is consulted.
The morpholine moiety is a flammable, corrosive, and toxic amine.[6][7] The Cbz group, while primarily a stable protecting group, introduces an aromatic component and can be cleaved under specific conditions, sometimes involving hazardous reagents.[8][9] Therefore, a typical SDS for this class will prominently feature warnings related to these combined properties.
Anticipated GHS Hazard Identification
The Globally Harmonized System (GHS) provides a universal language for chemical hazards.[10] For this class of compounds, researchers should anticipate the following classifications and pictograms.
The morpholine core is a flammable liquid with a relatively low flash point.[12] While often solids, these derivatives may be handled in flammable solvents.
Acute Toxicity
💀
Danger
H311+H331: Toxic in contact with skin or if inhaled.[7][13] H302: Harmful if swallowed.[7]
The amine functionality of the morpholine ring contributes to its toxicity. Dermal and inhalation routes are significant risks in a lab setting.
Skin Corrosion/Irritation
corrosive
Danger
H314: Causes severe skin burns and eye damage.[6][7]
As an amine derivative, the morpholine base is corrosive and can cause severe chemical burns upon contact.[14]
Serious Eye Damage
corrosive
Danger
H318: Causes serious eye damage.
Direct contact with the eyes can lead to irreversible damage due to the corrosive nature of the compound.[7]
Proactive Exposure Control and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. All work with Cbz-protected chiral morpholine derivatives, from weighing solids to running reactions and workups, must be conducted within a certified chemical fume hood to mitigate inhalation risk.[12] Personal Protective Equipment (PPE) is the essential second barrier, and its selection must be deliberate and based on the specific task.[15][16]
PPE Selection Workflow
The following decision-making workflow provides a logical pathway for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling Morpholine Derivatives.
Recommended Personal Protective Equipment
The table below details specific PPE components and the rationale for their use.
PPE Component
Specification
Justification & Best Practices
Hand Protection
Butyl rubber or Viton gloves. Double-gloving with nitrile gloves may be acceptable for incidental contact.[6][16]
Morpholine derivatives can be toxic upon skin contact.[14] Nitrile provides limited protection; immediately remove and replace gloves upon any contact.[16][17] Inspect gloves for defects before use.[18]
Eye & Face Protection
ANSI Z87.1-rated chemical splash goggles are mandatory.[18]
Protects against splashes and vapors that can cause severe, irreversible eye damage.[16]
A face shield worn over goggles.
Required when there is a significant splash hazard, such as when transferring volumes >100 mL, working with reactions under pressure, or performing a quench.[16][17]
Provides a barrier against incidental skin contact and protects personal clothing. Synthetic fibers, which can melt and adhere to skin, should be avoided.[18]
Long pants and closed-toe, closed-heel shoes.
This is the minimum standard for any laboratory work. The material should be impervious to liquids.[16][18]
Respiratory Protection
Not typically required if work is confined to a fume hood.
If engineering controls fail or for large-scale spills, a full-face respirator with an organic vapor/amine cartridge or a self-contained breathing apparatus (SCBA) would be necessary.[6][12][19]
Emergency Procedures: Self-Validating Protocols for Spill and Exposure
In the event of an accident, a well-rehearsed, logical response is critical. The following protocols are designed to be self-validating systems for managing common laboratory incidents.
Chemical Spill Response Workflow (Minor Spill <100 mL)
This workflow outlines the immediate steps to take following a minor spill inside a chemical fume hood. For any spill that is large, outside of containment, or involves fire, evacuate immediately and call emergency services.[20]
Caption: Workflow for Minor Chemical Spill Response.
Detailed Spill Cleanup Protocol (Minor Spill <100 mL in a Fume Hood)
Alert & Assess: Immediately alert colleagues in the vicinity. Do not panic. Assess the situation from a safe distance. Ensure the fume hood sash is lowered.[20]
Isolate: Restrict access to the affected area. If the material is flammable, eliminate all nearby ignition sources.[14][21]
Contain: Using a spill kit, create a dike around the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[21][22] Work from the outside edges inward to prevent the spill from spreading.[22][23]
Absorb: Gently cover the contained liquid with more absorbent material until it is fully absorbed.[23]
Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[21][24]
Package for Disposal: Place the contaminated material and any used cleaning supplies into a heavy-duty plastic bag or a designated waste container. Seal it, and label it clearly with the chemical name and date.
Decontaminate: Wipe the spill area with a cloth soaked in a mild detergent and water solution. Wipe down any contaminated equipment.
Dispose: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.[22]
Protocol for Personal Exposure
Immediate and thorough action is required to mitigate the harm from personal exposure.
Skin Contact: Move immediately to the nearest safety shower or drench hose.[25] Remove all contaminated clothing while under the shower.[14][20] Flush the affected area with copious amounts of water for at least 15 minutes.[20] Seek immediate medical attention.[14]
Eye Contact: Proceed immediately to an eyewash station.[25] Hold eyelids open and flush with a continuous stream of water for at least 15 minutes, rolling the eyes to ensure all surfaces are rinsed.[20] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.
Inhalation: Remove the affected person to fresh air. If they are not breathing, administer artificial respiration, but only if you are trained to do so. Seek immediate medical attention.[26]
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. If the person is conscious, have them drink a small amount of water.[14] Seek immediate medical attention.
Safe Handling, Storage, and Incompatibilities
Proper day-to-day practices are paramount to preventing incidents.
Handling: Always handle these compounds in a well-ventilated area, preferably a chemical fume hood.[6] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially when transferring flammable liquids.[11][25] Avoid creating dusts if handling a solid.
Storage: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight.[6][11] Containers should be tightly sealed and stored upright to prevent leakage.[25] Store in a locked cabinet or area designated for toxic and corrosive materials.[6][24]
Incompatible Materials: Segregate these compounds from the materials listed below to prevent dangerous reactions.
Cbz-protected chiral morpholine derivatives are powerful tools in the arsenal of the medicinal chemist. Realizing their full potential requires not only scientific creativity but also a deep and abiding respect for their inherent hazards. By treating the Safety Data Sheet as a dynamic guide for proactive risk management—informing the choice of engineering controls, the selection of PPE, and the rehearsal of emergency procedures—researchers can create an environment where scientific boundaries can be pushed safely and responsibly. This commitment to safety is the ultimate foundation upon which trustworthy and groundbreaking science is built.
References
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox . Source: Redox. URL: [Link]
GHS Classification Summary (Rev.9, 2021) - PubChem . Source: National Center for Biotechnology Information. URL: [Link]
A review on pharmacological profile of Morpholine derivatives - ResearchGate . Source: ResearchGate. URL: [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed . Source: National Center for Biotechnology Information. URL: [Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - ResearchGate . Source: ResearchGate. URL: [Link]
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed . Source: National Center for Biotechnology Information. URL: [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC . Source: National Center for Biotechnology Information. URL: [Link]
Cbz-Protected Amino Groups . Source: Organic-Chemistry.org. URL: [Link]
The Ascendancy of the 3-Substituted Morpholine Scaffold in Modern Medicinal Chemistry: A Technical Guide
Abstract The morpholine ring, a cornerstone in medicinal chemistry, has long been recognized as a "privileged scaffold" due to its favorable physicochemical properties that often translate to improved pharmacokinetic pro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The morpholine ring, a cornerstone in medicinal chemistry, has long been recognized as a "privileged scaffold" due to its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2] This technical guide delves into a specific, high-impact subclass: 3-substituted morpholine derivatives. We will explore the nuanced structure-activity relationships (SAR) unlocked by functionalization at the C-3 position, their profound implications across diverse therapeutic areas, and the synthetic strategies enabling their rational design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Strategic Advantage of C-3 Substitution
While the morpholine nucleus itself imparts desirable properties like aqueous solubility and metabolic stability, substitution at the 3-position offers a unique vector for modulating biological activity and optimizing drug-like properties.[3] The introduction of substituents at this position can lead to:
Enhanced Potency and Selectivity: The C-3 position often projects into solvent-exposed regions of protein binding pockets, allowing for the introduction of groups that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein. This can lead to significant gains in potency and selectivity.
Fine-tuning of Physicochemical Properties: The nature of the C-3 substituent can be systematically varied to modulate lipophilicity (LogP), polar surface area (PSA), and pKa, thereby optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
Introduction of Chiral Centers: Substitution at the C-3 position often introduces a chiral center, which can be critical for achieving stereospecific interactions with biological targets. The synthesis of enantiomerically pure 3-substituted morpholines is, therefore, a key focus in this area.[6]
Therapeutic Applications of 3-Substituted Morpholine Scaffolds
The versatility of the 3-substituted morpholine scaffold is evident in its broad range of pharmacological activities. This section will highlight its application in two key therapeutic areas: oncology and neuroscience.
Oncology: Targeting Cancer Cell Proliferation
The 3-substituted morpholine motif has emerged as a powerful tool in the development of novel anticancer agents.[3][7] One of the most significant applications is in the design of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.
Several studies have shown that introducing an alkyl or substituted alkyl group at the 3-position of the morpholine ring can lead to potent and selective mTOR inhibitors.[3] These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of mTOR and preventing the phosphorylation of its downstream substrates.
Caption: Inhibition of the mTOR signaling pathway by 3-substituted morpholine derivatives.
SAR studies have revealed that the size and nature of the C-3 substituent are critical for mTOR inhibitory activity.[3]
As the table above illustrates, increasing the steric bulk of the alkyl substituent at the C-3 position from methyl to isopropyl leads to a progressive increase in mTOR inhibitory potency. The introduction of a cyclopropyl group results in the most potent compound in this series, suggesting that the constrained ring system may adopt an optimal conformation within the mTOR binding pocket.
The following is a representative, step-by-step methodology for the synthesis of a 3-alkyl-substituted morpholine derivative, adapted from established literature procedures.[6]
Caption: General workflow for the synthesis of 3-substituted morpholines.
Step 1: N-Protection of the Starting Amino Alcohol
Dissolve the starting amino alcohol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the N-Boc protected amino alcohol.
Step 2: O-Alkylation
To a solution of the N-Boc protected amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Stir the mixture at 0 °C for 30 minutes, then add allyl bromide (1.1 eq).
Allow the reaction to warm to room temperature and stir for 16 hours.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Step 3: N-Deprotection
Dissolve the O-allyl intermediate (1.0 eq) in DCM (5 mL/mmol).
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 2 hours.
Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt.
To a solution of the crude amine salt (1.0 eq) in toluene (20 mL/mmol), add potassium carbonate (K2CO3, 3.0 eq), palladium(II) acetate (Pd(OAc)2, 0.05 eq), and tri(o-tolyl)phosphine (P(o-tol)3, 0.1 eq).
Heat the reaction mixture to 100 °C for 18 hours under an inert atmosphere.
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted morpholine.
Neuroscience: Modulating Central Nervous System Targets
The physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, make it an ideal scaffold for CNS-active compounds, as it can improve blood-brain barrier permeability.[4][5][8] Substitution at the 3-position provides a means to fine-tune interactions with specific neuronal receptors and enzymes.
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, 3-substituted morpholines have been investigated as inhibitors of key enzymes such as monoamine oxidase (MAO) and as ligands for various G-protein coupled receptors (GPCRs).[4][9]
For CNS targets, the stereochemistry at the C-3 position is often paramount for achieving the desired biological activity. For instance, in a series of dopamine D2 receptor antagonists, the (R)-enantiomer of a 3-phenylmorpholine derivative was found to be significantly more potent than the (S)-enantiomer, highlighting the importance of a precise three-dimensional arrangement of substituents for optimal receptor binding.
Future Perspectives and Conclusion
The 3-substituted morpholine scaffold continues to be a highly attractive and versatile platform in medicinal chemistry. Its favorable drug-like properties, coupled with the ability to precisely modulate biological activity through substitution at the C-3 position, ensure its continued relevance in the pursuit of novel therapeutics. Future efforts in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel C-3 substituents to probe new chemical space, and the application of this scaffold to an even broader range of biological targets. The insights and protocols presented in this guide are intended to empower researchers to effectively harness the potential of 3-substituted morpholines in their drug discovery endeavors.
References
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). World Journal of Advanced Research and Reviews. Retrieved from [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ChemMedChem. Retrieved from [Link]
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March). Medicinal Research Reviews. Retrieved from [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, March 5). PubMed. Retrieved from [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March). Bioorganic Chemistry. Retrieved from [Link]
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, February 3). PubMed. Retrieved from [Link]
Contribution of the morpholine scaffold on the activity of... (n.d.). ResearchGate. Retrieved from [Link]
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). National Center for Biotechnology Information. Retrieved from [Link]
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2025, August 2). YouTube. Retrieved from [Link]
(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]
Structures Activity Relationship. (n.d.). SlideShare. Retrieved from [Link]
Application Note: A Detailed Protocol for the Synthesis of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and reliable protocol for the synthesis of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride, a chiral morp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and reliable protocol for the synthesis of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. Chiral morpholines are privileged scaffolds found in numerous biologically active compounds. This document provides a step-by-step methodology, from the protection of the primary amine to the final salt formation, grounded in established chemical principles. It includes a discussion of the reaction mechanism, detailed safety protocols, methods for characterization, and a complete list of necessary materials and equipment.
Introduction and Scientific Background
The morpholine ring is a key structural motif in a vast array of pharmaceuticals and bioactive molecules, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The introduction of a chiral center, particularly at the C-3 position, allows for specific spatial arrangements that can be critical for molecular recognition and binding affinity to biological targets. The target molecule, (R)-3-N-Cbz-aminomethylmorpholine hydrochloride, incorporates this chiral morpholine scaffold with a primary amine protected by a benzyloxycarbonyl (Cbz) group.
The Cbz group is a classic and versatile protecting group for amines, renowned for its stability across a wide range of reaction conditions and its clean removal via catalytic hydrogenolysis.[3][4] This orthogonality makes it highly valuable in multi-step syntheses. The final hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.
This application note outlines a two-step synthesis commencing from the chiral precursor, (R)-3-aminomethylmorpholine. The synthesis involves the chemoselective N-protection of the primary amine followed by conversion to the hydrochloride salt.
Synthesis Strategy and Mechanism
The overall synthetic pathway is a straightforward two-step process:
N-Cbz Protection: The synthesis begins with the protection of the primary amino group of (R)-3-aminomethylmorpholine using benzyl chloroformate (Cbz-Cl). This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution.[3]
Hydrochloride Salt Formation: The resulting Cbz-protected free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an anhydrous organic solvent, facilitating its isolation as a stable, crystalline solid.[5]
Step 1: N-Cbz Protection Mechanism
The protection reaction is a nucleophilic acyl substitution. The primary amine of (R)-3-aminomethylmorpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is facilitated by a base (e.g., sodium bicarbonate), which neutralizes the hydrochloric acid generated as a byproduct, driving the reaction to completion.[4]
Step 2: Hydrochloride Salt Formation Mechanism
The formation of the hydrochloride salt is an acid-base reaction. The lone pair of electrons on the morpholine nitrogen atom (the most basic site in the Cbz-protected intermediate) acts as a Lewis base, accepting a proton from hydrochloric acid.[5] This forms an ammonium salt, which is ionic and typically less soluble in nonpolar organic solvents, leading to its precipitation.
Experimental Protocols
Materials and Equipment
Reagents and Materials
Equipment
(R)-3-Aminomethylmorpholine
Round-bottom flasks (various sizes)
Benzyl chloroformate (Cbz-Cl)
Magnetic stirrer with stir bars
Sodium bicarbonate (NaHCO₃)
Ice bath
Tetrahydrofuran (THF)
Separatory funnel
Ethyl acetate (EtOAc)
Rotary evaporator
Diethyl ether (Et₂O)
pH paper or pH meter
Anhydrous Magnesium Sulfate (MgSO₄)
Filtration apparatus (Büchner funnel)
Hydrochloric acid solution (e.g., 4M in Dioxane)
Schlenk line or nitrogen balloon setup
Deionized water
Standard laboratory glassware
Brine (saturated aq. NaCl)
Analytical balance
Step-by-Step Synthesis
Part A: Synthesis of Benzyl (R)-(morpholin-3-ylmethyl)carbamate (Cbz-protected intermediate)
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-aminomethylmorpholine (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq.) to the solution. Cool the flask to 0 °C in an ice bath with vigorous stirring.
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl) (1.2 eq.) dropwise to the cold, stirring suspension over 20-30 minutes. Ensure the temperature remains below 5 °C during the addition.[3]
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography if necessary, though often the crude product is of sufficient purity for the next step.[4]
Part B: Synthesis of (R)-3-N-Cbz-aminomethylmorpholine hydrochloride
Dissolution: Dissolve the purified benzyl (R)-(morpholin-3-ylmethyl)carbamate (1.0 eq.) from Part A in a minimal amount of anhydrous diethyl ether or ethyl acetate.
Acidification: While stirring, slowly add a solution of 4M HCl in dioxane (1.1 eq.) dropwise.[6] Anhydrous conditions are recommended to ensure the precipitation of a crystalline salt.[7]
Precipitation: A white precipitate should form immediately or upon further stirring. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
Drying: Dry the resulting white crystalline solid under vacuum to yield the final product, (R)-3-N-Cbz-aminomethylmorpholine hydrochloride.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the morpholine ring protons, the aminomethyl bridge, the benzylic protons of the Cbz group, and the aromatic protons.
¹³C NMR: The spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the morpholine ring.[8]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the free base (benzyl (R)-(morpholin-3-ylmethyl)carbamate).
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-O stretches of the morpholine and carbamate groups.
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Safety and Handling Precautions
Benzyl chloroformate (Cbz-Cl): This reagent is a potent lachrymator and is corrosive. It must be handled in a well-ventilated fume hood at all times.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Hydrochloric Acid: Concentrated solutions of HCl are highly corrosive and can cause severe burns. Handle with care and appropriate PPE.
Solvents: THF, ethyl acetate, and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.
General Precautions: Perform all reactions in a fume hood. Ensure that eyewash stations and safety showers are readily accessible.
Quantitative Data Summary
The following table provides an example of the quantities and expected yield for this synthesis. Actual results may vary.
Step
Compound
M.W. ( g/mol )
Moles
Equivalents
Mass/Volume
Expected Yield
Part A
(R)-3-Aminomethylmorpholine
116.16
0.05
1.0
5.81 g
-
Benzyl chloroformate
170.59
0.06
1.2
10.24 g (8.5 mL)
-
Sodium bicarbonate
84.01
0.10
2.0
8.40 g
-
Benzyl (R)-(morpholin-3-ylmethyl)carbamate
250.29
-
-
-
85-95%
Part B
Cbz-protected intermediate
250.29
0.04
1.0
10.0 g
-
4M HCl in Dioxane
-
0.044
1.1
11 mL
-
Final Product (HCl Salt)
286.76
-
-
-
>95%
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of (R)-3-N-Cbz-aminomethylmorpholine HCl.
References
Beilstein Journal of Organic Chemistry. Supporting Information: Experimental Procedures. [Link]
ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
The Portal to Common Organic Chemistry. Benzyl Chloroformate. [Link]
YouTube. Amine and HCl - salt formation reaction. [Link]
ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
Sciencemadness.org. Converting to the hydrochloric salt for storage?. [Link]
Sciencemadness.org. Forming oxalte salts of amines. [Link]
Google Patents. US2634293A - Process of preparing a monobasic salt of a secondary amine.
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines (2). [Link]
Common Organic Chemistry. Cbz Protection - Common Conditions. [Link]
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
National Institutes of Health. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
National Institutes of Health. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone. [Link]
SciELO. insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. [Link]
Research Square. Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). [Link]
Protocol for the Debenzylation of Cbz-(R)-3-Aminomethylmorpholine: A Guide for Drug Development Professionals
Introduction: The Strategic Importance of (R)-3-Aminomethylmorpholine in Medicinal Chemistry (R)-3-aminomethylmorpholine is a valuable chiral building block in contemporary drug discovery. The morpholine ring, a prevalen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of (R)-3-Aminomethylmorpholine in Medicinal Chemistry
(R)-3-aminomethylmorpholine is a valuable chiral building block in contemporary drug discovery. The morpholine ring, a prevalent heterocyclic motif in pharmaceuticals, is often employed to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, and to modulate their pharmacokinetic and pharmacodynamic profiles.[1][2][3] The primary amine of (R)-3-aminomethylmorpholine provides a crucial handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in the development of novel therapeutics.
To facilitate multi-step syntheses and prevent undesired side reactions, the primary amine of (R)-3-aminomethylmorpholine is frequently protected with a carboxybenzyl (Cbz or Z) group. The Cbz group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and the various methods available for its removal.[4][5] This application note provides a detailed protocol for the efficient deprotection of Cbz-(R)-3-aminomethylmorpholine, a critical step in the synthesis of many active pharmaceutical ingredients.
Deprotection Strategy: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often preferred method for the removal of the Cbz group.[6][7] This method is favored for its mild reaction conditions and the generation of benign byproducts, namely toluene and carbon dioxide, which simplifies the purification of the desired product.[8] The reaction proceeds via the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[6]
An alternative to using hydrogen gas is transfer hydrogenolysis, which employs a hydrogen donor such as ammonium formate or formic acid.[7][9] This approach can be particularly advantageous in laboratories not equipped for handling hydrogen gas.[10]
Experimental Workflow Overview
The overall workflow for the Cbz deprotection of (R)-3-aminomethylmorpholine via catalytic hydrogenation is outlined below. This process involves dissolution of the protected substrate, addition of the catalyst, establishment of a hydrogen atmosphere, reaction monitoring, and finally, isolation and purification of the deprotected amine.
Caption: General workflow for the Cbz deprotection of (R)-3-aminomethylmorpholine.
Detailed Experimental Protocols
Two primary protocols for the Cbz deprotection of (R)-3-aminomethylmorpholine are presented below: catalytic hydrogenation using hydrogen gas and transfer hydrogenolysis using ammonium formate.
Protocol 1: Catalytic Hydrogenation with Hydrogen Gas
This is the classical and most widely employed method for Cbz deprotection.
Materials:
Reagent/Material
Typical Quantity (per 1.0 mmol substrate)
Purpose
Cbz-(R)-3-aminomethylmorpholine
1.0 equivalent
Starting material
10% Palladium on Carbon (Pd/C)
10-20 mol%
Catalyst
Methanol (MeOH) or Ethanol (EtOH)
10-20 mL
Solvent
Hydrogen (H₂) gas
Balloon or hydrogenation apparatus
Hydrogen source
Celite®
As needed
Filtration aid
Inert gas (Nitrogen or Argon)
As needed
For inerting
Procedure:
Dissolution: In a round-bottom flask, dissolve Cbz-(R)-3-aminomethylmorpholine (1.0 equivalent) in methanol or ethanol.[8]
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.[8]
Inerting: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[8]
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter pad with the reaction solvent to ensure complete recovery of the product.[6] Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely. Quench the catalyst on the Celite® pad with water before disposal.[8]
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (R)-3-aminomethylmorpholine.
Purification (if necessary): The crude product can be purified by appropriate methods such as crystallization or column chromatography if required.
Protocol 2: Transfer Hydrogenolysis with Ammonium Formate
This method provides a convenient alternative to using hydrogen gas.
Materials:
Reagent/Material
Typical Quantity (per 1.0 mmol substrate)
Purpose
Cbz-(R)-3-aminomethylmorpholine
1.0 equivalent
Starting material
10% Palladium on Carbon (Pd/C)
10-20 mol%
Catalyst
Ammonium Formate (HCOONH₄)
3-5 equivalents
Hydrogen donor
Methanol (MeOH) or Ethanol (EtOH)
10-20 mL
Solvent
Celite®
As needed
Filtration aid
Procedure:
Dissolution: Dissolve Cbz-(R)-3-aminomethylmorpholine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[6]
Reagent Addition: Add 10% Pd/C to the solution, followed by ammonium formate (3-5 equivalents).[6]
Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.[6]
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure. To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with saturated sodium chloride solution, or purified by other suitable methods.
Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis
The deprotection of a Cbz-protected amine via catalytic hydrogenolysis involves a two-step process on the surface of the palladium catalyst.
Reaction conditions for nucleophilic substitution using aminomethyl morpholines
This Application Note and Protocol guide details the reaction conditions for using aminomethyl morpholines (specifically 2- and 3-aminomethyl morpholine derivatives) as nucleophiles in substitution reactions. Introductio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the reaction conditions for using aminomethyl morpholines (specifically 2- and 3-aminomethyl morpholine derivatives) as nucleophiles in substitution reactions.
Introduction & Strategic Overview
Aminomethyl morpholines (AMMs), particularly 2-(aminomethyl)morpholine and 3-(aminomethyl)morpholine , are high-value bifunctional building blocks in medicinal chemistry.[1] They are frequently employed to modulate physicochemical properties, such as lowering logD and increasing metabolic stability, while introducing a solubilizing morpholine ring.[1]
The Challenge: Regioselectivity
The core synthetic challenge when using AMMs is the presence of two distinct nucleophilic sites:[1]
Primary Amine (Exocyclic): Higher steric accessibility, generally higher nucleophilicity in
Secondary Amine (Endocyclic): Lower pKa (~8.3 vs ~10.0 for primary), but sterically hindered by the ring structure.[1]
Critical Decision Point: Successful functionalization requires selecting the correct "masked" reagent. Using the free diamine often results in polymerization or mixtures, although the primary amine is kinetically favored.[1]
Reagent Selection Guide
Target Attachment Point
Recommended Reagent
CAS Example
Primary Amine ()
4-Boc-2-(aminomethyl)morpholine
1342630-66-1
Secondary Amine (Morpholine )
2-(N-Boc-aminomethyl)morpholine
875551-59-0
Non-Selective / Bis-alkylation
2-(aminomethyl)morpholine (Free Base)
56622-54-9
Mechanistic Insight & Reaction Logic
Nucleophilicity vs. Basicity
In
reactions (e.g., with chloropyrimidines), the primary amine attacks the electrophile significantly faster than the secondary amine due to the minimal steric clash in the Meisenheimer complex transition state.[1] However, in alkylations (e.g., benzyl chlorides), the difference is less pronounced, and over-alkylation is a risk.[1]
pKa Considerations:
The secondary morpholine nitrogen (
) is less basic than the primary amine ().
Implication: When using the free diamine, a stoichiometric control of base is difficult. We strongly recommend using Boc-protected building blocks to enforce regiocontrol.
Addition: Add DIPEA (2.5 mmol, 435 µL) followed by 4-Boc-2-(aminomethyl)morpholine (1.1 mmol).
Reaction:
Standard: Heat to 80–100°C for 2–4 hours.
Microwave: Irradiate at 120°C for 20–40 minutes (high absorption setting).
Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride peak and formation of the product (
).
Workup (Critical):
Method A (SCX): Dilute reaction with MeOH. Load onto a pre-conditioned SCX-2 cartridge. Wash with MeOH (to remove DMSO/impurities). Elute product with 2M
in MeOH.
Method B (Extraction): Dilute with water. Extract 3x with DCM:IPA (3:1) . (Pure DCM often fails to extract polar morpholine derivatives efficiently).
Deprotection: Treat the crude material with 4M HCl in Dioxane (RT, 1 h) to reveal the secondary amine if required.[1]
Protocol B:
Alkylation (Secondary Amine Focus)
Objective: Alkylation of the morpholine ring nitrogen using 2-(N-Boc-aminomethyl)morpholine.
Electrophile: Benzyl bromide or Alkyl iodide (1.1 equiv)
Base:
(3.0 equiv) or (2.0 equiv for faster rates)
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology
Setup: Charge a flask with 2-(N-Boc-aminomethyl)morpholine (1.0 mmol) and
(3.0 mmol, finely ground).
Solvation: Add anhydrous MeCN (5 mL). Stir at Room Temperature (RT) for 10 minutes.
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
Reaction: Stir at 60°C for 4–16 hours.
Tip: If using secondary alkyl halides, add KI (0.1 equiv) as a catalyst (Finkelstein condition).[1]
Filtration: Filter off the inorganic salts through a celite pad. Rinse with EtOAc.
Purification: Concentrate filtrate. Purify via flash chromatography (SiO2, 0–10% MeOH in DCM).[1]
Visualization & Decision Logic
The following diagram illustrates the decision logic for selecting the correct reagent and conditions based on the desired structural outcome.
Caption: Decision tree for selecting the appropriate protected aminomethyl morpholine reagent and reaction conditions.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in
Reversible attack or poor leaving group.
Switch solvent to NMP and raise temp to 120°C. Use fluoride leaving groups (more reactive for ).
Product stuck in Aqueous
High polarity of morpholine.
Do not use simple Ether/Water extraction. Use DCM:IPA (3:1) or n-Butanol for extraction.
Bis-alkylation
Using free diamine.
Switch to Boc-protected reagents. If unavailable, use large excess of amine (5-10 equiv) and recycle.
Hygroscopicity
Morpholine salts absorb water.
Store reagents in desiccators. Handle free bases under .
References
Vertex AI Search. (2025). Nucleophilic Substitution Reactions at the Hydroxymethyl Group. Benchchem Application Notes. Link
Ortiz, K. G., et al. (2024).[1][2] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146, 29847-29856.[1][2] Link
Williams, R. (2022).[1] pKa Data Compiled for Amines and Morpholines. Organic Chemistry Data Info. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for (S)-2-(N-Boc-aminomethyl)morpholine. PubChem.[3] Link
KPU Pressbooks. (2025). Nucleophilic Aromatic Substitution: SNAr Mechanism and Conditions. Organic Chemistry II. Link
Application Notes & Protocols: Leveraging (R)-3-N-Cbz-aminomethylmorpholine as a Chiral Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of Chiral Morpholine Intermediates In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The chirality of a drug molecule profoundly inf...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Chiral Morpholine Intermediates
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The chirality of a drug molecule profoundly influences its interaction with biological targets, dictating its efficacy, safety, and pharmacokinetic profile.[][2] A common challenge in pharmaceutical synthesis is the efficient construction of molecules with multiple stereocenters.[] The use of pre-synthesized, enantiopure building blocks, or chiral intermediates, offers a robust solution to this challenge, streamlining synthetic routes and ensuring stereochemical fidelity in the final Active Pharmaceutical Ingredient (API).[3][4]
The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[5][6][7] (R)-3-N-Cbz-aminomethylmorpholine emerges as a particularly valuable chiral intermediate, combining the beneficial attributes of the morpholine ring with a stereodefined aminomethyl side chain. The primary amine is protected by the versatile benzyloxycarbonyl (Cbz or Z) group, which is stable across a wide range of reaction conditions yet can be selectively removed under specific, mild protocols.[8][9]
This guide provides an in-depth exploration of (R)-3-N-Cbz-aminomethylmorpholine, offering detailed protocols for its application. We will delve into the strategic deprotection of the Cbz group to unmask the reactive primary amine and its subsequent utilization in a cornerstone reaction of drug synthesis: amide bond formation. The protocols herein are designed to be self-validating, emphasizing in-process controls to ensure reaction success and product purity.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of (R)-3-N-Cbz-aminomethylmorpholine is critical for its effective use and safe handling.
Soluble in most common organic solvents (e.g., MeOH, EtOH, DCM, THF, EtOAc)
General Knowledge
Handling and Storage:
Store in a cool, dry, well-ventilated area in a tightly sealed container.
As with all amine-containing compounds, handle in a fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.
Section 2: Core Application: Strategic Deprotection of the Cbz Group
The primary utility of this intermediate involves the cleavage of the Cbz group to liberate the (R)-3-aminomethylmorpholine. The choice of deprotection method is dictated by the functional group tolerance of the substrate. Catalytic hydrogenolysis is the most common and cleanest method, but alternatives exist for molecules containing other reducible groups (e.g., alkenes, alkynes, nitro groups).[8]
Caption: General workflow for Cbz deprotection.
Protocol 2.1: Standard Catalytic Hydrogenolysis (Preferred Method)
Principle: This method utilizes hydrogen gas and a palladium catalyst (typically on carbon) to reductively cleave the Cbz group. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying purification.[9] This protocol is highly efficient and clean for most substrates.
Materials:
(R)-3-N-Cbz-aminomethylmorpholine
Palladium on activated carbon (10% Pd/C, 5-10 mol%)
Solvent (Methanol, Ethanol, or Ethyl Acetate)
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Celite® for filtration
Step-by-Step Methodology:
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, approx. 10-20 mL per gram of substrate).
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution. Causality Note: Pd/C is pyrophoric when dry and exposed to air; always handle with care, preferably under an inert atmosphere or by adding it to the solvent quickly.
Hydrogenation Setup: Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves spotting the reaction mixture on a silica plate and eluting with a solvent system like 10% Methanol in Dichloromethane. The product, being a free amine, will have a much lower Rf than the Cbz-protected starting material.
Work-up: Once the reaction is complete (typically 2-16 hours), carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., Nitrogen or Argon).
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the flask and the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Causality Note: The Celite® pad prevents the fine Pd/C particles from passing through the filter paper, which is crucial for obtaining a clean product.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, (R)-3-aminomethylmorpholine. The product is often of sufficient purity for the next step but can be further purified by distillation or chromatography if necessary.
Protocol 2.2: Alternative Deprotection: Transfer Hydrogenolysis
Principle: For laboratories not equipped for handling hydrogen gas, or for substrates that may be sensitive to the conditions of direct hydrogenation, transfer hydrogenolysis provides a safer and often effective alternative. A hydrogen donor, such as ammonium formate, is used to generate hydrogen in situ.[8]
Materials:
(R)-3-N-Cbz-aminomethylmorpholine
Palladium on activated carbon (10% Pd/C)
Ammonium formate (HCOONH₄, 3-5 equivalents)
Solvent (Methanol or Ethanol)
Step-by-Step Methodology:
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.
Add 10% Pd/C to the solution, followed by ammonium formate (3-5 eq).
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.
Concentrate the filtrate under reduced pressure. The resulting crude product will contain ammonium salts, which can often be removed by partitioning the residue between an organic solvent (like DCM or EtOAc) and a basic aqueous solution (like sat. NaHCO₃). The organic layer is then dried and concentrated to yield the desired amine.
Section 3: Application in Downstream Synthesis - Amide Bond Formation
With the primary amine successfully deprotected, (R)-3-aminomethylmorpholine is now a potent nucleophile, ready for a variety of coupling reactions. A quintessential application in drug development is the formation of an amide bond with a carboxylic acid, a linkage central to countless pharmaceutical agents.
Caption: Workflow for amide bond formation.
Protocol 3.1: EDC/HOBt Mediated Amide Coupling
Principle: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) traps the activated species as an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide bond with minimal racemization.
Materials:
(R)-3-aminomethylmorpholine (from Section 2)
A carboxylic acid of interest (R-COOH)
EDC hydrochloride (1.1-1.5 eq)
HOBt hydrate (1.1-1.5 eq)
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Step-by-Step Methodology:
Preparation: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF, add EDC·HCl (1.1 eq) at 0 °C (ice bath). Causality Note: Performing the activation at 0 °C minimizes side reactions and preserves the stereochemical integrity of sensitive substrates.
Activation: Stir the mixture at 0 °C for 30-60 minutes.
Amine Addition: Add a solution of (R)-3-aminomethylmorpholine (1.0-1.1 eq) in the same solvent, followed by the dropwise addition of DIPEA (2.5 eq).
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Self-Validation: Monitor the consumption of the starting materials by TLC or LC-MS until the reaction is complete.
Work-up: Dilute the reaction mixture with the organic solvent (e.g., DCM or EtOAc). Wash the organic layer sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel to yield the final, high-purity product.
Conclusion
(R)-3-N-Cbz-aminomethylmorpholine stands as a high-value chiral intermediate for researchers in pharmaceutical and medicinal chemistry. Its pre-defined stereocenter and the versatile morpholine scaffold offer a direct route to complex, enantiopure molecules.[5][11] The robust and well-characterized chemistry of the Cbz protecting group allows for its strategic removal, paving the way for reliable and efficient downstream functionalization. By leveraging the protocols detailed in this guide, scientists can effectively incorporate this building block into their synthetic programs, accelerating the development of novel therapeutic agents.
References
BenchChem Technical Support Team. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem.
BOC Sciences. (2025). Chiral Intermediates in Drug Synthesis. BOC Sciences.
Protheragen. (2025). Chiral Drug Intermediate. Protheragen.
Chittem, M., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(8), 5665-5674.
Application Note: Reductive Amination with (R)-3-N-Cbz-aminomethylmorpholine for the Synthesis of Novel Secondary Amines
Introduction Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development.[1][2] This powerful methodology enables the formation...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development.[1][2] This powerful methodology enables the formation of carbon-nitrogen bonds, converting carbonyl compounds and amines into more complex secondary and tertiary amines.[2][3] The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[4] The specific chiral synthon, (R)-3-N-Cbz-aminomethylmorpholine, offers a valuable building block for introducing a stereochemically defined morpholine unit into a target molecule. The benzyloxycarbonyl (Cbz) protecting group provides robust protection of the primary amine, allowing for selective transformations at other sites of the molecule.[5][6][7]
This application note provides a detailed protocol for the reductive amination of (R)-3-N-Cbz-aminomethylmorpholine with a representative aldehyde or ketone. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key considerations for successful execution and purification.
The Scientific Foundation: Mechanism of Reductive Amination
Reductive amination is a two-step process that occurs in a single pot.[3][8] The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.[3] This is a reversible reaction, and the equilibrium is typically driven forward by the subsequent dehydration of the hemiaminal to form an imine (for primary amines) or an enamine (for secondary amines).[8] The formation of the imine is often catalyzed by mild acid.[9]
In the second step, the newly formed imine is reduced to the corresponding amine.[1][8] The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting carbonyl compound.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and highly effective reducing agent for this purpose due to its mild nature and excellent chemoselectivity.[3][10] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[1][3]
The Cbz protecting group on the (R)-3-N-Cbz-aminomethylmorpholine is stable to the conditions of reductive amination, ensuring that the desired secondary amine is obtained without cleavage of the protecting group.[5][6]
Reductive Amination Workflow
Caption: A generalized workflow for the reductive amination procedure.
Experimental Protocol: Reductive Amination of (R)-3-N-Cbz-aminomethylmorpholine with Isobutyraldehyde
This protocol describes a general procedure for the reductive amination of (R)-3-N-Cbz-aminomethylmorpholine with isobutyraldehyde as a representative aldehyde. The reaction can be adapted for other aldehydes and ketones with minor modifications to the reaction time and purification method.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
Reaction Setup:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-N-Cbz-aminomethylmorpholine (1.0 eq).
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
Add isobutyraldehyde (1.1 eq) to the solution.
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
Reduction:
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The addition of NaBH(OAc)₃ can be slightly exothermic.
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup:
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) may occur.
Stir the mixture vigorously for 15-20 minutes.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers and wash with brine (1 x 30 mL).
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
Reaction Mechanism Diagram
Caption: The key steps in the reductive amination mechanism.
Data Presentation: Representative Reaction Outcomes
The following table provides representative yields for the reductive amination of (R)-3-N-Cbz-aminomethylmorpholine with various carbonyl compounds under the conditions described above. Actual yields may vary depending on the specific substrate and reaction scale.
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. For less reactive ketones, gentle heating (e.g., 40 °C) may be beneficial.
Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound to the corresponding alcohol. Using a selective reducing agent like NaBH(OAc)₃ minimizes this.[3]
Purification Challenges: The polarity of the product may be similar to that of the starting amine. Careful selection of the chromatographic eluent system is crucial for achieving good separation.
Reagent Quality: Use of anhydrous solvents and high-quality reagents is essential for optimal results. The aldehyde or ketone should be free of acidic impurities, which can neutralize the amine and inhibit the reaction.
Cbz Deprotection: The Cbz group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) if the free secondary amine is the desired final product.[5][7]
Conclusion
The reductive amination of (R)-3-N-Cbz-aminomethylmorpholine is a robust and versatile method for the synthesis of chiral secondary amines containing the valuable morpholine scaffold. The use of sodium triacetoxyborohydride as the reducing agent provides a mild and selective transformation, compatible with the Cbz protecting group. This protocol offers a reliable foundation for researchers and scientists in drug development to access a diverse range of novel chemical entities.
References
Reductive Amination. (2024, March 28). Chemistry Steps. [Link]
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. [Link]
Borohydrides: Reducing Agents in Organic Synthesis. (2022, May 29). Borates Today. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
Application Notes and Protocols: Peptide Coupling Reactions Involving Morpholine-Derived Amines
Abstract Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into therapeutic candidates to enhance potency, modulate physicochemical properties, and improve pharmacoki...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into therapeutic candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2][3] However, the unique electronic and steric nature of the morpholine amine—a secondary, cyclic amine—presents distinct challenges for amide bond formation. This guide provides a comprehensive overview of the key challenges and offers detailed, field-proven strategies and protocols for achieving high-efficiency peptide coupling reactions with morpholine-derived amines. We will explore the selection of appropriate coupling reagents, optimization of reaction conditions, and troubleshooting common issues to empower researchers in drug discovery and peptide synthesis.
Part 1: The Morpholine Moiety: A Double-Edged Sword in Synthesis
1.1 The Significance of Morpholine Scaffolds in Drug Discovery
The morpholine ring is a cornerstone in modern medicinal chemistry, valued for its advantageous physicochemical and metabolic properties.[2][3] Its incorporation is a well-established strategy to improve drug-like characteristics, including aqueous solubility and metabolic stability.[1][3] Furthermore, the morpholine scaffold is often a key component of the pharmacophore, directly interacting with biological targets to enhance potency and selectivity.[3] This widespread use in approved drugs like the antibiotic linezolid and the anticancer agent gefitinib underscores its importance.[4][5] The development of drugs targeting the central nervous system (CNS) particularly benefits from the morpholine motif, which helps balance the lipophilicity and hydrophilicity required to cross the blood-brain barrier.[1][6]
1.2 Unique Challenges in Coupling Morpholine-Derived Amines
Despite its benefits, the inherent structure of the morpholine amine poses significant hurdles during peptide coupling. The formation of the amide bond is a nucleophilic substitution reaction where the amine attacks an activated carboxylic acid.[7][8] The efficiency of this process is highly dependent on the amine's properties.
Reduced Nucleophilicity: Morpholine is a secondary amine where the ether oxygen atom withdraws electron density from the nitrogen.[4][5] This inductive effect renders the morpholine nitrogen less nucleophilic and less basic compared to structurally similar secondary amines like piperidine.[4][5][9] This inherently lower reactivity can lead to sluggish or incomplete coupling reactions.
Steric Hindrance: The cyclic and somewhat bulky nature of the morpholine ring can sterically hinder its approach to the activated carboxyl group, especially when coupled to a sterically demanding amino acid. This is a common challenge with secondary amines in general, and it can significantly slow down the reaction rate.[10]
These factors necessitate a careful and strategic approach to reagent selection and condition optimization to overcome the activation energy barrier and achieve high yields.
Part 2: Strategic Selection of Coupling Reagents
The choice of coupling reagent is the most critical factor for successfully synthesizing morpholine-containing amides. Reagents are broadly classified into carbodiimide, phosphonium, and uronium/iminium types, each with a distinct mechanism and suitability for "difficult" couplings.[7][11]
2.1 Uronium/Iminium Salts: The High-Performance Choice
Uronium- and iminium-based reagents are generally considered the most effective for challenging couplings, including those involving sterically hindered and weakly nucleophilic amines.
Mechanism of Action: These reagents react with the carboxylic acid to form a highly reactive acyl-uronium or acyl-iminium intermediate, which is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can generate an even more stable and highly reactive ester intermediate, which minimizes side reactions like racemization.[12]
Recommended Reagents:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling N-methylated (a proxy for hindered secondary amines) and other difficult amino acids.[11] Its HOAt-based structure provides superior reactivity and helps suppress racemization.[13]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient reagent where the 6-chloro-HOBt moiety enhances reaction rates, often yielding improved results in the synthesis of difficult peptides compared to HBTU.[11][14]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that incorporates a morpholino group into its structure, which enhances solubility and reactivity.[12] It is based on OxymaPure, an additive that serves as a safer and highly effective alternative to the potentially explosive HOBt and HOAt.[12]
This protocol describes a robust method for coupling a morpholine-derived amine with an N-protected amino acid in the solution phase.
Materials:
N-Fmoc-protected Amino Acid (1.0 eq)
Morpholine-derived Amine (1.0-1.1 eq)
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
In a clean, dry, nitrogen-flushed flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Stir the solution for 1-2 minutes to allow for pre-activation.
Add the morpholine-derived amine (1.0-1.1 eq) to the mixture.
Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture. A slight color change may be observed.
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress using TLC or LC-MS. For particularly hindered substrates, the reaction may require extended time (up to 24 hours) or gentle heating (40 °C).
Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl.
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
2.2 Phosphonium Salts
Phosphonium-based reagents are also highly efficient and offer a good balance of reactivity and stability.[7]
Recommended Reagent:
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A non-toxic alternative to the original BOP reagent, PyBOP is highly effective, especially for sterically hindered couplings, and minimizes racemization.[11] It is compatible with a wide range of protecting groups.
2.3 Carbodiimides: The Economical but Cautious Option
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic, cost-effective coupling reagents.[12]
Mechanism of Action: They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] However, this intermediate is prone to rearranging into a stable N-acylurea byproduct, terminating the reaction.[11] It is also highly susceptible to causing racemization.[14]
Critical Requirement: The use of carbodiimides for morpholine couplings is strongly discouraged without the addition of nucleophilic additives like HOBt or OxymaPure.[11] These additives trap the O-acylisourea intermediate to form a more stable active ester, which increases coupling efficiency and significantly suppresses racemization.[15][16]
Materials:
N-Protected Amino Acid (1.0 eq)
Morpholine-derived Amine (1.0 eq)
EDC·HCl (1.2 eq)
HOBt (1.2 eq)
Anhydrous Dichloromethane (DCM) or DMF
Tertiary Base (e.g., DIPEA, 1.0 eq, if starting with an amine salt)
Procedure:
Dissolve the N-protected amino acid (1.0 eq), HOBt (1.2 eq), and the morpholine-derived amine (1.0 eq) in anhydrous DCM.
Cool the mixture to 0 °C in an ice bath.
Add EDC·HCl (1.2 eq) to the cooled solution in one portion.
If the amine is a hydrochloride salt, add 1.0 eq of DIPEA.
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the mixture with DCM and wash with water to remove the water-soluble urea byproduct and excess EDC.[12][17]
Perform standard aqueous workup as described in Protocol 1.
Purify the crude product by flash column chromatography.
Part 3: Data Presentation & Reagent Comparison
The selection of a coupling strategy often involves a trade-off between reactivity, cost, and potential side reactions. The following table summarizes the key characteristics of the recommended reagents for morpholine couplings.
Reagent Class
Example
Relative Reactivity
Racemization Risk
Key Advantages
Considerations
Uronium/Iminium
HATU, HCTU, COMU
Very High
Very Low
Superior for hindered amines, fast reaction times, high yields.[7][11]
Higher cost, COMU/Oxyma is a safer alternative to potentially explosive benzotriazoles.[12]
Phosphonium
PyBOP
High
Low
Excellent for hindered couplings, non-toxic byproducts.[11]
Requires additives (HOBt, Oxyma) to be effective and suppress racemization; can form insoluble urea byproducts (DCC).[11][12]
Part 4: Optimizing Reaction Conditions for Enhanced Efficiency
Beyond the coupling reagent, several other parameters must be carefully controlled to maximize yield and purity.
4.1 Base Selection: The Key to Suppressing Racemization
A tertiary amine base is required for most phosphonium and uronium salt-mediated couplings to neutralize the released proton and deprotonate the amine component if it is a salt.[11]
Sterically Hindered Bases are Preferred: Use non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .[15] These bases are less likely to cause racemization of the activated amino acid.[15]
Avoid Triethylamine (TEA): TEA is less sterically hindered and more strongly basic, which significantly increases the risk of racemization.[15][18]
N-methylmorpholine (NMM): While sometimes used, DIPEA and collidine are generally considered superior for minimizing racemization in difficult couplings.[11][15]
4.2 Solvent Selection
Polar Aprotic Solvents:DMF is the most common and effective solvent for peptide coupling due to its excellent solvating properties for all reactants.
Alternative Solvents: Dichloromethane (DCM) can also be used, particularly for carbodiimide reactions.[12][17] For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) may be beneficial.[19]
Anhydrous Conditions: Ensure all solvents are anhydrous, as water can hydrolyze the activated intermediates, leading to lower yields.
4.3 Stoichiometry and Order of Addition
Reagent Equivalents: Use a slight excess (1.1-1.2 eq) of the coupling reagent and the carboxylic acid relative to the amine to drive the reaction to completion.
Pre-activation: For particularly difficult couplings, pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the morpholine amine can improve yields.[20] This allows for the formation of the active ester intermediate without the amine present to compete.
Part 5: Visualization of Workflow and Mechanism
General Peptide Coupling Workflow
The following diagram illustrates the typical workflow for a solution-phase peptide coupling reaction involving a morpholine-derived amine.
Caption: General workflow for morpholine-amine coupling.
Simplified HATU Activation Mechanism
This diagram shows the key steps in the activation of a carboxylic acid by HATU, leading to the formation of a highly reactive intermediate ready for nucleophilic attack by the morpholine amine.
Caption: Simplified HATU activation and coupling mechanism.
Part 6: Troubleshooting Common Issues
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Yield
1. Incomplete activation. 2. Insufficiently reactive coupling reagent. 3. Hydrolysis of activated intermediate. 4. Amine is protonated (salt form).
1. Allow for a pre-activation step (5-10 min) before adding the amine.[20] 2. Switch to a more potent reagent (e.g., from EDC/HOBt to HATU).[21] 3. Ensure all reagents and solvents are anhydrous. 4. Add an additional equivalent of base to neutralize the amine salt.
Incomplete Reaction
1. Steric hindrance is too high. 2. Reaction time is too short.
1. Increase reaction temperature to 40-50 °C. 2. Extend reaction time up to 24 hours and monitor by LC-MS.[22] 3. Consider using microwave-assisted synthesis to accelerate the reaction.[23]
Presence of Racemized Product
1. Base is too strong or not hindered (e.g., TEA). 2. Over-activation or extended reaction at high temp. 3. Use of carbodiimide without an additive.
1. Switch base to 2,4,6-collidine or ensure minimal necessary amount of DIPEA is used.[15] 2. Perform the coupling at a lower temperature (e.g., 0 °C to RT).[16] 3. Always use HOBt, and preferably OxymaPure or HOAt, as an additive with carbodiimides.[11][12]
Side Product Formation
1. (Carbodiimides) Formation of N-acylurea. 2. (Uronium salts) Guanidinylation of the amine.
1. Ensure an additive (HOBt, Oxyma) is used to trap the O-acylisourea intermediate.[11] 2. Avoid a large excess of the uronium reagent and base. Use pre-activation to consume the coupling reagent before the amine is added.[14]
Part 7: Conclusion
Coupling morpholine-derived amines is a frequent and critical step in the synthesis of potential therapeutics. While the reduced nucleophilicity and steric bulk of the morpholine moiety present challenges compared to primary amines, these can be reliably overcome. The use of high-potency uronium or phosphonium reagents like HATU or PyBOP, in combination with sterically hindered bases and optimized reaction conditions, provides a robust pathway to success. By understanding the principles behind reagent selection and reaction mechanics, researchers can confidently and efficiently incorporate this valuable scaffold into their peptide and small molecule drug candidates.
References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731-2737. [Link]
Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Pharmaceutical Sciences. [Link]
Mishra, V. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 733-746. [Link]
Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. CHIMICA OGGI/chemistry today. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 396-407. [Link]
Perpusnas. (2026, January 6). PYBOP: Mechanism And Uses In Peptide Synthesis. [Link]
Parisi, G., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed. [Link]
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Methods in Molecular Biology, 386, 3-28. [Link]
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
Fantin, M., & Venturini, A. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(14), 5349. [Link]
Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA? Reddit. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. [Link]
Quaranta, M., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 28(11), 4381. [Link]
ResearchGate. (2019, December 8). Why choosing to use DIPEA or DIEA in attachment of the first amino acid on 2-CTC resin? [Link]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using Chiral Morpholine Building Blocks
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable building block in drug design.[3][4] When incorporated as a chiral element, the morpholine ring can impart significant potency and selectivity to kinase inhibitors, a critical class of targeted therapeutics.[5][6] This guide provides an in-depth exploration of the synthesis of novel kinase inhibitors featuring chiral morpholine building blocks, offering detailed protocols and insights into the underlying chemical principles.
Introduction: The Strategic Importance of Chiral Morpholines in Kinase Inhibition
Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[7] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The introduction of chirality into these inhibitors can lead to enhanced binding affinity and selectivity for the target kinase by creating specific stereochemical interactions within the ATP-binding pocket.[5]
The morpholine ring, with its inherent three-dimensional structure and hydrogen bond accepting capabilities, is an ideal scaffold for introducing chirality.[8][9] The nitrogen and oxygen atoms within the ring can participate in key interactions with amino acid residues in the kinase active site, while substituents on the morpholine ring can be strategically positioned to probe different regions of the binding pocket.[10] The stereochemistry of these substituents can have a profound impact on the inhibitor's potency and selectivity.[11][12]
Synthetic Strategies for Chiral Morpholine Building Blocks
The successful incorporation of a chiral morpholine into a kinase inhibitor hinges on the availability of efficient and stereoselective synthetic methods. Several powerful strategies have been developed to access these valuable building blocks.
Stereoselective Reductive Etherification
A robust method for the synthesis of C-substituted morpholine derivatives is through an intramolecular reductive etherification reaction.[13] This approach typically involves the N-alkylation of an enantiomerically enriched amino alcohol with an α-bromo ketone to generate a keto alcohol intermediate. Subsequent reduction of the ketone and intramolecular cyclization affords the desired chiral morpholine. The diastereoselectivity of this process can often be controlled to favor the desired stereoisomer.[13]
Copper-Promoted Oxyamination of Alkenes
A direct and efficient route to 2-aminomethyl morpholines involves the copper(II)-promoted oxyamination of alkenes.[14][15] In this reaction, an intramolecular addition of an alcohol and an intermolecular coupling with an amine occur across a double bond. This method allows for the simultaneous installation of both oxygen and nitrogen functionalities with good to excellent diastereoselectivity.[14]
Aziridine-Epoxide Heterocoupling
A versatile strategy for the synthesis of highly substituted morpholine derivatives is the annulative heterocoupling of aziridines and epoxides.[16] This formal [3+3] cycloaddition approach allows for the combinatorial synthesis of complex morpholines with multiple stereocenters. The stereochemical outcome is dictated by the stereochemistry of the starting aziridine and epoxide, providing excellent control over the final product's configuration.[16]
Organocatalytic Enantioselective Halocyclization
For the construction of morpholines containing a quaternary stereocenter, an organocatalytic enantioselective halocyclization of alkenols has proven to be a powerful tool.[17][18] Using cinchona alkaloid-derived catalysts, this method provides access to a variety of chlorinated 2,2-disubstituted morpholines in high yields and with excellent enantioselectivities under mild reaction conditions.[17]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of chiral morpholine building blocks and their incorporation into a generic kinase inhibitor scaffold.
Protocol 1: Synthesis of a Chiral 2-Substituted Morpholine via Reductive Etherification
This protocol describes the synthesis of a cis-2,5-disubstituted morpholine, a common motif in kinase inhibitors.
Step 1: N-Alkylation of a Chiral Amino Alcohol
To a solution of enantiomerically pure (S)-2-amino-3-phenylpropan-1-ol (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq) and 2-bromoacetophenone (1.1 eq).
Stir the reaction mixture at 60 °C for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude keto alcohol intermediate.
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the pure keto alcohol.
Step 2: Intramolecular Reductive Etherification
Dissolve the purified keto alcohol (1.0 eq) in methanol (0.1 M).
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired chiral morpholine.
Data Presentation: Representative Yields and Diastereoselectivities
Starting Amino Alcohol
α-Bromo Ketone
Keto Alcohol Yield (%)
Morpholine Yield (%)
Diastereomeric Ratio (cis:trans)
(S)-2-Amino-3-phenylpropan-1-ol
2-Bromoacetophenone
85
81
>95:5
(R)-2-Amino-1-propanol
1-Bromo-2-butanone
82
78
>95:5
Protocol 2: Palladium-Catalyzed Coupling of a Chiral Morpholine to a Heterocyclic Core
This protocol outlines a common method for incorporating the chiral morpholine building block into a kinase inhibitor scaffold, such as a quinazoline or pyrimidine ring system.[19]
Step 1: Buchwald-Hartwig Amination
To a dried Schlenk tube, add the heterocyclic chloride (e.g., 4-chloro-7-methoxyquinazoline) (1.0 eq), the chiral morpholine from Protocol 1 (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., Xantphos) (0.1 eq).
Add sodium tert-butoxide (1.5 eq).
Evacuate and backfill the tube with argon three times.
Add anhydrous, degassed toluene (0.1 M).
Heat the reaction mixture to 100 °C and stir for 16 hours.
Monitor the reaction by LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.
Characterization and Analysis
The synthesized chiral morpholine building blocks and final kinase inhibitors must be thoroughly characterized to confirm their structure, purity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of the chiral products.
In Vitro Kinase Assays: Evaluating Potency and Selectivity
The biological activity of the synthesized kinase inhibitors should be evaluated through in vitro kinase assays. These assays measure the ability of the compounds to inhibit the activity of the target kinase.
Protocol 3: General Kinase Inhibition Assay (e.g., for PI3Kα) [19]
Prepare a series of dilutions of the test compound in DMSO.
In a 96-well plate, add the kinase enzyme (e.g., recombinant human PI3Kα), the substrate (e.g., phosphatidylinositol), and the test compound.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).
Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation: Representative Kinase Inhibition Data
Compound
Chiral Morpholine Moiety
PI3Kα IC₅₀ (nM)
mTOR IC₅₀ (nM)
Selectivity (mTOR/PI3Kα)
Inhibitor A
(2S,5R)-2-benzyl-5-phenylmorpholine
15
350
23.3
Inhibitor B
(2R,5S)-2-benzyl-5-phenylmorpholine
250
800
3.2
Gefitinib (ref)
Achiral Morpholine
>10,000
>10,000
-
Visualizing Synthetic and Biological Pathways
Diagram 1: General Synthetic Workflow
Caption: Workflow for the synthesis and evaluation of chiral morpholine-based kinase inhibitors.
Diagram 2: Kinase Inhibition Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a chiral morpholine-based inhibitor.
Conclusion
The strategic incorporation of chiral morpholine building blocks represents a powerful approach for the design and synthesis of novel, potent, and selective kinase inhibitors. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing these valuable scaffolds. By combining stereoselective synthesis with rigorous biological evaluation, researchers can accelerate the discovery of next-generation targeted therapies for a wide range of diseases.
References
Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry. [Link]
Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters. [Link]
Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]
Stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes. Organic Letters. [Link]
Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [Link]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
Recent progress in the synthesis of morpholines. Beilstein Journal of Organic Chemistry. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. [Link]
Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry. [Link]
Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. [Link]
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Chiral Kinase Inhibitors. Topics in Medicinal Chemistry. [Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]
Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. [Link]
Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms. ChemMedChem. [Link]
Recent Research Progress of Chiral Small Molecular Antitumor-Targeted Drugs Approved by the FDA From 2011 to 2019. Frontiers in Oncology. [Link]
Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. Bioorganic & Medicinal Chemistry Letters. [Link]
New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Organic Chemistry Research. [Link]
Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. Bioorganic & Medicinal Chemistry Letters. [Link]
Application Note: Protocol for the Conversion of (R)-3-N-Cbz-aminomethylmorpholine HCl to Free Base
Abstract & Scope This technical guide details the procedure for converting (R)-3-N-Cbz-aminomethylmorpholine hydrochloride (CAS: 1881330-13-7) to its free base form. This transformation is a critical precursor step in sy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the procedure for converting (R)-3-N-Cbz-aminomethylmorpholine hydrochloride (CAS: 1881330-13-7) to its free base form. This transformation is a critical precursor step in synthetic workflows requiring the nucleophilic reactivity of the morpholine ring nitrogen, such as S_NAr reactions, reductive aminations, or amide couplings.
While conceptually simple, the amphiphilic nature of morpholine derivatives can lead to lower yields during extraction if pH and solvent polarity are not strictly controlled. This protocol addresses these challenges using a validated biphasic neutralization strategy and an alternative solid-phase extraction (SPE) method for high-throughput applications.
Secondary Amine (Morpholine Ring): The site of protonation (
). This is the target for neutralization.
Carbamate (Cbz Group): Protects the exocyclic primary amine. It is stable to basic hydrolysis under the mild conditions of this protocol but sensitive to hydrogenolysis and strong acids [1].
Stereochemistry: The (R)-configuration at the C3 position must be preserved. The neutralization conditions described here are non-racemizing.
Solubility & Partitioning
The HCl salt is highly water-soluble due to the ionic morpholinium center. The free base, however, possesses a lipophilic Cbz-benzyl tail and a polar morpholine head. This "surfactant-like" structure can stabilize emulsions. Therefore, the choice of solvent and ionic strength in the aqueous phase is critical to drive the partition coefficient (
) in favor of the organic layer.
Materials & Equipment
Reagents
Reagent
Grade
Role
(R)-3-N-Cbz-aminomethylmorpholine HCl
>97% Purity
Starting Material
Dichloromethane (DCM)
ACS/HPLC
Extraction Solvent (Preferred for solubility)
Sodium Carbonate ()
Anhydrous
Base (Target pH ~11)
Sodium Sulfate ()
Anhydrous
Drying Agent
Brine (Saturated NaCl)
-
Phase separation enhancer
Equipment
Separatory funnel (or scintillation vial for <100 mg scale).
Best for scales >100 mg where maximum recovery is required.
Step 1: Dissolution & Basification
Suspend the (R)-3-N-Cbz-aminomethylmorpholine HCl (1.0 equiv) in minimal distilled water (approx. 10 mL per gram of salt).
Add DCM (equal volume to water) to the reaction vessel.
While stirring vigorously, slowly add 1M Aqueous
dropwise.
Critical Checkpoint: Monitor pH.[2][3] Continue addition until the aqueous layer reaches pH 11–12 .
Why pH 11? The
of the morpholine nitrogen is ~8.4. To achieve >99% deprotonation (free base form), the pH must be . Using Sodium Bicarbonate (pH ~8.5) is insufficient and will lead to poor yields [2].
Step 2: Extraction
Transfer the mixture to a separatory funnel.
Shake vigorously for 2 minutes and allow layers to separate.
Troubleshooting: If an emulsion forms, add a small amount of solid NaCl or saturated brine to increase the ionic strength of the aqueous layer.
Collect the lower organic layer (DCM).
Re-extract the aqueous layer 2 additional times with DCM.
Note: Morpholine derivatives have appreciable water solubility. Multiple extractions are mandatory.
Step 3: Work-up & Isolation
Combine the organic extracts.
Wash with Brine (1x) to remove residual water and inorganic salts.
Dry the organic phase over anhydrous
for 15 minutes.
Filter off the drying agent and concentrate under reduced pressure (Rotavap,
).
Result: The free base is typically obtained as a colorless to pale yellow viscous oil.
Concentrate the filtrate to yield the clean free base.
Advantage:[4][5][6] Eliminates aqueous workup and emulsion risks [3].
Process Visualization (Workflow)
Figure 1: Logical workflow for the biphasic neutralization and extraction of the morpholine free base.
Analytical Verification & Quality Control
To ensure the protocol was successful, perform the following checks:
Method
Observation Criteria
1H NMR ()
Shift in Alpha-Protons: Protons adjacent to the morpholine nitrogen will shift upfield (lower ppm) in the free base compared to the HCl salt. Absence of Salt: No broad exchangeable proton peak >10 ppm (typical of ).
Silver Nitrate Test
Dissolve a small aliquot in water/HNO3 and add . Result: No white precipitate (AgCl) indicates successful removal of chloride counterions.
LC-MS
Confirm parent mass . Note that both salt and free base give the same mass in MS, so this confirms identity, not salt form.
Storage & Stability
Storage: The free base is a secondary amine and can absorb atmospheric
to form carbamates over time. Store under an inert atmosphere (Nitrogen/Argon) at -20°C.
Reactivity: The Cbz group remains stable. Avoid contact with strong acids unless deprotection is intended.
References
University of Alberta. "Isolation (Recovery) of Amines." Department of Chemistry Undergraduate Labs. Accessed October 26, 2023. [Link]
ResearchGate. "What is the best way to convert my amine compound from the salt form into free amine?" Scientific Community Discussion. Accessed October 26, 2023. [Link]
PubChem. "(R)-3-Methylmorpholine Compound Summary." National Library of Medicine. Accessed October 26, 2023. [Link]
Scale-up synthesis of (R)-4-Cbz-3-(aminomethyl)morpholine
An Application Note and Protocol for the Scale-up Synthesis of (R)-4-Cbz-3-(aminomethyl)morpholine Authored by a Senior Application Scientist Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Scale-up Synthesis of (R)-4-Cbz-3-(aminomethyl)morpholine
Authored by a Senior Application Scientist
Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its presence can enhance pharmacological activity and improve pharmacokinetic properties.[2] Specifically, chiral substituted morpholines, such as (R)-4-Cbz-3-(aminomethyl)morpholine, are crucial building blocks for synthesizing complex therapeutic agents.[4] The precise stereochemical control at the C3 position and the protected amine functionality make this molecule a versatile intermediate for introducing diversity into drug candidates.
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of (R)-4-Cbz-3-(aminomethyl)morpholine. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and process safety considerations essential for large-scale production.
Synthetic Strategy: A Multi-Step Approach to Chiral Purity and Scalability
The proposed synthesis is a multi-step sequence designed for robustness and scalability, starting from a readily available chiral precursor. The key stages of this synthesis are:
Reductive Amination and Cyclization: Formation of the morpholine ring from a chiral amino alcohol.
Amine Protection: Introduction of the carboxybenzyl (Cbz) protecting group.
Introduction of the Aminomethyl Moiety: A two-step process involving nitrile formation and subsequent reduction.
This strategy prioritizes the use of cost-effective reagents and purification methods amenable to large-scale production, such as crystallization over chromatographic purification where possible.
Visualizing the Synthetic Pathway
Caption: Overall synthetic scheme for (R)-4-Cbz-3-(aminomethyl)morpholine.
Detailed Experimental Protocols
Part 1: Synthesis of (R)-4-benzyl-3-(hydroxymethyl)morpholine (Intermediate 1)
This step involves a reductive amination followed by an in-situ cyclization to form the morpholine ring.
Protocol:
To a suitable reactor, add (R)-2-aminopropan-1,3-diol (1.0 eq) and methanol.
Add benzaldehyde (1.05 eq) and stir the mixture at room temperature for 1 hour to form the imine.
Carefully add 10% Palladium on Carbon (Pd/C) (5 mol%).
Pressurize the reactor with hydrogen gas (H₂) to 50 psi.
Heat the reaction mixture to 50°C and stir vigorously for 16-24 hours, monitoring the reaction by TLC or LC-MS.
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[5]
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Part 2: Synthesis of (R)-3-(hydroxymethyl)morpholine (Intermediate 2)
This step removes the N-benzyl group via hydrogenolysis.
Protocol:
Dissolve the crude (R)-4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq) in ethanol.
Add Pearlman's catalyst (20% Pd(OH)₂/C) (5 mol%).
Pressurize the reactor with hydrogen gas (H₂) to 60 psi.
Heat the reaction to 60°C and stir for 12-18 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
After completion, cool the reactor and filter the catalyst through Celite®.
Concentrate the filtrate under reduced pressure to yield the crude product.
Part 3: Synthesis of (R)-4-Cbz-3-(hydroxymethyl)morpholine (Intermediate 3)
This step introduces the Cbz protecting group to the secondary amine of the morpholine ring.
Protocol:
Dissolve the crude (R)-3-(hydroxymethyl)morpholine (1.0 eq) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.
Cool the mixture to 0°C in an ice bath.
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 10°C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.[5][6]
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part 4: Synthesis of (R)-4-Cbz-morpholine-3-carbonitrile (Intermediate 4)
This two-step sequence converts the primary alcohol to a nitrile.
Protocol:
Tosylation:
Dissolve (R)-4-Cbz-3-(hydroxymethyl)morpholine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over sodium sulfate and concentrate to give the crude tosylate.
Nitrile Formation:
Dissolve the crude tosylate in dimethylformamide (DMF).
Add sodium cyanide (NaCN) (1.5 eq). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
Heat the reaction mixture to 80°C and stir for 12-16 hours.
Cool the reaction to room temperature and pour into water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry, and concentrate.
Purify the crude product by column chromatography or crystallization.
Part 5: Synthesis of (R)-4-Cbz-3-(aminomethyl)morpholine (Final Product)
The final step is the reduction of the nitrile to the primary amine.
Protocol:
Dissolve (R)-4-Cbz-morpholine-3-carbonitrile (1.0 eq) in methanol saturated with ammonia.
Add Raney Nickel (a slurry in water, ~10 wt% of the nitrile). Caution: Raney Nickel is pyrophoric and should be handled with care.
Pressurize the reactor with hydrogen gas (H₂) to 80 psi.
Heat the reaction to 50°C and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst through Celite®.
Concentrate the filtrate to yield the final product, (R)-4-Cbz-3-(aminomethyl)morpholine.
Data Summary and Process Control
Step
Key Reagents
Solvent
Temperature (°C)
Typical Yield (%)
Purity Target (%)
1
Benzaldehyde, H₂/Pd/C
Methanol
50
>90
Crude
2
H₂/Pd(OH)₂/C
Ethanol
60
>95
Crude
3
Benzyl Chloroformate
Dichloromethane
0 to RT
85-95
>98
4
TsCl, NaCN
DCM, DMF
0 to 80
70-80 (2 steps)
>97
5
H₂, Raney Ni
Methanolic Ammonia
50
80-90
>99
Process Workflow Visualization
Caption: General workflow for a single synthetic step in the scale-up process.
Conclusion and Future Prospects
This application note details a robust and scalable synthetic route to (R)-4-Cbz-3-(aminomethyl)morpholine, a valuable building block in pharmaceutical development. The described protocols are based on established and reliable chemical transformations, adapted for larger-scale production. Future work could focus on developing more atom-economical and greener synthetic routes, potentially exploring biocatalytic methods for key transformations.[7][8] The continuous demand for novel therapeutics ensures that efficient syntheses of chiral morpholine derivatives will remain an area of significant interest.[1]
References
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). Google Scholar.
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
Jain, A., & Sahu, S. K. (2024).
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... (n.d.).
Synthesis and SAR of morpholine and its derivatives: A review upd
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC.
Protocol for the Deprotection of the Benzyl Carbam
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856.
Navigating the Selective Functionalization of Primary Amines in Cbz-Protected Morpholines: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Morpholine Scaffold and Cbz Protection The morpholine ring is a privileged scaffold in medicinal chemistry, ap...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholine Scaffold and Cbz Protection
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When further elaborated with a primary amine, the morpholine scaffold offers a versatile handle for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR).
The strategic protection of the morpholine ring nitrogen is paramount to achieving selective functionalization of an appended primary amine. The Carboxybenzyl (Cbz) protecting group is a classic and robust choice for this purpose. Introduced by Bergmann and Zervas, the Cbz group provides excellent stability across a wide range of reaction conditions, yet can be cleanly removed under specific, mild conditions, most notably catalytic hydrogenolysis.[1][2] This orthogonality to many other common protecting groups is a cornerstone of modern multi-step organic synthesis, allowing for the selective deprotection and functionalization of different parts of a complex molecule.[1][2]
This guide provides a detailed technical overview and actionable protocols for the selective functionalization of a primary amine on a Cbz-protected morpholine scaffold, a common challenge in the synthesis of complex molecules for drug discovery.
The successful functionalization of the primary amine in a Cbz-protected morpholine hinges on the principle of chemoselectivity. The Cbz group, a carbamate, is significantly less nucleophilic than the target primary amine. However, its stability is not absolute. Harsh acidic or basic conditions, as well as certain reductive conditions, can lead to premature deprotection.[2] Therefore, the selection of reagents and reaction conditions must be carefully considered to ensure that the Cbz group remains intact throughout the synthetic sequence.
Key considerations include:
Reaction pH: Strongly acidic or basic conditions should be avoided. Many standard amine functionalization reactions can be performed under neutral or mildly basic conditions.
Reducing Agents: While the Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), it is stable to many other reducing agents, such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This allows for selective reductions, such as in reductive amination, without affecting the Cbz group.
Nucleophilicity: The primary amine is a much stronger nucleophile than the carbamate nitrogen of the Cbz group, allowing for selective reaction with electrophiles under appropriate conditions.
Synthetic Workflow Overview
The overall strategy for the functionalization of a primary amine on a Cbz-protected morpholine is depicted below. This guide will focus on three common and highly versatile transformations: acylation/amidation, sulfonylation, and reductive amination.
Caption: General workflow for the functionalization of a primary amine on a Cbz-protected morpholine.
Protocols for Selective Functionalization
The following protocols are provided as detailed, stand-alone procedures for the functionalization of a model substrate, (4-(benzyloxycarbonyl)morpholin-2-yl)methanamine. These protocols can be adapted to other Cbz-protected morpholines with primary amines.
Protocol 1: Acylation/Amidation
This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride. This is a robust and high-yielding reaction that proceeds under mild conditions compatible with the Cbz protecting group.
Mechanism & Rationale: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct, preventing the formation of the ammonium salt of the starting material and potential acid-catalyzed side reactions. The Cbz group is stable under these conditions.
Caption: Acylation of a primary amine with an acyl chloride.
Step-by-Step Protocol:
Dissolution: Dissolve (4-(benzyloxycarbonyl)morpholin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM, 0.1 M).
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath).
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Parameter
Condition
Solvent
Dichloromethane (DCM)
Base
Triethylamine (TEA) or DIPEA
Temperature
0 °C to Room Temperature
Typical Yield
>90%
Protocol 2: Sulfonylation
This protocol details the synthesis of a sulfonamide by reacting the primary amine with a sulfonyl chloride. Sulfonamides are important functional groups in medicinal chemistry and are readily formed under conditions that preserve the Cbz group.
Mechanism & Rationale: Similar to acylation, the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl. Pyridine is often used as both the base and a solvent, as it can also catalyze the reaction. The Cbz group is inert to these conditions.
Caption: Sulfonylation of a primary amine with a sulfonyl chloride.
Step-by-Step Protocol:
Dissolution: Dissolve (4-(benzyloxycarbonyl)morpholin-2-yl)methanamine (1.0 eq) in pyridine (0.2 M) and cool to 0 °C.
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
Work-up:
Pour the reaction mixture into 1 M HCl and extract with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition
Solvent
Pyridine or DCM
Base
Pyridine or Triethylamine
Temperature
0 °C to Room Temperature
Typical Yield
85-95%
Protocol 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups onto the primary amine.[3][4] This one-pot procedure involves the formation of an imine intermediate, followed by its in-situ reduction.
Mechanism & Rationale: The primary amine reacts with an aldehyde or ketone to form an imine (or iminium ion) intermediate in equilibrium.[5] A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine to the corresponding secondary amine.[3] NaBH(OAc)₃ is preferred as it is less reactive towards the starting carbonyl compound and is compatible with mildly acidic conditions that favor imine formation. The Cbz group is stable to NaBH(OAc)₃.[6]
Caption: Reductive amination of a primary amine with a carbonyl compound.
Step-by-Step Protocol:
Dissolution: Dissolve (4-(benzyloxycarbonyl)morpholin-2-yl)methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).
Acid Addition (Optional): Add acetic acid (1.1 eq) to the solution to catalyze imine formation.
Stirring: Stir the mixture at room temperature for 30-60 minutes.
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
Work-up:
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with DCM.
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition
Solvent
1,2-Dichloroethane (DCE) or THF
Reducing Agent
Sodium triacetoxyborohydride
Temperature
Room Temperature
Typical Yield
70-90%
Troubleshooting and Optimization
Low Yield in Acylation/Sulfonylation: Ensure the starting amine is dry and the reagents are of high quality. An excess of the acyl/sulfonyl chloride (up to 1.5 eq) and base (up to 2.0 eq) can be used to drive the reaction to completion.
Incomplete Reductive Amination: If the reaction stalls, gentle heating (40-50 °C) may be beneficial. The order of addition can also be important; for less reactive amines or carbonyls, pre-formation of the imine before adding the reducing agent may improve yields.
Cbz Deprotection: If Cbz deprotection is observed, re-evaluate the reaction conditions. Ensure that no strong acids or bases are generated or used. For reductive amination, avoid catalytic hydrogenation. If acidic conditions are required, use a minimal amount of a weak acid like acetic acid.
Conclusion
The selective functionalization of a primary amine in the presence of a Cbz-protected morpholine is a readily achievable synthetic transformation crucial for the generation of diverse compound libraries in drug discovery. By understanding the stability of the Cbz protecting group and selecting appropriate reaction conditions, researchers can successfully perform acylations, sulfonylations, and reductive aminations in high yields. The protocols provided in this guide offer a solid foundation for the synthesis of complex morpholine-containing molecules.
References
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences.
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamates. Organic Letters, 24(18), 3736–3740.
Cárdenas-Galindo, L. M., et al. (2022). Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine). Molbank, 2022(3), M1453.
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform.
Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
Reductive Amination, and How It Works. Master Organic Chemistry.
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines via an organocatalytic, three-step, one-pot procedure. Tetrahedron Letters.
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition.
Reductive amination. Wikipedia.
Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Angewandte Chemie International Edition.
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition.
Reductive Amination. Chemistry Steps.
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules.
Technical Support Center: Synthesis of (R)-3-N-Cbz-aminomethylmorpholine Derivatives
Welcome to the technical support center for the synthesis of (R)-3-N-Cbz-aminomethylmorpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (R)-3-N-Cbz-aminomethylmorpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.
I. Foundational Knowledge: The Synthetic Pathway
The synthesis of (R)-3-N-Cbz-aminomethylmorpholine derivatives is a critical process in the development of various pharmaceutical agents, including the antibiotic Linezolid.[1][2] The core of this synthesis involves the protection of the primary amine of (R)-3-aminomethylmorpholine with a benzyloxycarbonyl (Cbz) group. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and purity.
A typical synthetic approach involves reacting (R)-3-aminomethylmorpholine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4][5] The success of this step is paramount for the overall efficiency of the synthetic route.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis, offering explanations and actionable solutions.
Problem 1: Low Yield of the Cbz-Protected Product
Low product yield is a frequent frustration. Several factors can contribute to this issue, from suboptimal reaction conditions to reagent quality.
Possible Causes & Recommended Actions:
Suboptimal pH Control: The pH of the reaction medium is critical. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high can cause racemization of the chiral center.[3]
Solution: Maintain the reaction pH between 8 and 10.[3] The use of a buffer system, such as a 2:1 mixture of Na2CO3 and NaHCO3, can effectively maintain the desired pH range.[3]
Inefficient Mixing: In a biphasic reaction system (e.g., an organic solvent and water), inefficient stirring can lead to poor mass transfer between the phases, resulting in an incomplete reaction.
Solution: Employ vigorous mechanical stirring to ensure thorough mixing of the reactants.
Poor Quality of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is sensitive to moisture and can degrade over time, leading to lower reactivity.
Solution: Use freshly opened or properly stored Cbz-Cl. Consider purifying the reagent by distillation if its quality is questionable.
Competitive Reactions: The presence of other nucleophiles can compete with the desired amine for the Cbz-Cl, reducing the yield of the target product.
Solution: Ensure the starting material, (R)-3-aminomethylmorpholine, is of high purity and free from other nucleophilic impurities.
Experimental Protocol: Optimized Cbz-Protection of (R)-3-aminomethylmorpholine
Dissolve (R)-3-aminomethylmorpholine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water (2:1).[4]
Cool the solution to 0 °C in an ice bath.
Add sodium bicarbonate (NaHCO3) or a sodium carbonate/sodium bicarbonate buffer to maintain a pH of 8-10.[3][4]
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution, maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C for several hours or until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.[4]
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
Purify the crude product by silica gel column chromatography or recrystallization.[3][4]
Problem 2: Formation of By-products
The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of by-products. Identifying and minimizing these impurities is crucial for obtaining a pure product.
Common By-products and Their Prevention:
Di-Cbz Protected Product: Over-protection of the morpholine nitrogen can occur, especially with excess Cbz-Cl or prolonged reaction times.
Prevention: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Cbz-Cl. Monitor the reaction closely and stop it once the starting material is consumed.
Benzyl Alcohol: This is a common impurity resulting from the hydrolysis of Cbz-Cl.
Prevention: While some hydrolysis is unavoidable, working under anhydrous conditions as much as possible and using high-quality Cbz-Cl can minimize its formation. Benzyl alcohol can typically be removed during aqueous workup and purification.
N-Benzyl Protected Tertiary Amine: This can be a side reaction during deprotection via catalytic hydrogenolysis if there is an insufficient hydrogen source.[3]
Prevention: Ensure an adequate supply of hydrogen during the deprotection step.
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm the successful formation of the Cbz-protected product?
A1: Several analytical techniques can be used for confirmation:
TLC: The product will have a different Rf value compared to the starting amine.
NMR Spectroscopy (¹H and ¹³C): The appearance of signals corresponding to the benzyl group (aromatic protons around 7.3 ppm in ¹H NMR) and the carbamate carbonyl (around 156 ppm in ¹³C NMR) are indicative of successful protection.
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the Cbz-protected product.
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl stretch around 1690-1710 cm⁻¹ is characteristic of the carbamate group.
Q2: What is the best method for purifying the final product?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from by-products and unreacted starting materials on a laboratory scale.[4]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient method for obtaining high-purity material, especially on a larger scale.[3] The introduction of the Cbz group often makes the product easier to crystallize.[3]
Q3: How can I ensure the chiral integrity of the (R)-3-aminomethylmorpholine is maintained throughout the synthesis?
A3: Maintaining chiral purity is critical.
Control pH: As mentioned, a high pH can lead to racemization.[3] Strict pH control is essential.
Mild Reaction Conditions: Avoid high temperatures, which can increase the risk of racemization. The Cbz-protection is typically carried out at 0 °C.[4]
Chiral HPLC Analysis: Use a chiral HPLC column to analyze the enantiomeric purity of both the starting material and the final product to confirm that no racemization has occurred.
Q4: Are there alternative methods for introducing the Cbz group?
A4: Yes, besides Cbz-Cl, other reagents can be used:
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): This reagent is often used for cleaner reactions as the by-product, N-hydroxysuccinimide, is water-soluble and easily removed.[4]
Dibenzyl dicarbonate (Cbz₂O): Similar to Boc₂O, this reagent can offer more controlled protection.[4]
IV. Visualizing the Process
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key transformations and decision points.
Caption: Workflow for the synthesis and troubleshooting of (R)-3-N-Cbz-aminomethylmorpholine.
V. Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the Cbz-protection of amines.
Parameter
Recommended Value/Condition
Rationale
Reference
pH
8 - 10
Prevents Cbz-Cl decomposition and minimizes racemization.
Troubleshooting Cbz removal hydrogenation failures in morpholine compounds
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for a common yet challenging reaction...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for a common yet challenging reaction: the palladium-catalyzed hydrogenolysis of a Carboxybenzyl (Cbz) protecting group from a molecule containing a morpholine moiety. While catalytic hydrogenation is a cornerstone of amine synthesis, the presence of the morpholine ring—specifically its tertiary amine—can introduce significant complications, leading to reaction failures that can stall a synthetic campaign.[1][2]
This resource, structured as a series of frequently asked questions, moves from common failures to nuanced optimization strategies. Our goal is to explain the causality behind these issues and provide actionable, field-proven solutions to ensure your deprotection reactions proceed efficiently and successfully.
Frequently Asked Questions (FAQs)
Q1: My Cbz deprotection on a morpholine-containing substrate is stalled or incomplete. What is the most likely cause?
This is the most common failure mode reported. Overwhelmingly, the primary cause is catalyst poisoning by the tertiary amine of the morpholine ring.[1][3]
The Causality: Palladium catalysts, such as Palladium on Carbon (Pd/C), are electron-rich and function by coordinating with the substrate.[4] Tertiary amines, like the one in morpholine, are Lewis bases with a lone pair of electrons. This lone pair strongly coordinates to the palladium metal surface, effectively blocking the active sites required for the hydrogenolysis of the Cbz group.[5] This process is a form of competitive inhibition; the morpholine is "outcompeting" the Cbz group for access to the catalyst.[1][5]
Initial Diagnostic Steps:
Monitor the Reaction: If you observe an initial burst of activity (e.g., hydrogen uptake) that quickly flatlines, this is a strong indicator of catalyst poisoning.
Check Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. An old or improperly stored catalyst may have reduced activity from the start.[1][3][6]
Q2: How can I overcome catalyst poisoning by the morpholine amine?
Since the basicity of the morpholine nitrogen is the root cause, the most effective strategy is to protonate it, rendering the lone pair unavailable for coordination with the palladium catalyst.
Solution: Acidic Additives.
Performing the reaction in the presence of a stoichiometric amount of a mild acid is the most robust solution.[7] The acid protonates the morpholine nitrogen to form an ammonium salt, which does not bind to the catalyst surface.
Often used as a co-solvent. Can improve reaction rates significantly.[6][7][8]
Hydrochloric Acid (HCl)
Methanol (MeOH), Ethanol (EtOH), Dioxane
Use a solution of HCl in an organic solvent. Use 1.0 to 1.1 equivalents relative to the substrate.
Formic Acid
Methanol (MeOH), Ethanol (EtOH)
Can also serve as a hydrogen donor in transfer hydrogenation.[3]
Experimental Protocol 1: Cbz Deprotection with an Acidic Additive
Dissolve the Cbz-protected morpholine substrate in a suitable solvent (e.g., MeOH or EtOH) in a reaction vessel.
Add 1.0-1.1 equivalents of acetic acid or a standardized solution of HCl in an organic solvent.
Carefully add the Pd/C catalyst (typically 5-10% w/w).[1]
Purge the vessel with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator (40-50 psi).[9]
Stir the reaction vigorously at room temperature, monitoring by TLC or LC-MS until completion.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
The product will be isolated as its corresponding ammonium salt.
Q3: I've added acid, but the reaction is still sluggish. What are my next steps?
If adding acid doesn't completely solve the issue, or if your molecule is acid-sensitive, you may need to consider a more active catalyst or alternative hydrogenation techniques.
Solution 1: Switch to a More Active Catalyst.Pearlman's Catalyst (Pd(OH)₂/C) is often more effective than Pd/C for deprotecting substrates with basic amines.[1][6] It is generally considered more active and can sometimes overcome partial catalyst poisoning where Pd/C fails. It is particularly useful for removing N-benzyl groups in the presence of other sensitive functionalities.[10]
Solution 2: Employ Catalytic Transfer Hydrogenation.
This method avoids the use of pressurized hydrogen gas and instead uses a hydrogen donor molecule.[1][3][11] This technique can be milder and sometimes more efficient for challenging substrates.[1]
Hydrogen Donor
Typical Catalyst
Common Solvents
Ammonium Formate
Pd/C
MeOH, EtOH
Formic Acid
Pd/C
MeOH, EtOH
1,4-Cyclohexadiene
Pd/C
EtOH
Experimental Protocol 2: Cbz Deprotection via Transfer Hydrogenation
Dissolve the Cbz-protected morpholine substrate in methanol.
Carefully add Pd/C (10% w/w).
In a separate flask, dissolve 3-5 equivalents of ammonium formate in a small amount of methanol.
Add the ammonium formate solution dropwise to the reaction mixture. Effervescence (CO₂ release) is often observed.
Stir at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.
Filter through Celite® and process the workup as usual.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for Cbz deprotection failures.
Q4: My molecule contains other reducible functional groups (e.g., alkenes, nitro groups, benzyl ethers). How can I selectively deprotect the Cbz group?
This is a common challenge in complex molecule synthesis. Standard catalytic hydrogenation with Pd/C and H₂ can reduce many other functional groups.[1][2]
Strategies for Chemoselectivity:
Catalytic Transfer Hydrogenation: This is often a milder method and can provide better chemoselectivity.[1] Conditions can sometimes be tuned to favor Cbz removal over other reductions.
Catalyst Poisoning (Controlled): While seemingly counterintuitive, sometimes a "poisoned" catalyst can be more selective. Additives like pyridine or quinoline can selectively inhibit the reduction of certain functional groups while still allowing for Cbz cleavage. Ammonia and ammonium acetate have been shown to inhibit the hydrogenolysis of benzyl ethers.[12][13]
Alternative Deprotection Chemistry: When hydrogenation is not viable due to chemoselectivity issues, acid-mediated deprotection is an excellent metal-free alternative.
Acid-Mediated Deprotection (Acidolysis):
This method avoids palladium and hydrogen altogether, making it ideal for molecules with reducible groups.[14][15]
Reagents: HBr in Acetic Acid, Trifluoroacetic Acid (TFA), or HCl in various organic solvents are commonly used.[1][14][15]
Advantages: Metal-free (no concerns about residual heavy metals), scalable, and often compatible with functional groups sensitive to reduction.[14]
Considerations: The strongly acidic conditions may not be suitable for all substrates.
Q5: What is the underlying mechanism of catalyst deactivation by amines like morpholine?
Catalyst deactivation in this context is primarily a surface phenomenon driven by the electronic properties of both the catalyst and the amine.
Mechanism of Deactivation:
Adsorption: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a Lewis base. The palladium metal surface has vacant d-orbitals and acts as a Lewis acid.
Strong Coordination: The morpholine nitrogen strongly adsorbs onto the palladium surface, forming a stable dative bond.[5]
Site Blocking: This adsorption physically blocks the active sites on the catalyst surface. The Cbz group of another substrate molecule cannot access these blocked sites to undergo the necessary steps for hydrogenolysis (adsorption, C-O bond cleavage).
Reduction of Active Pd(0): In some cases, tertiary amines can promote the reduction of active Pd(II) species (present in some catalyst preparations) to catalytically inactive Pd(0) nanoparticles, leading to irreversible deactivation.[16][17]
Caption: Mechanism of catalyst poisoning by morpholine.
References
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. ResearchGate. Available at: [Link]
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. Available at: [Link]
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025). Technical Disclosure Commons. Available at: [Link]
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva-portal.org. Available at: [Link]
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar. Semantic Scholar. Available at: [Link]
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]
Poisoning and deactivation of palladium catalysts - SciSpace. SciSpace. Available at: [Link]
To Deprotect and Serve - Scientific Update - UK. (2023). Scientific Update. Available at: [Link]
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? | ResearchGate. ResearchGate. Available at: [Link]
Cbz Deprotection (H2 + Pd/C) - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. MDPI. Available at: [Link]
Green Chemistry - GREENTECH. GREENTECH. Available at: [Link]
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. Available at: [Link]
Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. Curly Arrow. Available at: [Link]
Cbz-Protected Amino Groups. (2019). Available at: [Link]
Amine Protection and Deprotection - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. PubMed. Available at: [Link]
Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - Frontiers. Frontiers. Available at: [Link]
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
Technical Support Center: Purification of (R)-3-N-Cbz-aminomethylmorpholine Reaction Mixtures
Welcome to the technical support resource for the purification of (R)-3-N-Cbz-aminomethylmorpholine. This guide is designed to provide researchers, scientists, and drug development professionals with practical troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the purification of (R)-3-N-Cbz-aminomethylmorpholine. This guide is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions. The purification of this chiral amine is a critical step in many synthetic routes, and achieving high purity and yield is paramount for downstream applications.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of (R)-3-N-Cbz-aminomethylmorpholine.
Issue 1: Low yield after column chromatography.
Potential Cause: The carbamate-protected amine may exhibit strong interactions with the silica gel stationary phase, leading to streaking and incomplete elution. The slightly basic nature of the morpholine nitrogen can contribute to this issue.
Solution:
Mobile Phase Modification: Add a small percentage of a basic modifier to your eluent system.
For normal-phase chromatography (e.g., silica gel with hexane/ethyl acetate), adding 0.1-1% triethylamine (Et3N) or ammonium hydroxide can significantly improve peak shape and recovery. The base neutralizes acidic sites on the silica surface, preventing strong adsorption of the product.
For reverse-phase chromatography, ensure the pH of the mobile phase is controlled with a suitable buffer.
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a polymer-based column.
Loading Technique: Employ a dry loading technique. Pre-adsorb your crude product onto a small amount of silica gel or Celite, evaporate the solvent, and then load the resulting powder onto the column. This can lead to a more uniform application and better separation.
Issue 2: Co-elution of starting materials or byproducts.
Potential Cause: The polarity of the desired product and certain impurities may be very similar, making separation by standard chromatography challenging. Common impurities can include unreacted starting materials or over-alkylated products.
Solution:
Optimize Gradient Elution: If using an isocratic mobile phase, switch to a shallow gradient. A slow, gradual increase in the polar solvent can help resolve closely eluting compounds.
Recrystallization: If the product is a solid, recrystallization is an excellent orthogonal purification technique.
Solvent Screening: Screen a variety of solvents and solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane, isopropanol/water) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.
Acid-Base Extraction: Utilize the basicity of the morpholine nitrogen.
Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.
Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the morpholine nitrogen and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.
Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to a pH > 10.
Extract the deprotonated product back into an organic solvent.
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate.
Issue 3: Product decomposition during purification.
Potential Cause: The Cbz (benzyloxycarbonyl) protecting group can be sensitive to certain conditions.[1][2] While generally stable, prolonged exposure to strong acids or bases, or certain catalytic conditions, can lead to its cleavage.
Solution:
Avoid Harsh Conditions: Use mild acids and bases for extractions. For example, use saturated sodium bicarbonate instead of concentrated sodium hydroxide where possible.
Temperature Control: Perform chromatographic purifications at room temperature unless there is a specific reason to heat the column. Avoid unnecessarily high temperatures during solvent evaporation.
Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Issue 4: Difficulty in removing residual solvent.
Potential Cause: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be challenging to remove completely.
Solution:
Azeotropic Removal: Add a lower-boiling point solvent that forms an azeotrope with the high-boiling point solvent (e.g., toluene or heptane) and evaporate under reduced pressure. Repeat this process several times.
Lyophilization (Freeze-Drying): If the product is soluble in water or a suitable solvent like dioxane, lyophilization can be an effective method for removing residual solvents.
High-Vacuum Drying: Use a high-vacuum pump and gently heat the sample (if thermally stable) to facilitate solvent removal.
Frequently Asked Questions (FAQs)
What are the most common impurities in (R)-3-N-Cbz-aminomethylmorpholine synthesis?
Common impurities often arise from the starting materials and side reactions. These can include:
Unreacted (R)-3-aminomethylmorpholine: This is a more polar and basic compound.
Benzyl chloroformate and its degradation products (e.g., benzyl alcohol): These are typically less polar than the product.
Di-Cbz protected species: If there are other reactive amine sites.
Byproducts from the base used: For example, salts that may need to be removed by aqueous workup.
The formation and types of impurities are highly dependent on the specific synthetic route employed.[3]
What is the recommended first-pass purification strategy?
A well-designed aqueous workup is often the most effective initial purification step. This typically involves:
Quenching the reaction mixture.
Diluting with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Washing with a mild aqueous acid (e.g., dilute HCl or citric acid) to remove unreacted amine.
Washing with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove acidic impurities.
Washing with brine to reduce the water content in the organic layer.
Drying the organic layer over an anhydrous salt.
Concentrating under reduced pressure.
Following this, the crude product can be assessed for purity, and a decision can be made on the necessity of further purification by chromatography or crystallization.
How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample and to find suitable conditions for column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing purity.[4][5][6] Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the final product.[6][7]
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbamate carbonyl.
Is crystallization a viable purification method?
Yes, crystallization can be a very effective method for purifying (R)-3-N-Cbz-aminomethylmorpholine, especially for removing impurities with different solubility profiles.[8] It is particularly useful for large-scale purifications where chromatography can be cumbersome. The key is to find a suitable solvent system through systematic screening.
A recent innovative approach for purifying primary amines is Selective Ammonium Carbamate Crystallization (SACC), which utilizes the reversible reaction of primary amines with CO2 to form ammonium carbamate salts with distinct solubility profiles.[9][10] While the target molecule is a secondary amine, similar principles of differential salt formation and crystallization could potentially be explored.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
Transfer the solution to a separatory funnel.
Add an equal volume of 1M HCl and shake vigorously. Allow the layers to separate and remove the aqueous layer.
Repeat the acidic wash.
Combine the aqueous layers and cool in an ice bath.
Slowly add a base (e.g., 5M NaOH) with stirring until the pH is > 10.
Extract the product from the basified aqueous layer with three portions of ethyl acetate.
Combine the organic extracts and wash with one portion of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
Choose an appropriate solvent system based on TLC analysis (e.g., 50:50 Hexane:Ethyl Acetate).
Add 0.5% triethylamine to the chosen mobile phase.
Pack a silica gel column with the modified mobile phase.
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
Load the sample onto the column.
Elute the column with the modified mobile phase, collecting fractions.
Monitor the fractions by TLC.
Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of (R)-3-N-Cbz-aminomethylmorpholine.
Caption: Decision workflow for purification.
References
Benchchem. Technical Support Center: Purification of Chiral Amines.
(PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate.
Cao M, Zhang P, Feng Y, Zhang H, Zhu H, Lian K, Kang W. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. 2018;2018:7809761.
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate.
(PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis - ResearchGate.
CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
US2776972A - Recovery of morpholine from aqueous solutions thereof - Google Patents.
US3151112A - Process for the preparation of morpholines - Google Patents.
Pittelkow M, et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
Lipshutz BH, et al. Selective Cleavage of Cbz-Protected Amines. Organic Letters. 2001;3(12):1869-1871.
The derivatization reaction of morpholine. | Download Scientific Diagram - ResearchGate.
Anwar S, Khan PMAA. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. 2021;13(6):536-540.
Wang SB, et al. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. 2017;22(9):1491.
HELIX Chromatography. HPLC Methods for analysis of Morpholine.
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC.
Moynihan HA, Horgan DE. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. 2017;21(5):700-724.
Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC.
(PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine.
Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses.
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - NIH.
Purification of THP protected compound : r/Chempros - Reddit.
Preventing racemization during coupling of chiral morpholine amines
A Guide to Preserving Stereochemical Integrity During Amide Coupling Reactions Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Sci...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preserving Stereochemical Integrity During Amide Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of working with chiral morpholine amines. This guide is structured to address the critical challenge of preventing racemization during amide bond formation, ensuring the stereochemical integrity of your final compounds.
Chiral morpholines are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules.[1][2] Their unique physicochemical properties often enhance solubility and metabolic stability.[3] However, preserving the chirality of these and other molecules during synthesis, particularly during amide coupling, is paramount, as the biological activity of enantiomers can differ dramatically.[4] This guide will focus on the most common source of racemization in these reactions: the activated carboxylic acid partner.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding racemization in the context of coupling reactions involving chiral morpholine amines.
Q1: What is racemization, and why is it a critical issue in my coupling reaction?
Answer: Racemization is the process that leads to the formation of an equal mixture of enantiomers (a racemate) from a single, pure enantiomer.[5] In the context of amide bond formation, the term is often used to describe any loss of stereochemical purity at a chiral center.
The primary concern during the coupling of a chiral carboxylic acid to your morpholine amine is the epimerization of the carboxylic acid's α-carbon (the carbon atom adjacent to the carboxyl group). This microscopic event, where the configuration of the chiral center in a single molecule inverts, leads to the macroscopic observation of racemization in your product mixture.[5]
This loss of stereochemical integrity occurs because the activation of the carboxylic acid makes the α-proton more acidic and susceptible to removal by a base. Once the proton is removed, the resulting intermediate is planar (achiral), and when it is re-protonated, it can form either the original enantiomer or its mirror image.[6]
Why it matters: The 3D structure of a molecule is critical for its biological function. The two enantiomers of a chiral drug can have vastly different pharmacological activities, with one being therapeutic (the eutomer) and the other being less active or even causing undesirable side effects (the distomer).[4] Therefore, controlling stereochemistry is a non-negotiable aspect of drug development.
Q2: Which coupling reagents are best for minimizing racemization?
Answer: The choice of coupling reagent is one of the most critical factors. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides (e.g., DCC, DIC, EDC): These are classic reagents, but when used alone, they are prone to causing racemization.[7][8] Their utility is dramatically improved by the use of additives.
Additives (e.g., HOBt, HOAt, OxymaPure): Additives like 1-hydroxybenzotriazole (HOBt) and its analogues are essential when using carbodiimides. They react with the activated intermediate to form an active ester that is more stable and less prone to racemization.[7][9] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a modern, safer, and highly effective alternative.[10]
Phosphonium and Aminium/Uronium Salts (e.g., PyBOP, HBTU, HATU, COMU): These reagents often have the additive's chemical structure built-in and are generally considered "low-racemization" options.[6][7] They promote fast coupling reactions, which reduces the time the activated acid is exposed to basic conditions, thereby minimizing the window for racemization.[11] HATU and COMU are particularly effective for challenging couplings.[6][11]
Reagent Class
Examples
Racemization Potential
Key Considerations
Carbodiimides
DIC, EDC
High (when used alone)
Must be used with an additive like HOBt or OxymaPure to suppress racemization.[8]
Additives
HOBt, HOAt, OxymaPure
N/A (Used with others)
HOAt is generally more effective than HOBt at suppressing racemization. OxymaPure is a safer, non-explosive alternative.[6]
Phosphonium Salts
PyBOP, PyAOP
Low
Highly efficient, but the byproducts can sometimes complicate purification.
Aminium/Uronium Salts
HBTU, HATU, COMU
Very Low
Generally provide fast, clean reactions with minimal racemization. HATU and COMU are often the reagents of choice for difficult couplings.[7][11]
Q3: How does the choice of base influence racemization?
Answer: The base is crucial for neutralizing acid salts and, in many protocols, for the coupling reaction itself. However, an excessively strong or sterically unhindered base can readily abstract the α-proton from the activated carboxylic acid, directly causing racemization.[12]
The key is to select a base that is strong enough to facilitate the reaction but weak or hindered enough to minimize proton abstraction.
Triethylamine (TEA): Strong base, small steric profile. Generally not recommended for couplings with sensitive substrates due to a high risk of racemization.[12]
N,N-Diisopropylethylamine (DIEA or Hünig's Base): A sterically hindered base that is less prone to causing racemization than TEA. It is a very common choice in peptide synthesis.[6][12]
N-Methylmorpholine (NMM): A weaker base than DIEA, making it an excellent choice for minimizing racemization.[6][12]
2,4,6-Collidine: A sterically hindered and weak base. In studies comparing common bases, collidine often produces the least amount of racemized product, making it a superior choice for highly sensitive couplings.[12]
Base
Abbreviation
pKa (approx.)
Racemization Risk
Recommendation
N,N-Diisopropylethylamine
DIEA
10.1
Moderate
A common default, but consider alternatives for sensitive substrates.[12]
N-Methylmorpholine
NMM
7.38
Low
A preferred choice over DIEA when racemization is a concern.[6][12]
2,4,6-Collidine
TMP
7.43
Very Low
Highly recommended for fragment couplings or with racemization-prone amino acids.[12]
Q4: What roles do temperature and solvent play?
Answer:Temperature: Lowering the reaction temperature is a universally effective strategy to suppress racemization.[13] Most coupling reactions are initiated at 0°C and then allowed to warm slowly to room temperature. For particularly sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary. High temperatures increase the rate of all reactions, including the undesirable proton abstraction that leads to racemization.[14][15]
Solvent: The solvent can influence racemization by affecting the solubility of reactants and the stability of intermediates.
Polar Aprotic Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents. While effective, highly polar solvents can sometimes increase the rate of racemization.[16]
Less Polar Solvents: Solvents like Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) have been shown in some studies to reduce racemization compared to DMF.[10][17] 2-MeTHF is also considered a "greener" solvent alternative.[17]
In our experience, running comparative experiments in both DCM and DMF is a good starting point. If racemization persists, exploring a less polar solvent like THF could be beneficial.
Troubleshooting Guide
Even with careful planning, you may encounter unexpected racemization. This guide provides a logical workflow for diagnosing and resolving the issue.
Problem: My analysis shows significant racemization (>2%) in my final product. How do I fix it?
Follow this systematic approach to pinpoint and correct the source of the problem. The key is to change only one variable at a time to isolate its effect.
Validated Experimental Protocols
Here we provide standardized protocols designed to serve as a robust starting point for your experiments.
This protocol utilizes a modern uronium salt reagent and a mild base, which is broadly applicable for coupling chiral carboxylic acids to your morpholine amine with minimal risk of racemization.
Materials:
Chiral Carboxylic Acid (1.0 eq)
Chiral Morpholine Amine (1.1 eq)
HATU (1.1 eq)
N-Methylmorpholine (NMM) (2.0 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral carboxylic acid (1.0 eq).
Dissolve the acid in anhydrous DCM (to make a ~0.1 M solution).
Cool the flask to 0°C using an ice-water bath.
Add HATU (1.1 eq) to the solution, followed by N-Methylmorpholine (NMM) (2.0 eq).
Stir the mixture at 0°C for 5-10 minutes. This is the "pre-activation" step.
In a separate vial, dissolve the chiral morpholine amine (1.1 eq) in a small amount of anhydrous DCM.
Add the morpholine amine solution dropwise to the activated acid mixture at 0°C.
Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature.
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard aqueous workup and purification.
Protocol 2: Workflow for Assessing Enantiomeric Purity via Chiral HPLC
Detecting and quantifying racemization is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[18][19]
Workflow Steps:
Method Development: The first step is to develop a chiral HPLC method capable of separating the desired product from its diastereomer. This often requires screening different chiral stationary phases (CSPs) and mobile phases.
Sample Preparation: Prepare a standard of your purified product. Additionally, if possible, synthesize a small amount of the racemic or epimerized material to confirm the peak identities.
Analysis: Inject the purified product onto the chiral column.
Quantification: Integrate the peak areas for both diastereomers. The percentage of the undesired diastereomer corresponds to the level of racemization that occurred.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling Hygroscopic Morpholine Hydrochloride Salts
Ticket ID: #MPH-HCL-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Deliquescence, Weighing Errors, and Purification of Morpholine Derivatives
Executive Summary
You are likely reading this because your free-flowing white powder has turned into a sticky gum or a pool of oil on your balance. Morpholine-based hydrochloride salts are notorious for their hygroscopicity . The ether oxygen at position 4 and the ammonium cation at position 1 create a "perfect storm" for hydrogen bonding with atmospheric water.
This guide is not a textbook; it is a battle plan. It prioritizes causality (why it happens) and self-validating protocols (how to prove you fixed it).
Module 1: Storage & Immediate Handling (Triage)
Q: My sample turns to oil within seconds of opening the vial. How do I weigh it accurately for bioassays?
A: You are fighting kinetics. The rate of moisture uptake for morpholine HCl salts can exceed 1% by weight per minute at 50% Relative Humidity (RH). Standard weighing is impossible.
The "Stock Solution" Protocol (Recommended):
Do not attempt to weigh small aliquots of the solid.
Weigh by Difference:
Tare a volumetric flask containing your solvent (e.g., DMSO or Water).
Add the entire hygroscopic clump from the vial into the flask.
Reweigh.[1][2][3] The difference is your exact mass (
).
Dilute to the mark. Calculate concentration based on
.
Why this works: The water absorbed becomes part of the solvent volume, eliminating weighing errors caused by active uptake during the measurement.
Q: I need the solid for a reaction, not a solution. How do I handle it?
A: You must break the contact with atmospheric moisture.
The Glove Bag Solution: If a glovebox is unavailable, use a disposable glove bag (e.g., Aldrich AtmosBag) purged with Nitrogen/Argon.
tipping the solid into a pre-weighed, Argon-flushed reaction vessel.
Module 2: Purification & Drying (The Fix)
Q: The vacuum oven isn't working. The solid is still sticky after 24 hours at 40°C.
A: You are likely dealing with lattice-bound water or a stable hydrate, not just surface moisture. Vacuum alone often fails because the lattice energy holds the water too tightly. You need Azeotropic Drying .
Protocol: Azeotropic Distillation (The "Entrainer" Method)
Principle: Water forms a lower-boiling binary mixture (azeotrope) with certain solvents, allowing it to be "carried" out at temperatures below 100°C.
Solvents: Toluene (BP 110°C) or Ethanol/Toluene mix.
Step-by-Step Workflow:
Dissolution: Dissolve your sticky morpholine salt in the minimum amount of anhydrous Ethanol or Methanol.
Entrainment: Add 10 volumes of Toluene.
Distillation: Rotovap at 45-50°C. The alcohol/water/toluene azeotrope will pull the water out.
Repetition: You will see a white solid crash out. Do not stop. Add fresh Toluene and rotovap again (2x).
Final Dry: High vacuum (0.1 mmHg) for 4 hours.
Visualizing the Drying Workflow:
Caption: Logic flow for azeotropic removal of stubborn lattice water from amine salts.
Module 3: Analytical Challenges
Q: My NMR spectrum shows a broad peak at 4.5-5.0 ppm, and my integration is off.
A: This is Proton Exchange . The acidic proton on the morpholine nitrogen (
) is exchanging with the water in your solvent (e.g., DMSO- + ).
Troubleshooting Table: Analytical Anomalies
Symptom
Cause
The Fix
Broad/Missing NH Peak
Rapid exchange with water in solvent.
Use anhydrous DMSO- from a fresh ampoule. Add activated 3Å molecular sieves to the NMR tube.
Melting Point Depression
Water acts as an impurity, lowering .
Do not use open capillary methods. Use DSC (Differential Scanning Calorimetry) with a pinhole-crimped pan to allow water escape during the ramp.
Drifting Balance Reading
Sample is absorbing water during weighing.[2][5][6]
Use the "Weigh by Difference" method (See Module 1).[6]
Module 4: Salt Engineering (The Long-Term Solution)
Q: I can't work with this HCl salt. It's too unstable. What are my alternatives?
A: If the HCl salt is deliquescent, you are fighting thermodynamics. The lattice energy of the HCl salt is insufficient to exclude water. You must switch the counter-ion .
The "Hygroscopicity Reduction" Hierarchy:
For morpholine derivatives, organic anions often pack better and exclude water more effectively than chloride.
Decision Logic for Salt Selection:
Caption: Decision matrix for selecting alternative counter-ions based on solubility vs. stability needs.
Comparative Data: Counter-ion Performance
Salt Form
Hygroscopicity Risk
Aqueous Solubility
Notes
Hydrochloride (HCl)
High
Very High
Default choice, but prone to deliquescence.
Mesylate
Moderate
High
Good alternative for solubility; often forms stable hydrates.
Fumarate (2:1)
Low
Low/Moderate
Gold Standard for stability. The crystal lattice is usually very robust.
Succinate
Low
Moderate
Similar to fumarate; good for oral formulations.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa rules and counter-ion selection).
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods & Azeotroping. Retrieved from [Link]
Pawar, A., et al. (2011). Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals. Asian Journal of Pharmaceutics. (Discusses crystal engineering and salt switching).
European Pharmacopoeia (Ph. Eur.).General Chapter 5.11: Characters Section in Monographs (Hygroscopicity). (Defines classification of "Deliquescent" vs "Hygroscopic").
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific toxicity information regarding morpholine derivatives before handling.
Technical Support Center: Optimizing Recrystallization of (R)-3-N-Cbz-aminomethylmorpholine HCl
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of (R)-3-N-Cbz-aminomethylmorpholine HCl via recrystallization. We will move be...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of (R)-3-N-Cbz-aminomethylmorpholine HCl via recrystallization. We will move beyond basic protocols to address the specific chemical nature of this molecule, offering expert insights and systematic troubleshooting strategies to overcome common challenges and achieve optimal purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical to developing a successful recrystallization strategy for (R)-3-N-Cbz-aminomethylmorpholine HCl.
Q1: What key physicochemical properties of (R)-3-N-Cbz-aminomethylmorpholine HCl influence its recrystallization?
A1: The behavior of this compound is governed by three primary structural features:
Morpholine Hydrochloride Salt: The molecule is an amine hydrochloride salt. This ionic character dramatically increases its polarity compared to the free base. Consequently, it will exhibit higher solubility in polar protic solvents like water, methanol, and ethanol, and poor solubility in non-polar solvents like hexanes or toluene.[1][2] This is the most critical factor for initial solvent selection.
Benzyloxycarbonyl (Cbz) Group: The Cbz protecting group introduces a bulky, aromatic, and relatively non-polar component. This feature can be leveraged to modulate solubility in mixed-solvent systems and can promote crystal lattice formation through favorable π-stacking interactions.[3]
Chiral Center: The molecule possesses a stereocenter at the 3-position of the morpholine ring. While standard recrystallization is primarily a technique for removing chemical impurities, not for resolving enantiomers, achieving a highly ordered crystal lattice is essential.[4] Inconsistent crystallization can sometimes occur if the starting material has low enantiomeric purity.
Q2: What is the fundamental principle of a successful recrystallization?
A2: Recrystallization is a purification technique based on differential solubility.[5] The ideal solvent or solvent system will dissolve the target compound completely at an elevated temperature but will have very limited ability to dissolve it at low temperatures.[6] Impurities, which are present in smaller quantities, should either remain insoluble in the hot solvent (and be removed by hot filtration) or stay fully dissolved in the cold solvent (and be removed during the final filtration step).[6] A significant drop in the compound's solubility upon cooling is the driving force for crystal formation and purification.
Q3: How should I approach selecting a solvent system for this specific compound?
A3: A systematic approach is recommended:
Start with Polar Protic Solvents: Given the hydrochloride salt, begin by testing solubility in small amounts of methanol, ethanol, and isopropanol. These are excellent candidates for a single-solvent recrystallization.
Consider a Two-Solvent (Anti-Solvent) System: If the compound is too soluble in a polar solvent even when cold, or if it is insoluble in all common single solvents, a two-solvent system is the next logical step.[1][7] In this approach, you dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, where it is highly soluble). Then, you slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexane, where it is insoluble) dropwise to the hot solution until persistent cloudiness (saturation) is observed.[8] Re-heating to clarify the solution followed by slow cooling often yields high-quality crystals.
Avoid Reactive Solvents: While amines can be recrystallized from acidic solvents like acetic acid, this is generally not recommended for a simple purification of a salt and could potentially complicate the process.[2]
Q4: Why is the rate of cooling so critical for obtaining pure crystals?
A4: The rate of cooling directly impacts the size and purity of the resulting crystals.
Slow Cooling: Promotes the formation of large, well-ordered crystals. The slow, equilibrium-based process allows molecules of the target compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules, which remain in the solution.[9]
Rapid Cooling (Crashing Out): Causes the compound to precipitate out of solution quickly and non-selectively. This rapid process traps impurities within the crystal lattice, defeating the purpose of the purification.[9] If crystallization happens too quickly, it is often best to re-heat the solution, add a small amount of additional solvent, and cool it more slowly.[9]
Section 2: Experimental Protocols
These protocols provide a starting point for your experiments. Always begin with a small amount of material to determine the optimal conditions before scaling up.
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
Dissolution: Place the crude (R)-3-N-Cbz-aminomethylmorpholine HCl (~1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (~3-5 mL) and a magnetic stir bar.
Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise (0.5-1.0 mL at a time) until the solid completely dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated.[6]
Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Do not disturb the flask during this period.
Ice Bath: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering impurities dissolved in the mother liquor.[6] Using warm solvent will redissolve the product and reduce the yield.
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization (e.g., using Methanol/Ethyl Acetate)
Dissolution: In an Erlenmeyer flask, dissolve the crude compound (~1.0 g) in the minimum amount of hot methanol required for complete dissolution.
Addition of Anti-Solvent: While keeping the solution hot, add ethyl acetate dropwise until you observe persistent turbidity (cloudiness), indicating the solution is saturated.
Clarification: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.
Cooling: Remove the flask from the heat, cover, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
Isolation, Washing & Drying: Collect, wash with a small amount of ice-cold ethyl acetate/methanol mixture, and dry the crystals as outlined above.
Section 3: Troubleshooting Guide
This section provides solutions to the most common issues encountered during the recrystallization of (R)-3-N-Cbz-aminomethylmorpholine HCl.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[10] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.[9]
Immediate Action: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation point.[9] Attempt to cool the solution again, perhaps more slowly.
Alternative Strategy 1: Switch to a solvent with a lower boiling point. For example, if you observed oiling out from isopropanol (BP: 82 °C), try ethanol (BP: 78 °C) or methanol (BP: 65 °C).
Alternative Strategy 2: If impurities are the suspected cause, consider a pre-purification step. Dissolve the crude material in a suitable solvent, add a small amount of activated charcoal to adsorb colored impurities, filter hot, and then proceed with the recrystallization.
Q: No crystals are forming, even after the solution has cooled in an ice bath. What went wrong?
A: This is a common problem that can be due to two main causes: using too much solvent or the formation of a supersaturated solution.[6]
Solution 1: Induce Crystallization. A supersaturated solution may need a nucleation site to begin crystallization. Try one of these methods:
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.[6]
Seeding: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystal growth.[6]
Solution 2: Reduce Solvent Volume. If induction fails, you have likely used too much solvent.[10] Gently heat the solution and evaporate some of the solvent (a 10-20% reduction is a good starting point). Allow the solution to cool again.
Q: My final yield is very low. How can I improve it?
A: A low yield indicates that a significant portion of your product remained dissolved in the mother liquor.[6]
Check Solvent Volume: The most common cause is using an excessive amount of solvent during the initial dissolution step.[10] Always aim for the absolute minimum volume of hot solvent.
Ensure Complete Cooling: Make sure the solution has spent adequate time in an ice bath (at least 30 minutes, longer if the volume is large) to maximize precipitation.
Use Ice-Cold Rinsing Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve a substantial amount of your product.[6] The wash solvent must be pre-chilled in an ice bath.
Mother Liquor Recovery: If the first crop yield is unacceptably low, you can try to recover a second, less pure crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling.
Q: The recrystallized product is still colored or appears impure. What are the next steps?
A: This suggests that the chosen solvent system is not effective at excluding certain impurities or that the crystallization occurred too rapidly.
Repeat the Recrystallization: A second recrystallization will often yield a product of much higher purity.
Use Activated Charcoal: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the first filtration. Use charcoal sparingly, as it can also adsorb your product.
Slow Down Cooling: Ensure the cooling process is as slow as possible to prevent the trapping of impurities.[9] You can insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight.
Section 4: Visualization & Data
Recrystallization Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
Table of Potential Solvents
The table below summarizes the properties of common solvents and their potential application for recrystallizing (R)-3-N-Cbz-aminomethylmorpholine HCl.
Solvent
Boiling Point (°C)
Polarity
Potential Use
Comments
Water
100
Very High
Primary Solvent
High solubility likely; may be difficult to remove. Potential for oiling out due to high BP.[1]
Methanol
65
High
Primary Solvent
Excellent starting choice due to high polarity and lower boiling point.[11]
Ethanol
78
High
Primary Solvent
Another excellent choice, slightly less polar than methanol.[11]
Isopropanol
82
High
Primary Solvent
Good choice, but higher BP increases risk of oiling out compared to EtOH/MeOH.
Ethyl Acetate
77
Medium
Anti-Solvent
Good anti-solvent to use with alcohols. Compound is likely poorly soluble.[8]
Diethyl Ether
35
Low
Anti-Solvent
Very low boiling point can make it tricky to handle, but effective as an anti-solvent.[2]
Hexane / Heptane
69 / 98
Very Low
Anti-Solvent
Excellent anti-solvents. The compound will be virtually insoluble in these.[7][8]
Toluene
111
Low
Unlikely
Very high boiling point and low polarity make it unsuitable as a primary solvent.[8]
References
University of Colorado, Boulder. (n.d.). Recrystallization.
BenchChem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
ResearchGate. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines.
BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
Technical Support Center: De-protection of Cbz-Groups on Sterically Hindered Amines
Ticket ID: CBZ-HIND-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Cbz removal failure in sterically crowded substrates Executive Summary You are likely reading this because s...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CBZ-HIND-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Cbz removal failure in sterically crowded substrates
Executive Summary
You are likely reading this because standard hydrogenolysis (10% Pd/C,
balloon, MeOH) has failed to deprotect your amine.
The Root Cause:
In sterically hindered amines (e.g., tertiary alkyl-Cbz or substrates with bulky neighbors), the carbamate carbonyl cannot effectively coordinate with the palladium surface. Standard hydrogenation is a surface-dependent phenomenon; if the molecule cannot lie flat ("adsorb") onto the catalyst pore, the reaction will stall regardless of hydrogen pressure.
This guide provides three escalated protocols to bypass this steric barrier:
Protocol A: High-Activity Catalytic Transfer Hydrogenation (The "Surface Saturator").
Protocol B: The Silane-Promoted "Kishi" Reduction (The "In-Situ" Method).
Protocol C: Acidolytic Cleavage with Scavengers (The "Chemical Sledgehammer").
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, review this decision logic to minimize side reactions.
Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate functionality.
Module 2: Catalytic Solutions (The "Kinetic" Fixes)
When sterics prevent adsorption, we must increase the catalyst activity or change the hydrogen source to a donor that is more kinetically active on the surface than molecular
.
Protocol A: Transfer Hydrogenation with Pearlman’s Catalyst
Why it works: Pearlman’s catalyst (
/C) is significantly more active than Pd/C. By using ammonium formate () instead of gas, you generate hydrogen directly on the catalyst surface, creating a high local concentration that forces the reduction of hindered substrates.
Reagents:
Pearlman’s Catalyst (20%
on Carbon).
Ammonium Formate (Solid).
Solvent: Methanol (degassed).
Step-by-Step:
Dissolve the substrate (1.0 equiv) in dry Methanol (0.1 M concentration).
Add Ammonium Formate (5.0 - 10.0 equiv).
Inert Step: Flush the flask with Nitrogen. Safety Note: Pd catalysts are pyrophoric.[1][2] Do not add dry catalyst to solvent in air.
Add Pearlman’s Catalyst (20 wt% loading relative to substrate).
Reflux the mixture for 1–4 hours.
Workup: Filter through a Celite pad.[3] Concentrate the filtrate. The residue is often the amine-formate salt.
Free Basing: Dissolve in DCM, wash with sat.
, dry, and concentrate.
Protocol B: The Silane-Promoted Reduction (Kishi/McMurray Method)
Why it works: Triethylsilane (
) acts as a hydride donor. When combined with Pd/C, it generates in situ but also modifies the catalyst surface environment, often permitting cleavage of substrates that are inert to gaseous . This is a "secret weapon" in total synthesis.
Add Triethylsilane (10–20 equiv) dropwise. Observation: You will see vigorous effervescence.
Stir at room temperature.
Monitoring: If stalled after 1 hour, add fresh catalyst and more TES.
Workup: Filter through Celite.
Module 3: Chemical Cleavage (The "Thermodynamic" Fix)
If the substrate contains Sulfur (catalyst poison) or the steric bulk is extreme (e.g., adamantyl-amines), catalytic methods will fail. You must use acidolysis.
CRITICAL WARNING: The Benzyl Cation Problem
Acidic cleavage generates a Benzyl Cation (
). This is a potent electrophile. If you do not trap it, it will re-attach to your newly freed amine (N-benzylation) or alkylate electron-rich aromatic rings (Friedel-Crafts). You must use a scavenger.
Figure 2: The role of scavengers in preventing re-alkylation during acidolysis.
Protocol C: HBr in Acetic Acid with Scavengers
Why it works: HBr protonates the carbamate oxygen, inducing collapse. Thioanisole acts as a "soft" nucleophile to intercept the benzyl cation.
Reagents:
33% HBr in Acetic Acid (Commercial reagent).
Scavenger: Thioanisole (preferred) or Pentamethylbenzene.
Solvent: None (run in the reagent) or DCM if solubility is poor.
Step-by-Step:
Preparation: In a round-bottom flask, add the substrate.
Add Thioanisole (5.0 equiv). Do not skip this.
Add 33% HBr/AcOH (approx. 5–10 mL per gram of substrate).
Quench: Pour the mixture slowly into cold Diethyl Ether (
).
Precipitation: The amine hydrobromide salt should precipitate. The benzyl-thioanisole byproduct remains in the ether layer.
Filtration: Filter the solid salt. Wash extensively with ether.
Comparison of Methods
Feature
Standard Hydrogenolysis
Protocol A (Pearlman's/Transfer)
Protocol B (TES/Pd/C)
Protocol C (HBr/AcOH)
Mechanism
Surface Catalysis ()
Surface Catalysis (H-Donor)
In-situ / Hydride
Acidic
Steric Tolerance
Low
High
High
Very High
S/Halogen Tolerance
None (Poison)
Low
Low
High
Acid Sensitivity
Excellent (Neutral)
Good (Neutral)
Good (Neutral)
Poor (Strong Acid)
Key Risk
Stalled Reaction
Pyrophoric Catalyst
Cost of Silane
Benzyl Cation Alkylation
Frequently Asked Questions (FAQs)
Q: I tried Protocol A (Transfer Hydrogenation) and it smelled like almonds. Is that normal?A: No. A smell of almonds suggests benzaldehyde formation. This occurs if you have trace oxygen in the system, causing oxidation of the benzyl group rather than hydrogenolysis. Ensure you degas your solvent and flush with nitrogen vigorously.
Q: Can I use TFA instead of HBr/AcOH?A: TFA alone is usually too weak to cleave a Cbz group at room temperature. However, TFA + Thioanisole at reflux, or TFA + TMSI (Trimethylsilyl iodide) are effective alternatives if HBr is too harsh for other parts of your molecule.
Q: My amine is acid-sensitive, but the catalyst is poisoned. What now?A: Use Dissolving Metal Reduction (Sodium in Liquid Ammonia). While operationally difficult, it is the only method that is both non-acidic and insensitive to sulfur poisons. Alternatively, Samarium Diiodide (
) with water/amine additives has shown efficacy for Cbz cleavage under mild conditions.
References
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard protocols for Cbz removal and scavenger selection.
Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane . Mandal, P. K., & McMurray, J. S. (2007).[7][8] Journal of Organic Chemistry. (Describes Protocol B).
Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines . Anwer, M. K., & Spatola, A. F. (1980). Synthesis. (Describes Protocol A).
Cleavage and deprotection of peptides with hydrogen bromide . Bodanszky, M., & Martinez, J. (1981). The Peptides.[3][5][9][10] (Describes Protocol C and the necessity of scavengers).
Aluminum chloride in HFIP for Cbz removal . Felpin, F.-X., & Fouquet, E. (2010).[11] Chemistry – A European Journal. (Alternative Lewis Acid method).[10]
Technical Support Center: Interpreting NMR Rotamers of Cbz-Protected Morpholine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the interpretation of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the interpretation of Nuclear Magnetic Resonance (NMR) spectra for morpholine compounds protected with a carboxybenzyl (Cbz) group. The presence of rotamers, or rotational isomers, is a common phenomenon that can lead to complex and sometimes confusing NMR spectra. This resource is designed to help you understand, interpret, and leverage this spectroscopic behavior in your research.
Introduction: The Challenge of Cbz-Morpholine Rotamers
The Cbz (or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal by hydrogenolysis.[1] When attached to a nitrogen atom, particularly one within a constrained ring system like morpholine, the partial double bond character of the carbamate C–N bond leads to restricted rotation.[2][3] This restricted rotation can be slow on the NMR timescale, resulting in the observation of distinct sets of signals for each rotational isomer, or rotamer.
This guide will walk you through why this happens and how to confidently analyze the resulting NMR data.
Frequently Asked Questions (FAQs)
Q1: Why does the NMR spectrum of my Cbz-protected morpholine compound show doubled or significantly broadened peaks?
A: The doubling or broadening of signals in the ¹H and ¹³C NMR spectra of Cbz-protected morpholines is a classic indication of slow conformational exchange between two or more rotameric states on the NMR timescale.[2][4]
The Root Cause: The carbamate linkage in the Cbz group has significant resonance contribution, giving the C–N bond partial double-bond character. This hinders free rotation around this bond.
Syn vs. Anti Conformers: This restricted rotation leads to the existence of two primary planar conformations, often referred to as syn and anti rotamers.[5][6] These rotamers are diastereomers and, as such, their corresponding nuclei are in chemically non-equivalent environments, giving rise to separate signals in the NMR spectrum.
Rate of Exchange: The appearance of the spectrum (sharp doubled peaks, broad peaks, or sharp single peaks) is dependent on the rate of interconversion between these rotamers relative to the NMR timescale.[4]
Slow Exchange: At lower temperatures, the interconversion is slow, and you will observe distinct, sharp signals for each rotamer.
Intermediate Exchange: At a certain temperature, the rate of exchange is comparable to the frequency difference between the signals of the two rotamers. This leads to significant line broadening, and the two peaks may coalesce into a single broad hump.[4]
Fast Exchange: At higher temperatures, the interconversion becomes rapid on the NMR timescale, and you will observe a single, time-averaged, sharp signal for each nucleus.
Q2: Which protons and carbons are most affected by this rotational isomerism?
A: The protons and carbons closest to the Cbz group will experience the most significant difference in their chemical environments between the two rotamers.
Morpholine Protons: The protons on the carbons adjacent to the nitrogen atom (C2 and C6) of the morpholine ring are particularly sensitive to the orientation of the Cbz group.[7][8] You will often see two distinct sets of signals for these protons.
Cbz Group Protons: The benzylic protons (CH₂) of the Cbz group itself will also show distinct chemical shifts in the two rotamers.
¹³C NMR: In the ¹³C NMR spectrum, the carbons of the morpholine ring, especially C2 and C6, as well as the carbonyl carbon of the carbamate, will often appear as doubled signals.[3]
Q3: How can I confirm that the observed peak doubling is due to rotamers and not an impurity?
A: This is a critical question in reaction monitoring and compound characterization. Several NMR experiments can definitively distinguish between rotamers and impurities.
Variable Temperature (VT) NMR: This is the most common and definitive method.[9][10] As you increase the temperature, the rate of interconversion between the rotamers increases. If the doubled peaks broaden and then coalesce into single peaks, this is strong evidence for the presence of rotamers. An impurity's peaks will generally remain sharp and unchanged relative to the main compound's signals.
2D Exchange Spectroscopy (EXSY): A 2D EXSY (or ROESY) experiment can show chemical exchange between the signals of the two rotamers.[11][12] You will observe off-diagonal cross-peaks connecting the signals of the same proton in the two different rotameric forms.[13] These cross-peaks are a direct indication of magnetization transfer due to chemical exchange.
Troubleshooting Guides & Experimental Protocols
Guide 1: My signals are too broad to interpret at room temperature.
This is a common issue when the rate of rotamer interconversion is in the intermediate exchange regime at the operating temperature of your NMR spectrometer.
Solution: Perform a Variable Temperature (VT) NMR experiment.
Protocol: Variable Temperature (VT) ¹H NMR
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR experiment, ensuring the solvent is suitable for the temperature range you plan to investigate (e.g., deuterated toluene for high temperatures, or deuterated methanol/chloroform for low temperatures).
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
Increasing the Temperature:
Incrementally increase the temperature of the NMR probe, for example, in 10-20 K steps.[9]
Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a spectrum.
Observe the changes in the line shape of the broadened signals. As the temperature increases, you should see the broad peaks sharpen and eventually coalesce into a single, sharp peak. The temperature at which this coalescence occurs is known as the coalescence temperature (Tc).
Decreasing the Temperature (Optional): If your signals are already coalesced at room temperature and you wish to resolve the individual rotamers, you can perform the experiment at lower temperatures. This will slow down the exchange rate, and you should observe the single peak decoalesce and sharpen into two distinct signals.
Data Analysis: The coalescence temperature (Tc) and the frequency difference between the two rotamer signals (Δν) at a temperature well below coalescence can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Table 1: Expected Outcomes of VT-NMR on Cbz-Morpholine Rotamers
Temperature Change
Spectral Observation
Interpretation
Increasing Temperature
Broad peaks sharpen and merge into a single peak (coalescence).
The rate of interconversion is increasing, moving from intermediate to fast exchange on the NMR timescale.
Decreasing Temperature
A single peak broadens and splits into two distinct peaks.
The rate of interconversion is decreasing, moving from fast to slow exchange on the NMR timescale.
Guide 2: How to definitively prove the chemical exchange between rotamer signals.
While VT-NMR is strong evidence, a 2D EXSY experiment provides direct proof of the interconversion.
Protocol: 2D EXSY (Exchange Spectroscopy)
Choosing the Right Temperature: It is best to run the EXSY experiment in the slow exchange regime, where you can see distinct peaks for both rotamers. This is typically at or below room temperature.
Pulse Sequence: The 2D EXSY pulse sequence is identical to the 2D NOESY sequence.[11][12] The key parameter is the mixing time (tm).
Setting the Mixing Time (tm): The mixing time should be on the order of the rate of chemical exchange (1/k). A good starting point is a mixing time close to the T1 relaxation time of the exchanging protons. You may need to run a series of EXSY experiments with different mixing times to optimize the cross-peak intensity.
Data Acquisition and Processing: Acquire the 2D EXSY spectrum and process it as you would a standard 2D NMR experiment.
Interpretation: Look for off-diagonal cross-peaks that connect a proton signal from one rotamer to the corresponding proton signal in the other rotamer. For small molecules, exchange peaks and NOE peaks will have opposite phases, which can help in their differentiation.[12] The presence of these exchange cross-peaks is unambiguous evidence that the two sets of signals arise from species that are interconverting.[13]
Visualizing the Concepts
Diagram 1: Rotational Isomerism in Cbz-Morpholine
Caption: Equilibrium between syn and anti rotamers of Cbz-morpholine.
Diagram 2: VT-NMR Experimental Workflow
Caption: Step-by-step workflow for a variable temperature NMR experiment.
References
Facey, G. (2008). 2D EXSY. University of Ottawa NMR Facility Blog. Available at: [Link]
IMSERC. (n.d.). 2D EXSY Experiment. Northwestern University. Available at: [Link]
Toth, G., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(6), 516-518. Available at: [Link]
Modarresi-Alam, A. R., et al. (2014). Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. Journal of Molecular Structure, 1076, 64-69. Available at: [Link]
Kuprov, I. (2020). Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange. Chemistry – A European Journal, 26(1), 1-8. Available at: [Link]
Smith, M. B., et al. (2002). Unusually low barrier to carbamate C-N rotation. The Journal of Organic Chemistry, 67(11), 3949-3952. Available at: [Link]
Li, Y., et al. (2019). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 4(2), 1-6. Available at: [Link]
Plainfield, S. J., et al. (2021). Cross-Peaks in Simple 2D NMR Experiments from Chemical Exchange of Transverse Magnetization. ChemRxiv. Available at: [Link]
Marcovici-Mizrahi, D., et al. (1996). On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. The Journal of Organic Chemistry, 61(22), 7658-7662. Available at: [Link]
O'Neil, M. J., et al. (2004). Conformational Switches: Controlling the Carbamate C–N Rotamer Equilibrium. Journal of Supramolecular Chemistry, 2(1-3), 133-136. Available at: [Link]
Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-135. Available at: [Link]
Kwan, E. E. (2012). Lecture 11: Chemical Exchange. Harvard University. Available at: [Link]
Roy, S., et al. (2018). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. The Royal Society of Chemistry. Available at: [Link]
Van der Poorten, O., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5988. Available at: [Link]
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Available at: [Link]
Zhang, Y., et al. (2021). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Natural Product Communications, 16(4). Available at: [Link]
Lima, J. C., et al. (2018). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. Available at: [Link]
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
Reese, P. B., et al. (2012). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. Molecules, 17(7), 8196-8205. Available at: [Link]
Shchukina, A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(59), 37549-37555. Available at: [Link]
e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
Shchukina, A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(59), 37549-37555. Available at: [Link]
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
Wang, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(17), 3848. Available at: [Link]
France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(10), 2572-2575. Available at: [Link]
Wang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6649-6659. Available at: [Link]
Siemion, I. Z., et al. (1987). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 30(4), 437-451. Available at: [Link]
Yunus, U., et al. (2021). ¹H NMR signals for methylene protons of morpholine group. ResearchGate. Available at: [Link]
Stability of (R)-3-N-Cbz-aminomethylmorpholine HCl under basic conditions
Welcome to the technical support center for (R)-3-N-Cbz-aminomethylmorpholine HCl. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (R)-3-N-Cbz-aminomethylmorpholine HCl. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to confidently navigate their experiments.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions about the chemical behavior of (R)-3-N-Cbz-aminomethylmorpholine HCl in basic environments.
Q1: What is the immediate chemical change when (R)-3-N-Cbz-aminomethylmorpholine HCl is exposed to a base?
A1: (R)-3-N-Cbz-aminomethylmorpholine HCl is a hydrochloride salt. The initial and immediate reaction upon adding a base is an acid-base neutralization. The base will deprotonate the hydrochloride, yielding the free base form of the molecule, water, and the corresponding salt of the base used. The primary amine on the aminomethyl group is the most acidic site and will be neutralized first.
Below is a diagram illustrating this initial acid-base reaction.
Initial acid-base neutralization reaction.
Q2: How stable is the Carboxybenzyl (Cbz) protecting group under basic conditions?
A2: The Cbz group is a carbamate, which is generally considered stable under mildly basic conditions. This stability allows for its introduction using reagents like benzyl chloroformate (Cbz-Cl) in aqueous base (Schotten-Baumann conditions), typically at a controlled pH of 8-10.[1][2] However, the Cbz group is not indefinitely stable to all bases. Its lability increases with:
Increased pH (Stronger Base): Strong bases like NaOH or KOH at elevated concentrations can promote hydrolysis.
Increased Temperature: Higher temperatures accelerate the rate of hydrolysis.
Nucleophilic Bases: While typically removed by catalytic hydrogenolysis, the Cbz group can be susceptible to nucleophilic attack under certain conditions.
The primary degradation pathway is base-catalyzed hydrolysis of the carbamate linkage.
Q3: Is the morpholine ring itself susceptible to degradation in basic media?
A3: The morpholine ring is a saturated heterocycle and is exceptionally stable under a wide range of chemical conditions, including basic media.[3] It does not possess strained rings or readily hydrolyzable functional groups. Therefore, degradation of the morpholine core is highly unlikely under typical experimental conditions encountered in drug development and organic synthesis. Its stability is one reason it is considered a "privileged structure" in medicinal chemistry.[4]
Q4: What are the potential degradation products if the molecule breaks down under basic conditions?
A4: The most probable degradation pathway is the hydrolysis of the Cbz group. This would result in the cleavage of the carbamate bond, leading to three primary products:
(R)-3-(aminomethyl)morpholine: The deprotected core molecule.
Toluene: Formed from the benzyl portion of the Cbz group.
Carbon Dioxide (as Carbonate): The carbonyl group of the carbamate is released as CO₂, which will exist as carbonate or bicarbonate in a basic solution.
The diagram below illustrates this potential degradation pathway.
Potential base-catalyzed hydrolysis of the Cbz group.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that may arise during experiments involving (R)-3-N-Cbz-aminomethylmorpholine HCl in basic media.
Q5: My reaction in a basic medium is showing an unexpected byproduct with a lower molecular weight. Could it be Cbz cleavage?
A5: Yes, Cbz cleavage is a primary suspect. The most likely byproduct would be (R)-3-(aminomethyl)morpholine.
Troubleshooting Steps:
Characterize the Byproduct: Isolate the byproduct if possible. Use mass spectrometry (MS) to determine its molecular weight. The expected mass of the deprotected product, (R)-3-(aminomethyl)morpholine, is approximately 116.16 g/mol .
Co-injection Analysis: If you have a standard of (R)-3-(aminomethyl)morpholine, perform an HPLC or LC-MS analysis and co-inject it with your reaction mixture. A single, sharp peak for the byproduct and the standard confirms its identity.
NMR Spectroscopy: ¹H NMR of the byproduct would show the disappearance of the characteristic benzyl peaks (aromatic protons ~7.3 ppm and benzylic CH₂ ~5.1 ppm) of the Cbz group.
The following workflow can guide your investigation.
Workflow for identifying an unknown byproduct.
Q6: I'm observing a gradual loss of my starting material over time in a basic solution, even without other reactants. How can I quantify the stability?
A6: This observation strongly suggests slow degradation of the compound. To quantify its stability, you should perform a time-course stability study under your specific experimental conditions (pH, temperature, solvent).
Recommended Action:
Follow the "Protocol for Assessing Compound Stability in Basic Solution" provided in Part 3 of this guide. This will allow you to determine the half-life (t₁/₂) of your compound under those conditions.
Data Interpretation:
A short half-life indicates poor stability. Consider modifying your experimental conditions.
A long half-life suggests the compound is sufficiently stable for your intended use, and the observed loss may be within acceptable experimental variance.
Q7: What are the ideal bases and conditions to use with (R)-3-N-Cbz-aminomethylmorpholine to minimize degradation?
A7: The choice of base and conditions is critical. The goal is to achieve the desired reaction without promoting Cbz hydrolysis.
Parameter
Recommendation
Rationale
Base Type
Use weaker, non-nucleophilic bases.
Strong nucleophilic bases (like NaOH, KOH) directly participate in carbamate hydrolysis.[5][6] Weaker bases (e.g., carbonates, organic amines) are less likely to initiate this degradation.
pH Control
Maintain the lowest possible pH that allows your primary reaction to proceed.
The rate of hydrolysis is pH-dependent. For Cbz introduction, a pH of 8-10 is often used, suggesting stability in this range for moderate time periods.[1]
Temperature
Conduct the reaction at the lowest effective temperature.
Hydrolysis is an activated process; lower temperatures significantly slow the degradation rate.
Reaction Time
Monitor the reaction closely and stop it as soon as the desired conversion is reached.
Minimizing the compound's exposure time to basic conditions will reduce the extent of degradation.
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Assessing Compound Stability in Basic Solution via HPLC
This protocol allows for the quantitative assessment of the stability of (R)-3-N-Cbz-aminomethylmorpholine under specific basic conditions.
1. Preparation of Stock and Buffer Solutions:
a. Prepare a concentrated stock solution of (R)-3-N-Cbz-aminomethylmorpholine HCl in a suitable organic solvent (e.g., Methanol or Acetonitrile) at 10 mg/mL.
b. Prepare the aqueous buffer solution at the desired pH (e.g., pH 9, pH 10, pH 12) using an appropriate buffer system (e.g., carbonate for pH 9-10, phosphate for pH 12).
2. Initiation of Stability Study:
a. In a clean vial, add the required volume of the basic buffer.
b. Place the vial in a water bath or heating block set to the desired experimental temperature (e.g., 25°C, 50°C).
c. To initiate the experiment (t=0), add a small aliquot of the compound stock solution to the pre-heated buffer to achieve the final target concentration (e.g., 0.1 mg/mL). Ensure the volume of organic solvent is minimal (<5%) to not significantly alter the aqueous conditions.
d. Vortex briefly to mix.
3. Time-Point Sampling:
a. Immediately withdraw the first sample (t=0) and quench it by diluting it in an HPLC vial containing the mobile phase to stop further degradation.
b. Withdraw subsequent samples at predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h). Quench each sample immediately as described above.
c. Store quenched samples at 4°C until analysis.
4. HPLC Analysis:
a. Analyze all samples using a validated reverse-phase HPLC method capable of separating the parent compound from potential degradants.
b. Record the peak area of the parent compound for each time point.
5. Data Analysis:
a. Normalize the peak area at each time point (tₓ) to the peak area at t=0.
b. Plot the natural logarithm of the normalized peak area (ln[Aₜ/A₀]) versus time.
c. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the rate constant (-k).
d. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
References
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). Available at: [Link]
Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Available at: [Link]
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
ResearchGate. Representative morpholine ring formation reactions. Available at: [Link]
ACS Publications. Selective Cleavage of Cbz-Protected Amines | Organic Letters. Available at: [Link]
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
NIH. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Available at: [Link]
YouTube. Hydrolysis of carboxylic and carbonic acid derivatives. Available at: [Link]
The Journal of Organic Chemistry. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available at: [Link]
Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available at: [Link]
EDP Sciences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]
A Researcher's Guide to the 1H NMR Spectral Analysis of (R)-3-N-Cbz-aminomethylmorpholine HCl: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel molecules is a cornerstone of successful research. (R)-3-N-Cbz-aminomethylmorpholine HCl, a chiral morpholine derivative,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel molecules is a cornerstone of successful research. (R)-3-N-Cbz-aminomethylmorpholine HCl, a chiral morpholine derivative, presents a unique set of structural features that are readily interrogated by 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its predicted 1H NMR spectrum, offering a comparative framework against simpler, related structures to facilitate a deeper understanding of the spectral data. By understanding the contributions of each molecular fragment to the overall spectrum, researchers can confidently assign proton signals and verify the successful synthesis of this and similar compounds.
The Structural Landscape of (R)-3-N-Cbz-aminomethylmorpholine HCl
The key to deciphering the 1H NMR spectrum of our target molecule lies in dissecting its constituent parts: the morpholine ring, the aminomethyl linker, and the N-benzyloxycarbonyl (Cbz) protecting group. The presence of the hydrochloride salt will also influence the chemical environment, particularly of protons near the nitrogen atoms.
Predicted 1H NMR Spectrum: A Signal-by-Signal Breakdown
A. The Morpholine Ring Protons (δ 2.5-4.0 ppm)
The morpholine ring is expected to adopt a chair conformation. Due to the chiral center at the 3-position and the bulky substituent, the protons of the morpholine ring will be diastereotopic and thus magnetically non-equivalent, leading to complex splitting patterns.
Protons on C5 and C6 (adjacent to oxygen): These protons are expected to resonate further downfield due to the deshielding effect of the electronegative oxygen atom. We can anticipate a complex multiplet in the range of δ 3.5-4.0 ppm .
Protons on C2 (adjacent to nitrogen): These protons, being adjacent to the protonated nitrogen of the morpholine ring, will also be deshielded. Their signals are likely to appear as a multiplet around δ 3.0-3.5 ppm . The proton on the same face as the aminomethyl substituent may experience different shielding compared to the one on the opposite face.
Proton at C3 (the chiral center): This single proton will be coupled to the adjacent protons on C2 and the aminomethyl group, resulting in a complex multiplet, likely in the region of δ 3.0-3.3 ppm .
B. The Aminomethyl Protons (δ 3.0-3.5 ppm)
The two protons of the -CH2- group attached to the C3 of the morpholine ring are also diastereotopic. They will be coupled to the proton at C3 and the NH proton of the carbamate. This will result in two distinct signals, likely appearing as complex multiplets (doublet of doublets or more complex) in the region of δ 3.0-3.5 ppm .
C. The Carbamate NH Proton (δ 7.5-8.5 ppm)
The proton on the nitrogen of the carbamate group is expected to appear as a broad singlet or a triplet (if coupling to the adjacent CH2 is resolved) in the downfield region of δ 7.5-8.5 ppm . Its chemical shift can be sensitive to concentration and temperature.
D. The Benzylic Protons of the Cbz Group (δ ~5.1 ppm)
The two protons of the benzylic -CH2- group in the Cbz protecting group are typically observed as a sharp singlet around δ 5.1 ppm .[1] The free rotation around the C-O bond usually makes these protons chemically equivalent.
E. The Aromatic Protons of the Cbz Group (δ 7.2-7.4 ppm)
The five protons on the phenyl ring of the Cbz group will give rise to a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm .
F. The Morpholine NH2+ Proton (δ 9.0-10.0 ppm)
As a hydrochloride salt, the nitrogen of the morpholine ring will be protonated. This acidic proton is expected to appear as a broad singlet in the far downfield region, likely between δ 9.0 and 10.0 ppm . Its broadness is due to chemical exchange and quadrupolar relaxation from the nitrogen atom.
Comparative Spectral Analysis: Building Understanding from Simpler Molecules
To substantiate our predicted assignments, a comparative analysis with the 1H NMR spectra of simpler, related molecules is invaluable.
1. Morpholine:
In its free base form, morpholine exhibits two broad triplets. The protons adjacent to the oxygen (-O-CH2-) appear around δ 3.5-3.7 ppm, while those next to the nitrogen (-N-CH2-) are found further upfield at approximately δ 2.7-2.9 ppm.[2] The NH proton signal is typically a broad singlet around δ 1.5-2.5 ppm.[3] This provides a baseline for the chemical shifts of the morpholine ring protons in our target molecule.
2. Benzyl Carbamate:
This simple N-Cbz protected amine showcases the characteristic signals of the Cbz group. The benzylic protons (-O-CH2-Ph) appear as a singlet at approximately δ 5.1 ppm, and the aromatic protons resonate as a multiplet around δ 7.3 ppm.[4] The NH2 protons typically appear as a broad singlet. This comparison helps in the confident assignment of the Cbz group signals in the spectrum of (R)-3-N-Cbz-aminomethylmorpholine HCl.
3. (R)-3-Aminomethylmorpholine:
The following table summarizes the predicted chemical shifts for (R)-3-N-Cbz-aminomethylmorpholine HCl and compares them with the known shifts of the reference compounds.
Chemical shifts (δ) are in ppm. m = multiplet, t = triplet, s = singlet, br s = broad singlet.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of (R)-3-N-Cbz-aminomethylmorpholine HCl, the following step-by-step methodology is recommended.
1. Sample Preparation:
a. Accurately weigh 5-10 mg of the compound.
b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD). DMSO-d6 is often a good choice for hydrochloride salts as it solubilizes them well and the acidic protons are often observable.
c. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS, although its volatility can be an issue; a higher boiling point standard may be preferable for quantitative NMR).
d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
a. Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.
b. Tune and match the probe for the 1H frequency.
c. Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Data Acquisition:
a. Acquire a standard 1D proton spectrum.
b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).
c. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
d. Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration, especially for quantitative analysis.
4. Data Processing:
a. Apply a Fourier transform to the acquired Free Induction Decay (FID).
b. Phase correct the spectrum to obtain pure absorption lineshapes.
c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).
d. Integrate the signals to determine the relative number of protons for each resonance.
e. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
For a more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, aiding in the assignment of the complex multiplets of the morpholine ring and the aminomethyl group. HSQC will correlate proton signals with their directly attached carbon atoms, providing further confirmation of the assignments.
Workflow for 1H NMR Analysis
Caption: Workflow for 1H NMR analysis of (R)-3-N-Cbz-aminomethylmorpholine HCl.
Conclusion
The 1H NMR spectrum of (R)-3-N-Cbz-aminomethylmorpholine HCl is rich with structural information. By systematically dissecting the molecule into its constituent fragments—the morpholine ring, the aminomethyl linker, and the Cbz protecting group—and comparing their expected signals with those of simpler, well-characterized molecules, a confident and accurate spectral assignment can be achieved. This guide provides a robust framework for researchers to interpret their experimental data, ensuring the structural integrity of their synthesized compounds and advancing their drug discovery and development efforts.
References
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 836-840.
Chegg.com. (2020).
Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(21), 7334-7341.
PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
The Royal Society of Chemistry. (2019). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
Beilstein Journals. (2012). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
Master Organic Chemistry. (2018).
ACS Publications. (1998).
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
PMC. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.
PMC. (2017). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies.
A Researcher's Guide to Determining Enantiomeric Excess of 3-Substituted Morpholines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical checkpoint in the synthesis and evaluation of chiral molecules. The 3-substituted mo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical checkpoint in the synthesis and evaluation of chiral molecules. The 3-substituted morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Consequently, robust and reliable analytical methods for quantifying the enantiomeric purity of these compounds are paramount. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you in selecting the optimal method for your specific 3-substituted morpholine derivative.
The Central Role of Chirality in 3-Substituted Morpholines
The therapeutic efficacy and safety of a chiral drug are often intrinsically linked to its stereochemistry. One enantiomer may exhibit the desired pharmacological activity, while the other could be inactive or even responsible for adverse effects. Therefore, the ability to accurately quantify the enantiomeric composition of a synthetic 3-substituted morpholine is not merely an analytical exercise but a crucial aspect of drug discovery and development.
A Comparative Overview of Analytical Techniques
The three principal methods for determining the enantiomeric excess of 3-substituted morpholines are chiral HPLC, chiral GC, and NMR spectroscopy. Each technique operates on a distinct principle and offers a unique set of advantages and limitations. The choice of method often depends on the specific properties of the analyte, the required level of accuracy, and the available instrumentation.
Method
Principle
Advantages
Disadvantages
Chiral HPLC
Differential interaction of enantiomers with a chiral stationary phase (CSP).
Broad applicability, high resolution, well-established, direct analysis.[1][2][3][4]
Can require extensive method development, cost of chiral columns.[5]
Chiral GC
Differential interaction of volatile enantiomers with a chiral stationary phase.
High efficiency, fast analysis times, high sensitivity.[6][7][8]
Requires analyte to be volatile and thermally stable, may require derivatization.[8]
NMR Spectroscopy
Conversion of enantiomers into diastereomers (covalently with a CDA or non-covalently with a CSA) which exhibit distinct NMR signals.
Rapid analysis, provides structural information, can be non-destructive (with CSAs).
Lower sensitivity than chromatographic methods, may require derivatization (with CDAs), potential for kinetic resolution issues.[9]
Chiral HPLC is arguably the most widely used technique for the enantioselective analysis of 3-substituted morpholines due to its versatility and broad applicability.[1][2][3][4] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[3]
Choosing the Right Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are often the first choice for screening 3-substituted morpholines.[10] These CSPs offer a wide range of selectivities and can be used in normal-phase, reversed-phase, and polar organic modes.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol: Chiral HPLC of a 3-Aryl-Morpholine Derivative
This protocol provides a starting point for the enantiomeric separation of a typical 3-aryl-morpholine.
Instrumentation:
HPLC system with a UV detector
Column:
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase:
n-Hexane/Isopropanol (IPA) with a basic additive (e.g., 0.1% Diethylamine, DEA)
Initial screening: 90:10 (v/v) n-Hexane:IPA + 0.1% DEA
Flow Rate:
1.0 mL/min
Column Temperature:
25 °C
Detection:
UV at 254 nm
Sample Preparation:
Dissolve the 3-aryl-morpholine sample in the mobile phase to a concentration of approximately 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject 10 µL of the sample solution.
Monitor the chromatogram for the separation of the two enantiomers.
If baseline separation is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). The concentration of the basic additive may also need optimization.
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
For 3-substituted morpholines that are volatile and thermally stable, chiral GC offers a high-efficiency and rapid method for ee determination.[6][7][8] Similar to HPLC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase, typically a derivatized cyclodextrin.[7]
Derivatization for Chiral GC
Many 3-substituted morpholines, particularly those with polar functional groups, may require derivatization to increase their volatility and improve peak shape. Common derivatization strategies for amines include acylation with reagents like trifluoroacetic anhydride (TFAA).
Workflow for Chiral GC Method Development:
Caption: Workflow for Chiral GC Method Development.
Experimental Protocol: Chiral GC of a 3-Alkyl-Morpholine Derivative (after derivatization)
This protocol outlines a general procedure for the analysis of a 3-alkyl-morpholine after derivatization with TFAA.
Instrumentation:
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column:
Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas:
Helium or Hydrogen at a constant flow rate.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp to 180 °C at 5 °C/min.
Hold at 180 °C for 5 minutes.
(This program is a starting point and should be optimized for the specific analyte.)
Injector and Detector Temperature:
Injector: 250 °C
Detector: 250 °C
Sample Preparation and Derivatization:
Dissolve approximately 1 mg of the 3-alkyl-morpholine in 1 mL of a suitable solvent (e.g., dichloromethane).
Add 100 µL of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine.
Heat the mixture at 60 °C for 30 minutes.
After cooling, the reaction mixture can be directly injected or diluted with the solvent.
Procedure:
Inject 1 µL of the derivatized sample solution into the GC.
Run the temperature program and record the chromatogram.
Optimize the temperature program to achieve baseline separation of the two diastereomeric derivatives.
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two diastereomers in the same manner as for HPLC.
NMR Spectroscopy
NMR spectroscopy offers a powerful and rapid alternative for determining the enantiomeric excess of 3-substituted morpholines. Unlike chromatographic methods that physically separate the enantiomers, NMR relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers spectroscopically distinguishable. This can be achieved through two main approaches: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure compounds that react with the chiral analyte to form a covalent bond, resulting in a mixture of diastereomers.[11][12] These diastereomers have different chemical and physical properties and will, therefore, exhibit distinct signals in the NMR spectrum.[11] A widely used CDA for amines and alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues.[12][13]
Principle of CDA-based ee Determination:
Caption: Principle of ee determination using a CDA.
Experimental Protocol: ee Determination using Mosher's Acid Chloride
This protocol describes the formation of Mosher's amides from a 3-aminomorpholine derivative.
In a dry NMR tube, dissolve approximately 5 mg of the 3-aminomorpholine derivative in 0.6 mL of anhydrous CDCl₃.
Add a small excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
Add a catalytic amount of anhydrous pyridine.
Cap the NMR tube and shake gently to mix the reagents. The reaction is typically rapid.
Acquire a ¹H NMR spectrum (and optionally a ¹⁹F NMR spectrum).
Data Analysis:
Identify a well-resolved pair of signals corresponding to the two diastereomeric amides. Protons close to the newly formed amide bond or the trifluoromethyl group in ¹⁹F NMR are often good candidates.
Integrate the two signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting amine.
Calculate the % ee as described previously.
Important Consideration: The reaction must go to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric excess.[14]
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte.[15][16] This interaction induces small differences in the chemical shifts of the analyte's protons, allowing for their differentiation and quantification. A significant advantage of this method is its non-destructive nature.[15] Commonly used CSAs for amines include BINOL derivatives and Pirkle's alcohol.[9][17][18]
Experimental Protocol: ee Determination using a BINOL-derived CSA
This protocol provides a general procedure for using a BINOL-derived chiral solvating agent.
Materials:
3-Substituted morpholine derivative (~5 mg)
(S)-1,1'-Bi-2-naphthol ((S)-BINOL) or a suitable derivative
Deuterated chloroform (CDCl₃)
NMR tube
Procedure:
In an NMR tube, dissolve approximately 5 mg of the 3-substituted morpholine derivative in 0.6 mL of CDCl₃.
Acquire a standard ¹H NMR spectrum of the analyte.
Add 1 to 2 equivalents of the (S)-BINOL derivative to the NMR tube.
Gently shake the tube to ensure thorough mixing.
Acquire another ¹H NMR spectrum.
Data Analysis:
Compare the two spectra to identify signals of the analyte that have split into two distinct peaks in the presence of the CSA.
Integrate the resolved signals to determine the enantiomeric ratio and calculate the % ee.
Conclusion: A Strategic Approach to Method Selection
The determination of enantiomeric excess for 3-substituted morpholines is a critical task that can be accomplished through several powerful analytical techniques.
Chiral HPLC stands out as the most versatile and broadly applicable method, making it an excellent starting point for most 3-substituted morpholines.
Chiral GC is a highly efficient and rapid alternative for volatile and thermally stable derivatives.
NMR spectroscopy , with the aid of chiral derivatizing or solvating agents, provides a quick and structurally informative method, particularly useful for rapid screening and when only small amounts of sample are available.
Ultimately, the optimal method will depend on the specific physicochemical properties of the 3-substituted morpholine , the available instrumentation, and the specific requirements of the analysis. A systematic screening approach, as outlined in the workflows above, will often be the most efficient path to a robust and reliable method for determining the enantiomeric excess of your target compound.
Wenzel, T. J. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Concepts in Magnetic Resonance Part A. 2005;26A(1):34-63.
Salsbury, J. S.; Wenzel, T. J. Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. In: Quantitative NMR for the Analysis of Enantiomeric Purity. ; .
Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Published online 2001.
Bull, J. A.; James, T. D. Rapid determination of enantiomeric excess via NMR spectroscopy. J Chem Educ. 2016;93(10):1798-1802.
Serra, S.; Fuganti, C. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. J Org Chem. 2022;87(19):13145-13156.
Wenzel, T. J.; Chisholm, C. D. NMR Chiral solvating agents.
Fujimoto, Y. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Mail. 2013;(156):2.
Serra, S.; Fuganti, C. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Published September 8, 2022. [Link]
Valko, K.; et al. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. In: HPLC 2011. ; 2011.
A Strategy for Developing HPLC Methods for Chiral Drugs.
Mosher’s Acid and Its Derivatives: Synthesis and Applic
BenchChem. Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem. Published online 2025.
Chaudhary, P.; Yadav, G. D.; Singh, S. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Adv. 2022;12(40):26033-26040.
Chiral HPLC Separations. Phenomenex. [Link]. Accessed February 15, 2026.
Mosher’s Acid. The Retort. Published October 22, 2012. [Link]
Čižmárik, J.; et al. HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie. 2007;56(3):107-113.
Method development with CHIRALPAK® IA. Daicel Chiral Technologies. [Link]. Accessed February 15, 2026.
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]. Accessed February 15, 2026.
Chaudhary, P.; Yadav, G. D.; Singh, S. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Published September 8, 2022. [Link]
BenchChem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. BenchChem. Published online 2025.
Wang, M.; et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. J Anal Methods Chem. 2018;2018:7290875.
Wang, M.; et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]. Accessed February 15, 2026.
Beesley, T. E. The State of the Art in Chiral Capillary Gas Chromatography. LCGC North America. 2011;29(11).
Chamakuri, S.; et al. Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Published online May 3, 2024.
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051.
Olah, V. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Published online April 26, 2023.
Armstrong, D. W.; et al. Reversing Enantioselectivity In Capillary Gas Chromatography With Polar And Nonpolar Cyclodextrin Derivative Phases. Scholars' Mine. Published online August 2, 2023.
Pérez-Trujillo, M. Chiral Recognition. Google Sites. . Accessed February 15, 2026.
Pirkle, W. H.; et al. Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral solvating agents. J Org Chem. 1980;45(10):1911-1916.
Comparison of Cbz vs Boc protecting groups for aminomethyl morpholine
The following guide provides an in-depth technical comparison of Cbz (Benzyloxcabonyl) versus Boc (tert-Butyloxycarbonyl) protecting groups, specifically tailored for the 2-(Aminomethyl)morpholine scaffold. [1] Scope and...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Cbz (Benzyloxcabonyl) versus Boc (tert-Butyloxycarbonyl) protecting groups, specifically tailored for the 2-(Aminomethyl)morpholine scaffold.
[1]
Scope and Substrate Analysis
"Aminomethyl morpholine" typically refers to 2-(Aminomethyl)morpholine (or its enantiomers), a critical bifunctional building block in drug discovery (e.g., Linezolid analogs). This scaffold presents a unique chemoselective challenge: it contains two distinct nucleophilic nitrogen centers.
N1 (Exocyclic): A primary amine (
).[1] Less sterically hindered, kinetically more nucleophilic.
N4 (Endocyclic): A secondary amine (Morpholine Ring NH). More basic, but sterically more hindered than the primary amine.
Note: The isomer 4-(aminomethyl)morpholine (N-CH2-NH2) is a hemiaminal and is generally unstable.[1] This guide focuses on the stable carbon-substituted isomers (2- and 3-substituted), with 2-(aminomethyl)morpholine as the primary model.[1]
Chemoselectivity Rule
Direct acylation (with Boc
O or Cbz-Cl) under kinetic control overwhelmingly favors the exocyclic primary amine (N1).[1] Protection of the ring nitrogen (N4) typically requires orthogonal strategies (e.g., starting from N-protected amino acids or blocking N1 first).
Decision Matrix: Cbz vs. Boc
The choice between Cbz and Boc for this substrate is rarely arbitrary; it is dictated by the physical state requirements of the intermediate and the downstream deprotection conditions.
Feature
Boc (tert-Butyloxycarbonyl)
Cbz (Carboxybenzyl)
Verdict for Morpholine Scaffolds
Deprotection
Acid (TFA, HCl)
Hydrogenolysis () or Strong Acid (HBr)
Boc is superior for sulfur-containing molecules (poison Pd).[1] Cbz is superior if acid-sensitive groups are present.[1]
Physical State
Often Oils or Low-melting solids
Often Crystalline Solids
Cbz is preferred for scale-up (>10g) to avoid column chromatography.[1]
Cbz allows easier reaction monitoring and purification.
Orthogonality
Stable to Hydrogenolysis, Base
Stable to mild Acid, Base
Use Boc if you need to hydrogenate a benzyl ether elsewhere. Use Cbz if you need to deprotect a t-Bu ester elsewhere.[1]
Mechanistic & Experimental Comparison
A. Crystallinity and Purification (The "Morpholine Oil" Problem)
Morpholine derivatives, particularly small Boc-protected fragments like 2-(N-Boc-aminomethyl)morpholine, often exist as viscous oils or amorphous gums.[1] This complicates purification, requiring high-vacuum distillation or silica chromatography.[1]
The Cbz Advantage: The phenyl ring of the Cbz group introduces
- stacking interactions that frequently induce crystallinity.
Experimental Insight: If your synthetic route requires the isolation of the intermediate 2-(aminomethyl)morpholine derivative on a multigram scale, choose Cbz . The resulting 2-(N-Cbz-aminomethyl)morpholine can often be purified via recrystallization (e.g., from EtOAc/Hexanes), bypassing chromatography.[1]
B. Stability Profiles
Boc: The tert-butyl carbocation formed during deprotection is bulky.[1] On the morpholine scaffold, acid deprotection (e.g., 4M HCl in Dioxane) results in the dihydrochloride salt, which is a stable, easy-to-handle solid.
Cbz: Hydrogenolysis of Cbz on morpholines is generally very clean. However, if the morpholine nitrogen is free (secondary), it can poison the Pd catalyst slightly, requiring higher catalyst loading (10 wt%) compared to standard amines.
C. Visualizing the Decision Process
Caption: Decision tree for selecting protecting groups based on scale and chemical compatibility.
Experimental Protocols
Protocol A: Selective Boc Protection of the Primary Amine
Dissolution: Dissolve 2-(aminomethyl)morpholine and TEA in DCM at
.
Addition: Add
dissolved in minimal DCM dropwise over 30 minutes. The low temperature and slow addition favor the kinetically faster primary amine.
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (ninhydrin stain).
Workup: Wash with water (
) and brine. Dry organic layer over .
Purification: Concentrate in vacuo. The product, tert-butyl (morpholin-2-ylmethyl)carbamate, is typically a colorless oil.[1] If bis-protected product is observed, separate via silica gel chromatography (MeOH/DCM gradient).[1]
Protocol B: Cbz Protection for Solid Isolation
This protocol is designed to yield a crystalline solid suitable for storage.
Addition: Add Cbz-Cl dropwise.[1] Vigorous stirring is essential as the reaction is biphasic.
Reaction: Stir at
for 1 hour, then RT for 4 hours.
Workup: Dilute with EtOAc. Separate phases. Wash organic layer with 1M citric acid (to remove any unreacted amine) and brine.
Crystallization: Concentrate the organic layer to approx. 20% volume. Add Hexanes or Heptane slowly with stirring. Cool to
to induce precipitation of benzyl (morpholin-2-ylmethyl)carbamate.[1]
Comparative Data Summary
Metric
Boc-2-AMM
Cbz-2-AMM
Typical Yield
85-92%
80-88%
Physical Form
Viscous Oil / Gum
White Solid / Wax
HPLC Detection
Poor (requires ELSD/CAD)
Excellent (UV 254 nm)
Cost (Reagent)
Low
Low-Medium
Safety
Flammable gas evolution (Isobutylene)
Corrosive reagent (Cbz-Cl)
References
Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[2][3] Journal of the American Chemical Society, vol. 146, 2024, pp. 29847-29856.[2][3] Link[1]
Dastlik, K. A. "An Improved Synthesis of Optically Pure 4-Boc-5,6-Diphenylmorpholin-2-one and 4-Cbz-5,6-Diphenylmorpholin-2-one."[1] ResearchGate, 2025.[4][5] Link
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Cbz-aminomethylmorpholine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The structural characterization of synthetically relevant molecules is a cornerstone of modern drug discovery and deve...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The structural characterization of synthetically relevant molecules is a cornerstone of modern drug discovery and development. Cbz-aminomethylmorpholine, a key building block incorporating the widely used carboxybenzyl (Cbz) protecting group and a morpholine scaffold, presents a unique fragmentation pattern in mass spectrometry. This guide provides a detailed analysis of its behavior under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will explore the primary fragmentation pathways, explain the chemical principles driving these dissociations, and offer a validated, step-by-step protocol for experimental replication. This document serves as a definitive reference for the unambiguous identification and characterization of this compound, comparing its fragmentation signature to potential isomers and related structures.
Introduction: The Imperative for Precise Structural Elucidation
In the landscape of pharmaceutical chemistry, morpholine and its derivatives are privileged structures, frequently incorporated to enhance the pharmacokinetic properties of drug candidates. When combined with amine functionalities, a protecting group strategy is essential during synthesis. The carboxybenzyl (Cbz) group is a classic and versatile choice for amine protection.[1][2][3] The resulting conjugate, Cbz-aminomethylmorpholine, therefore, represents a common yet critical synthetic intermediate whose identity must be unequivocally confirmed.
Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for this purpose, offering high sensitivity for polar, non-volatile molecules.[4][5][6] As a "soft ionization" method, ESI typically preserves the intact molecule as a protonated species, [M+H]+.[6][7] However, the true power of mass spectrometry for structural confirmation lies in tandem MS (MS/MS), where the isolated protonated molecule is fragmented through collision-induced dissociation (CID), yielding a reproducible "fingerprint" of product ions. This guide focuses on interpreting this fingerprint for Cbz-aminomethylmorpholine.
Predicted Fragmentation Pathways of Protonated Cbz-aminomethylmorpholine ([M+H]⁺)
To understand the fragmentation, we must first consider the structure of Cbz-aminomethylmorpholine and its likely protonation site. The most basic site is the nitrogen of the morpholine ring, making it the probable location of the proton in the gas phase.
Chemical Structure:
Name: Benzyl ((morpholin-4-yl)methyl)carbamate
Molecular Formula: C₁₃H₁₈N₂O₃
Monoisotopic Mass: 250.1317 Da
Precursor Ion ([M+H]⁺): m/z 251.1390
The fragmentation of this precursor ion is dominated by cleavages at the most labile bonds, influenced by the charge site and the stability of the resulting fragments. The key fragmentation pathways are detailed below.
Pathway A: The Benzyl C-O Bond Cleavage and the Tropylium Ion Signature
The most characteristic fragmentation of N-benzyl compounds involves the cleavage of the benzylic C-O bond.[8][9] This is a charge-remote fragmentation that proceeds through a rearrangement, leading to the formation of the highly stable tropylium ion.
Mechanism: Upon collisional activation, the carbamate C-O bond cleaves, accompanied by the loss of carbon dioxide and the aminomethylmorpholine radical. This results in the formation of a benzyl cation, which rapidly rearranges to the aromatic tropylium ion.
Signature Fragment:m/z 91 (C₇H₇⁺) . The presence of a strong signal at m/z 91 is a classic indicator of a benzyl moiety in the structure.[10][11]
Pathway B: Cleavage of the Carbamate C-N Bond
Another primary fragmentation route involves the cleavage of the bond between the carbamate carbonyl carbon and the aminomethyl nitrogen.
Mechanism: This cleavage results in the formation of a protonated aminomethylmorpholine ion and the neutral loss of benzyl chloroformate residue or its fragments.
Signature Fragment:m/z 115 (C₅H₁₁N₂O⁺) . This ion represents the core aminomethylmorpholine structure.
Pathway C: Fragmentation of the Morpholine Ring
Further fragmentation can occur within the morpholine ring itself, typically initiated after one of the primary cleavages. The morpholine ring can undergo a characteristic neutral loss of C₂H₄O or C₃H₆O. A common fragmentation for morpholine-containing compounds is the loss of the entire morpholine unit, which can be observed as a neutral loss of 87 Da.[10]
Mechanism: Following the formation of the m/z 115 ion, subsequent collisions can induce ring-opening and subsequent fragmentation. A common pathway is the loss of formaldehyde (CH₂O, 30 Da) or ethylene oxide (C₂H₄O, 44 Da).
Signature Fragments:
m/z 85 (C₄H₉N₂⁺) : Resulting from the loss of formaldehyde from the m/z 115 ion.
m/z 57 (C₃H₇N⁺) : A common fragment from the breakdown of the morpholine ring.
Proposed Fragmentation Scheme
The interplay of these pathways provides a robust analytical signature for Cbz-aminomethylmorpholine. The diagram below illustrates the predicted fragmentation cascade.
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated Cbz-aminomethylmorpholine.
Experimental Verification: A Validated Protocol
To confirm the predicted fragmentation pattern, the following experimental protocol provides a robust method for acquiring high-quality MS/MS data.
Sample Preparation and Instrumentation
Sample Preparation: Prepare a 1 µg/mL solution of Cbz-aminomethylmorpholine in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.
Instrumentation: Utilize a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
Mass Spectrometer Parameters
Ionization Mode: Positive ion mode.
Capillary Voltage: 3.5 – 4.5 kV.
Source Temperature: 120 – 150 °C.
Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., Nitrogen at 8-12 L/min).
Desolvation Temperature: 300 – 350 °C.
MS1 Scan: Precursor Identification
Acquire a full scan mass spectrum (MS1) over a range of m/z 50-500.
Confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 251.14.
Isolation: Set the first quadrupole (Q1) to isolate the precursor ion at m/z 251.14.
Fragmentation: Introduce argon into the collision cell (Q2) at a pressure sufficient to cause fragmentation.
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of product ions. This allows for the detection of both low-energy and high-energy fragments.
Detection: Scan the third quadrupole (Q3) to detect the product ions generated in the collision cell.
Caption: Step-by-step experimental workflow for obtaining the MS/MS spectrum.
Comparative Analysis: Key Diagnostic Fragments
The utility of a fragmentation pattern lies in its ability to distinguish a compound from its isomers or other structurally similar molecules. For Cbz-aminomethylmorpholine, the combination of fragments is highly diagnostic.
m/z (Da)
Proposed Ion Structure
Significance and Comparison
251.14
[C₁₃H₁₈N₂O₃+H]⁺
Precursor Ion: Confirms the molecular weight of the intact molecule.
91.05
[C₇H₇]⁺ (Tropylium)
Highly Diagnostic: A strong peak confirms the benzyl moiety.[8][9] Its absence would rule out this structure.
115.09
[C₅H₁₀N₂O+H]⁺
Core Structure Fragment: Confirms the presence of the aminomethylmorpholine substructure.
87.08
[C₄H₉NO+H]⁺
Morpholine Fragment: A potential fragment corresponding to protonated morpholine, resulting from cleavage of the CH₂-N bond.
57.06
[C₃H₇N]⁺
Ring Fragment: A common, lower-mass fragment from the breakdown of the morpholine ring.[12]
Comparison with an Isomer: Consider the isomer N-Cbz-morpholine. Its [M+H]⁺ ion would have the same m/z of 251.14. However, its fragmentation would be different. It would readily lose the entire morpholine ring to produce a strong signal corresponding to the Cbz-cation, but the characteristic m/z 115 fragment would be absent, providing a clear means of differentiation.
Conclusion: A Reliable Fingerprint for Structural Confirmation
The collision-induced dissociation of protonated Cbz-aminomethylmorpholine yields a predictable and highly informative fragmentation pattern. The presence of the tropylium ion at m/z 91 serves as an unambiguous marker for the Cbz group, while the m/z 115 ion confirms the aminomethylmorpholine portion of the molecule. The combination of these key fragments, along with minor ions resulting from the morpholine ring cleavage, creates a unique mass spectral fingerprint. This guide provides the foundational knowledge and a practical, validated protocol for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their synthetic and drug development workflows.
References
Competitive benzyl cation transfer & proton transfer:collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. PubMed. Available at: [Link]
Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]
(a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. Available at: [Link]
Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. PubMed. Available at: [Link]
Dissociative Benzyl Cation Transfer versus Proton Transfer: Loss of Benzene from Protonated N-Benzylaniline. ACS Publications. Available at: [Link]
Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. SciELO. Available at: [Link]
Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. PMC. Available at: [Link]
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1... PMC. Available at: [Link]
Electrospray ionization. Wikipedia. Available at: [Link]
Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
Selective cleavage of Cbz-protected amines. PubMed. Available at: [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]
Selective Cleavage of Cbz-Protected Amines | Request PDF. ResearchGate. Available at: [Link]
2-Morpholinoethylamine | C6H14N2O | CID 408285. PubChem. Available at: [Link]
Publish Comparison Guide: Validating Purity of (R)-3-N-Cbz-aminomethylmorpholine via LC-MS
Executive Summary: The Purity Imperative (R)-3-N-Cbz-aminomethylmorpholine (CAS: 1881330-13-7) is a high-value chiral building block, critical in the synthesis of next-generation kinase inhibitors and neurological agents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Imperative
(R)-3-N-Cbz-aminomethylmorpholine (CAS: 1881330-13-7) is a high-value chiral building block, critical in the synthesis of next-generation kinase inhibitors and neurological agents.[1][2] Its structural integrity—specifically the stability of the Carboxybenzyl (Cbz) protecting group and the fidelity of the R-enantiomer—is the linchpin of downstream synthetic success.
While 1H NMR confirms structure and HPLC-UV provides routine quantitation, neither technique alone offers the specificity required to detect trace co-eluting impurities or isobaric variants in a regulatory-compliant environment.[1][2]
This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation methodology.[1][2] We present a comparative analysis demonstrating why LC-MS outperforms traditional techniques for this specific morpholine derivative, followed by a self-validating, ICH Q2(R2)-aligned protocol.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of LC-MS against standard alternatives for (R)-3-N-Cbz-aminomethylmorpholine.
Feature
Method A: HPLC-UV
Method B: 1H NMR
Method C: LC-MS (Recommended)
Primary Utility
Routine batch release; % Area normalization.[1][2]
Definitive. Can distinguish enantiomers (w/ chiral column) & quantify mass.
Cbz-Group Stability
Cannot easily distinguish thermal degradation during run.
N/A (Offline).
Detects in-source fragmentation (Cbz loss) vs. chemical impurity.
Why LC-MS Wins for This Compound
The morpholine ring is polar/basic, while the Cbz group is lipophilic.[1] This amphiphilic nature often leads to peak tailing in UV methods, masking impurities. LC-MS (ESI+) capitalizes on the morpholine nitrogen's easy protonation (
), offering signal-to-noise ratios 10-100x higher than UV at 254 nm.[1][2]
The "Hero" Protocol: LC-MS Validation Workflow[1][2][3]
This protocol is designed to validate both Chemical Purity (achiral) and Enantiomeric Purity (chiral) using a High-Resolution MS (HRMS) or Triple Quadrupole system.
A. Chemical Purity (Reverse Phase LC-MS)
Objective: Quantify process impurities (e.g., unreacted 3-aminomethylmorpholine, benzyl alcohol, dimers).
Instrument: UHPLC coupled to Q-TOF or Orbitrap (for ID) or Triple Quad (for quant).[2]
Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 2.5 µm.
Rationale: The CSH particle resists basic loading, preventing tailing of the morpholine amine without requiring high pH buffers that degrade the Cbz group.
Column: Daicel Chiralpak IG-3 (Immobilized Amylose derivative), 4.6 x 150 mm, 3 µm.[1]
Rationale: Immobilized phases are robust against restricted solvents. The IG phase shows excellent selectivity for Cbz-protected amines.[1][2]
Mobile Phase: Isocratic 80:20 Hexane : Ethanol (with 0.1% Diethylamine or Ammonium Formate for MS compatibility).
Note: For MS detection, replace Hexane with Heptane or use APCI source if available; otherwise, use post-column make-up flow.[1]
Validation Framework (ICH Q2(R2) Aligned)
To ensure this method is "self-validating," follow these critical checkpoints.
Specificity (Forced Degradation)
Subject the sample to stress (Acid: 0.1N HCl, 60°C; Base: 0.1N NaOH; Oxidation: 3% H2O2).
Acceptance Criteria: Peak purity index (UV) > 99.0% AND MS spectral homogeneity across the peak.
Key Observation: Watch for m/z 91 (Tropylium ion, Cbz fragment) and m/z [M-134] (Loss of Cbz). If these appear at the same RT as the main peak, it is in-source fragmentation.[1] If they resolve, they are degradants.[1]
Linearity & Range
Prepare 5 concentration levels from 0.1% to 120% of the target concentration (e.g., 0.5 µg/mL to 500 µg/mL).
Acceptance Criteria:
.
Causality: Morpholine ionization is highly linear in ESI+ unless saturation occurs. If non-linear at high conc., dilute samples; do not force a fit.
Target: For genotoxic impurities (e.g., benzyl chloride traces), aim for LOQ < 10 ppm.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process for impurity identification and the validation workflow.
Diagram 1: Impurity Identification Decision Tree
Caption: Logic flow for categorizing unknown peaks detected during LC-MS analysis of (R)-3-N-Cbz-aminomethylmorpholine.
Diagram 2: Validation Workflow (ICH Q2)
Caption: Step-by-step validation lifecycle ensuring regulatory compliance and data integrity.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4][5] Guideline on validation of analytical procedures.[Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Basic Compounds). [Link]
Daicel Corporation. (2023). Chiralpak IG Instruction Manual. (Reference for immobilized amylose columns compatible with various solvents). [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][6][Link]
A Researcher's Guide to Differentiating Cbz Carbamates and Amine Salts by Infrared Spectroscopy
For researchers and professionals in drug development and organic synthesis, the ability to accurately distinguish between key functional groups is paramount for reaction monitoring and quality control. Among the many an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, the ability to accurately distinguish between key functional groups is paramount for reaction monitoring and quality control. Among the many analytical techniques available, Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying functional groups. This guide offers a detailed comparison of the IR absorption peaks for Carboxybenzyl (Cbz) protected carbamates and amine salts, providing the experimental insights necessary to differentiate these two crucial functionalities.
The Diagnostic Power of IR Spectroscopy in Amine Chemistry
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.[1][2] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies, resulting in a unique spectral fingerprint. For nitrogen-containing compounds, the presence or absence of N-H and C=O bonds, and the environmental factors influencing their vibrations, are particularly revealing.
The Cbz group is a common amine protecting group in organic synthesis, particularly in peptide chemistry.[3] It forms a carbamate functional group, which has a distinct carbonyl (C=O) absorption. Amine salts, on the other hand, are formed by the protonation of an amine, often to enhance solubility or facilitate purification. This protonation significantly alters the nature of the N-H bonds, leading to a drastically different IR spectrum. Understanding these differences is key to confirming the success of a protection or deprotection step, or a salt formation reaction.
Deciphering the Spectrum: Cbz Carbamates
The defining feature of a Cbz carbamate in an IR spectrum is the strong absorption of its carbonyl group. This, coupled with the N-H bond vibrations, provides a clear signature.
Key IR Absorption Peaks for Cbz Carbamates:
C=O Stretch: The most prominent peak for a Cbz carbamate is the carbonyl stretch, which typically appears in the range of 1720-1680 cm⁻¹ . This is a strong, sharp absorption. The exact position can be influenced by the molecular structure and hydrogen bonding.
N-H Stretch: For secondary amines protected with a Cbz group, a single, sharp N-H stretching band is observed between 3400-3300 cm⁻¹ .[4]
C-N Stretch: The C-N stretching vibration of carbamates can be found in the 1350-1200 cm⁻¹ region.
The presence of a strong peak in the 1720-1680 cm⁻¹ region is a strong indicator of a carbamate.
The Signature of Protonation: Amine Salts
The formation of an amine salt involves the protonation of the nitrogen atom. This creates a positively charged ammonium ion (e.g., R-NH₃⁺, R₂-NH₂⁺, R₃-NH⁺).[5] This charge dramatically alters the bond strengths and vibrational modes involving the nitrogen.
Key IR Absorption Peaks for Amine Salts:
N-H Stretch: The most characteristic feature of an amine salt is a very broad and strong absorption band in the 3000-2200 cm⁻¹ region.[5] This broadness is due to extensive hydrogen bonding. This band often appears as a complex series of absorptions, sometimes referred to as an "ammonium band."
N-H Bend:
Primary Amine Salts (R-NH₃⁺): Exhibit two bending vibrations: an asymmetric bend from 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹ .[5]
Secondary Amine Salts (R₂-NH₂⁺): Show a single N-H bending vibration in the range of 1620-1560 cm⁻¹ .[6][7][8]
Tertiary Amine Salts (R₃-NH⁺): Do not have an N-H bending vibration in this region.[5]
The absence of a strong carbonyl peak and the presence of a very broad N-H stretch below 3000 cm⁻¹ are the key identifiers for an amine salt.
Comparative Analysis: Cbz Carbamate vs. Amine Salt
The key to distinguishing between a Cbz carbamate and an amine salt lies in observing the presence or absence of the carbonyl peak and the nature of the N-H stretching band.
Functional Group
C=O Stretch (cm⁻¹)
N-H Stretch (cm⁻¹)
N-H Bend (cm⁻¹)
Key Distinguishing Feature
Cbz Carbamate
1720-1680 (Strong, Sharp)
3400-3300 (Sharp)
~1530-1500 (Amide II band character)
Strong, sharp carbonyl peak.
Primary Amine Salt
Absent
3000-2200 (Very Broad, Strong)
1625-1560 and 1550-1500
Very broad N-H stretch and two N-H bends.
Secondary Amine Salt
Absent
3000-2200 (Very Broad, Strong)
1620-1560
Very broad N-H stretch and one N-H bend.
Tertiary Amine Salt
Absent
3000-2200 (Very Broad, Strong)
Absent
Very broad N-H stretch and no N-H bend.
Experimental Workflow: Distinguishing Functional Groups
The following diagram illustrates a typical workflow for using IR spectroscopy to differentiate between a Cbz-protected amine and its corresponding amine salt after a deprotection and salt formation reaction.
A Researcher's Guide to the Optical Rotation of (R)-3-N-Cbz-aminomethylmorpholine: Establishing a Reference Standard in the Absence of Public Data
For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-N-Cbz-aminomethylmorpholine is a chiral building block of significant interest in medicinal chemistry and drug development. The stereochemica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-N-Cbz-aminomethylmorpholine is a chiral building block of significant interest in medicinal chemistry and drug development. The stereochemical purity of this intermediate is critical, as enantiomers can exhibit markedly different pharmacological and toxicological profiles. Optical rotation is a fundamental technique for assessing enantiomeric purity. This guide addresses the notable absence of a publicly available, standardized specific rotation value for (R)-3-N-Cbz-aminomethylmorpholine. We provide a comprehensive framework for researchers to confidently establish an in-house reference value, ensuring the quality and consistency of their chiral syntheses. This includes a detailed experimental protocol for measuring optical rotation, a discussion of critical experimental variables, and guidance on interpreting the resulting data.
The Significance of Optical Rotation in Chiral Drug Development
In the synthesis of chiral molecules, such as (R)-3-N-Cbz-aminomethylmorpholine, ensuring enantiomeric purity is paramount. The three-dimensional arrangement of atoms can lead to vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Optical rotation measurement is a time-honored, non-destructive technique that leverages the property of chiral molecules to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions, making it a crucial tool for quality control in asymmetric synthesis.
A standardized specific rotation value serves as a critical benchmark. However, a thorough review of scientific literature and chemical supplier databases reveals a lack of a consistently reported value for (R)-3-N-Cbz-aminomethylmorpholine. This guide, therefore, shifts the focus from finding a pre-existing value to establishing a reliable internal standard.
Establishing a Reference Value: A Methodological Approach
Given the absence of a universally accepted reference value, it is incumbent upon the research or development team to establish a robust internal standard. This involves the synthesis of a highly pure sample of (R)-3-N-Cbz-aminomethylmorpholine, its thorough characterization to confirm enantiomeric excess (ee), and the subsequent precise measurement of its optical rotation.
Synthesis and Purification of the Reference Material
The initial step is the synthesis of (R)-3-N-Cbz-aminomethylmorpholine with the highest possible enantiomeric purity. Several synthetic routes to chiral 3-substituted morpholines have been reported, often starting from enantiomerically pure precursors. Following synthesis, rigorous purification by methods such as column chromatography or recrystallization is essential to remove chemical and potential enantiomeric impurities.
Orthogonal Confirmation of Enantiomeric Purity
Before measuring the optical rotation, it is crucial to determine the enantiomeric excess (ee) of the purified sample using an orthogonal analytical method. This provides an independent confirmation of its stereochemical integrity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating enantiomers of carbamate-protected amines.
Mobile Phase Optimization: A typical starting mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
Sample Preparation: Dissolve a small, accurately weighed amount of the purified (R)-3-N-Cbz-aminomethylmorpholine in the mobile phase to a known concentration (e.g., 1 mg/mL).
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm, corresponding to the aromatic Cbz group).
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
ee (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
A sample with an ee of ≥99.5% is considered suitable for establishing a reference optical rotation value.
Measurement of Specific Rotation: A Detailed Protocol
The specific rotation, [α], is a fundamental physical property of a chiral compound. It is calculated from the observed rotation, α, using the following formula:
[α]λT = α / (c × l)
Where:
T is the temperature in degrees Celsius.
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
α is the observed rotation in degrees.
c is the concentration of the sample in g/mL.
l is the path length of the polarimeter cell in decimeters (dm).
Experimental Protocol: Measurement of Optical Rotation
Instrument Calibration: Ensure the polarimeter is properly calibrated according to the manufacturer's instructions.
Solvent Selection: Chloroform (CHCl₃) or methanol (CH₃OH) are common solvents for this class of compounds. The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation. The selected solvent must be of high purity and dry.
Sample Preparation:
Accurately weigh a sample of the highly pure (R)-3-N-Cbz-aminomethylmorpholine (e.g., 100 mg).
Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 10 mL) to obtain a precise concentration.
Measurement:
Rinse the polarimeter cell (typically 1 dm) with the pure solvent and take a blank reading.
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
Record the temperature of the sample.
Measure the observed rotation (α). Take multiple readings and calculate the average.
Calculation of Specific Rotation: Use the formula above to calculate the specific rotation. The value should be reported with the temperature, wavelength, concentration, and solvent used. For example: [α]D20 = +X.X (c 1.0, CHCl₃).
Workflow for Establishing a Reference Optical Rotation Value
Caption: Workflow for establishing an in-house reference optical rotation value.
Comparison and Interpretation of Optical Rotation Data
Once an in-house reference value for the specific rotation of enantiomerically pure (R)-3-N-Cbz-aminomethylmorpholine is established, it can be used for the quality control of subsequent batches.
Data Comparison Table
Parameter
Batch 1 (Reference)
Batch 2
Batch 3
Enantiomeric Excess (ee%)
≥99.5%
[Insert Value]
[Insert Value]
Concentration (g/mL)
[Insert Value]
[Insert Value]
[Insert Value]
Solvent
[Insert Solvent]
[Insert Solvent]
[Insert Solvent]
Temperature (°C)
[Insert Value]
[Insert Value]
[Insert Value]
Wavelength (nm)
589 (D-line)
589 (D-line)
589 (D-line)
Observed Rotation (α)
[Insert Value]
[Insert Value]
[Insert Value]
Specific Rotation [α]
[Established Reference]
[Calculated Value]
[Calculated Value]
Optical Purity (%)
~100%
[Calculated Value]
[Calculated Value]
Calculating Optical Purity:
The optical purity of a new batch can be estimated by comparing its specific rotation to the established reference value:
Optical Purity (%) = ([α]sample / [α]reference) x 100
It is important to note that this calculation assumes that any decrease in optical rotation is solely due to the presence of the other enantiomer. The presence of optically active impurities can confound this measurement. Therefore, it is crucial to ensure the chemical purity of the sample, typically confirmed by techniques like NMR and Mass Spectrometry, before relying on optical rotation for determining enantiomeric purity.
Relationship Between Enantiomeric Purity and Optical Rotation
Caption: The relationship between enantiomeric composition and optical rotation.
Conclusion
While a universally recognized specific rotation value for (R)-3-N-Cbz-aminomethylmorpholine remains elusive in public databases, this should not impede its use in high-stakes research and development. By implementing a rigorous in-house protocol for synthesis, purification, and characterization, researchers can establish a reliable reference standard. This proactive approach ensures the stereochemical integrity of this valuable chiral building block, contributing to the overall quality and reproducibility of the subsequent stages of drug discovery and development. The methodologies outlined in this guide provide a clear and scientifically sound pathway to achieving this critical quality attribute.
References
Note: As no specific literature value for the optical rotation of (R)-3-N-Cbz-aminomethylmorpholine was found, this section will provide general references for the techniques discussed. In a real-world scenario, references to the specific synthesis and chiral HPLC methods used would be included here.
Principles of Polarimetry: LibreTexts. (2021). Polarimetry. [Link]
Chiral Chromatography: Chiral Technologies, Inc. A Guide to Chiral Stationary Phase Selection. [Link]
Synthesis of Chiral Morpholines: For examples of synthetic strategies, refer to recent publications in organic chemistry journals. A general search on platforms like SciFinder or Reaxys using keywords such as "enantioselective synthesis of 3-substituted morpholines" will yield relevant primary literature.
Comparative
A Researcher's Guide to Stereoisomerism: Unlocking Enhanced Potency and Selectivity with Chiral Morpholine Scaffolds
Introduction: Beyond the Flat Structure In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved drugs is no coincidence; this simple h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Flat Structure
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved drugs is no coincidence; this simple heterocycle often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, enhancing the overall pharmacokinetic profile of a molecule.[3][4] However, to truly appreciate the utility of the morpholine scaffold, we must look beyond its two-dimensional representation and consider its spatial arrangement.
When a morpholine ring is substituted, it can create one or more chiral centers, leading to the existence of stereoisomers—specifically, enantiomers, which are non-superimposable mirror images of each other.[5] Biological systems, from enzymes to receptors, are inherently chiral. This means they can, and often do, interact differently with each enantiomer of a drug molecule.[6] One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or even contribute to off-target effects.[6]
This guide provides an in-depth comparison of chiral morpholine isomers, explaining the profound advantages that selecting the correct enantiomer—be it (R) or (S)—can confer in biological assays. We will explore the principles of stereoselectivity, supported by experimental data from a well-characterized morpholine-containing drug, and provide detailed protocols for researchers to assess stereoisomeric activity in their own labs.
The Stereochemical Imperative: Why Chirality is a Decisive Factor in Drug Efficacy
The three-dimensional geometry of a drug is paramount to its function. The specific orientation of atoms and functional groups dictates how a molecule interacts with its biological target. For chiral morpholine scaffolds, the configuration at the stereocenter(s) directly influences several critical performance parameters.
Enhanced Target Affinity and Potency
The primary advantage of using a single, active enantiomer is a significant increase in binding affinity and, consequently, potency. Biological binding pockets are intricate, three-dimensional spaces. The superior enantiomer will orient its key interacting groups—hydrogen bond donors/acceptors, hydrophobic moieties, etc.—in a way that maximizes contact with complementary residues in the target protein. The other enantiomer, being a mirror image, may be sterically hindered from achieving this optimal fit or may position its functional groups in non-productive orientations.
This difference in affinity is not trivial; it can span several orders of magnitude. As we will explore in the case study below, it is common for one isomer to be responsible for the vast majority of the desired biological activity.
Improved Selectivity and Safety Profile
Potency is only part of the story. A successful drug must also be selective, binding strongly to its intended target while avoiding interactions with other proteins that could lead to adverse effects. Stereochemistry plays a crucial role here. The same forces that dictate high-affinity binding to the primary target also govern binding to off-targets. An enantiomer that is perfectly shaped for its intended target is, by extension, poorly shaped for many other binding sites. The distomer, however, might have a different selectivity profile, potentially interacting with off-targets and contributing to an undesirable safety profile. By developing a single-enantiomer drug, researchers can eliminate the molecular entity responsible for these potential off-target effects, leading to a cleaner, safer therapeutic candidate.[6]
Favorable and Predictable Pharmacokinetics
The journey of a drug through the body (ADME: Absorption, Distribution, Metabolism, and Excretion) is also governed by stereoselective interactions. The enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) family, are chiral and can metabolize enantiomers at different rates.[5] This can lead to one isomer having a longer half-life and greater exposure than the other. In a racemic mixture, this differential metabolism can result in complex pharmacokinetic profiles where the ratio of the two enantiomers changes over time. Administering a single enantiomer simplifies the pharmacokinetic profile, making it more predictable and easier to manage clinically.[6]
Case Study: The Enantiomers of Reboxetine
To illustrate the dramatic impact of stereochemistry, we will examine Reboxetine , a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[7][8] Reboxetine contains a 2-substituted morpholine ring and possesses two chiral centers, existing as a racemic mixture of the (R,R) and (S,S) enantiomers in the marketed drug, Edronax®.[5][9]
While the topic of this guide emphasizes the (R)-isomer, the core principle is the importance of chirality itself. The specific active isomer depends entirely on the target's binding site topology. Reboxetine serves as a powerful, data-rich example where the (S,S)-isomer is demonstrably superior, highlighting the critical need for stereochemical evaluation.
A molecular dynamics study explored the binding of the two enantiomers to the human norepinephrine transporter (hNET). The results revealed that the (S,S)-enantiomer exhibits a significantly higher affinity. This enhanced affinity was attributed to more favorable interactions with key residues in the binding site.[10]
Table 1: Comparative Biological Activity of Reboxetine Enantiomers
This stark difference—a 130-fold disparity in affinity—is a compelling demonstration of stereoselectivity. The data unequivocally shows that the (S,S)-enantiomer is the primary driver of Reboxetine's therapeutic effect.[10][11] Administering the racemic mixture means that half of the drug substance is significantly less active at the target site. This underscores the immense potential for improving therapeutic efficacy by developing single-enantiomer drugs.
Experimental Protocols for Stereoisomer Comparison
As a Senior Application Scientist, I cannot overstate the importance of robust, validated protocols. The following methodologies provide a framework for researchers to separate and functionally compare chiral morpholine isomers.
Diagram 1: General Workflow for Chiral Compound Evaluation
This diagram outlines the logical flow from a racemic mixture to a conclusive, data-supported decision on the superior enantiomer.
Caption: Workflow for chiral compound separation and evaluation.
Protocol 1: Chiral Separation of Morpholine Enantiomers via HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers.[12][13]
Objective: To resolve a racemic mixture of a morpholine derivative into its individual (R) and (S) enantiomers and collect fractions for subsequent biological testing.
Rationale for Method Choice: Direct separation on a CSP is preferred over derivatization methods as it avoids potential changes to the molecule and introduces fewer sources of error.[6] Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are versatile and effective for a wide range of compounds and will be used as a starting point for method development.[6]
Materials:
HPLC system with UV detector
Chiral Stationary Phase Column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
Mobile Phase Additives (if needed): Trifluoroacetic acid (TFA) for acidic compounds, Diethylamine (DEA) for basic compounds
Racemic morpholine compound
Fraction collector
Procedure:
Column Screening (Method Development):
Prepare a stock solution of your racemic compound at 1 mg/mL in a suitable solvent (e.g., IPA).
Begin with a mobile phase of 90:10 (v/v) n-Hexane:IPA at a flow rate of 1.0 mL/min.
Expert Tip: For basic compounds like many morpholines, add 0.1% DEA to the mobile phase to improve peak shape and prevent tailing. For acidic compounds, add 0.1% TFA.
Inject 10 µL of the sample and monitor the chromatogram via UV detection at an appropriate wavelength.
If no separation is observed, systematically vary the mobile phase composition. Try different ratios (e.g., 80:20, 95:5) and different alcohol modifiers (e.g., switch IPA for EtOH).
The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
Preparative Separation:
Once an analytical method is established, scale up for preparative separation. This may involve using a larger diameter column and increasing the injection volume.
Set up the fraction collector to collect the eluent corresponding to each of the two separated peaks in separate vessels.
Pool the fractions for each enantiomer.
Solvent Removal and Purity Check:
Evaporate the mobile phase from the collected fractions under reduced pressure (e.g., using a rotary evaporator).
Re-dissolve the dried material of each isolated enantiomer in a known volume of solvent.
Confirm the enantiomeric excess (e.g., >99% ee) of each isolated isomer by re-injecting a small amount onto the analytical chiral column. This step is a critical quality control measure.
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of each enantiomer for the norepinephrine transporter, the target of Reboxetine. This type of assay is a gold standard for quantifying drug-target interactions.
Objective: To quantify the binding affinity of the (R,R) and (S,S) enantiomers of a test compound for the human norepinephrine transporter (hNET).
Rationale for Method Choice: A competitive binding assay provides a direct measure of the compound's ability to displace a known high-affinity radioligand from the target, allowing for the calculation of the inhibition constant (Ki), a true measure of affinity.
Materials:
Cell membranes prepared from a cell line stably expressing hNET (e.g., HEK293-hNET cells)
Radioligand: [³H]-Nisoxetine (a high-affinity hNET ligand)
Non-specific binding control: Desipramine (10 µM final concentration)
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
Isolated (R) and (S) enantiomers of the test compound, dissolved in DMSO
96-well microplates
Glass fiber filter mats (e.g., Whatman GF/B)
Scintillation cocktail and liquid scintillation counter
Multi-channel pipettors
Procedure:
Compound Dilution:
Perform a serial dilution of each enantiomer and the racemic mixture in DMSO, then dilute further into Assay Buffer to achieve the final desired concentrations for the competition curve (e.g., from 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay is low (<1%) to prevent interference.
Competition Wells: 25 µL of each test compound dilution (or racemate) + 50 µL [³H]-Nisoxetine + 25 µL hNET membranes.
Expert Tip: The order of addition should be buffer/compound first, then radioligand, and finally initiate the binding reaction by adding the cell membranes. This ensures consistency across the plate.
Incubation:
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.
Harvesting:
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Wash the filters 3-5 times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.
Counting:
Place the filter mats in scintillation vials, add scintillation cocktail, and allow to equilibrate.
Quantify the radioactivity (in counts per minute, CPM) for each filter using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM in competition well - NSB) / (Specific Binding)]).
Plot the % Inhibition against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
Calculate the affinity constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Diagram 2: Principle of Competitive Radioligand Binding Assay
This diagram illustrates the core concept of how an unlabeled test compound (the enantiomer) competes with a labeled ligand for binding to the target receptor.
Caption: Competitive binding of a radioligand vs. a test isomer.
Conclusion
The morpholine scaffold is a valuable component in the medicinal chemist's toolkit, prized for its ability to confer advantageous pharmacokinetic properties.[2] However, its true potential is only realized when the principles of stereochemistry are applied. As demonstrated by the case of Reboxetine, the biological activity of a chiral morpholine-containing drug can be overwhelmingly concentrated in a single enantiomer.[10] The difference in potency between isomers is not a minor optimization but a fundamental factor that can dictate the success or failure of a therapeutic program.
For researchers in drug development, the message is clear: evaluating enantiomers is not an optional step but a critical one. The synthesis or separation of individual isomers, followed by rigorous comparative biological assays, is essential for identifying the true eutomer. By focusing development on the single, most active, and most selective isomer, we can design more potent, safer, and more effective medicines. This chiral-by-design approach moves beyond the brute force of racemic mixtures and into the precision of modern, structure-guided drug discovery.
References
The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. (2025). ResearchGate. [Link]
Reboxetine. (n.d.). Wikipedia. Retrieved from [Link]
Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. (n.d.). Scilit. [Link]
Baldwin, D. S., & Carabal, E. (1999). Reboxetine, a Selective Noradrenaline Reuptake Inhibitor for the Treatment of Depression. Drugs Today (Barc), 35(9), 719-24. [Link]
Edwards, D. J., & Pellizzoni, C. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. Eur Neuropsychopharmacol, 7 Suppl 1, S53-9. [Link]
Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. (n.d.). ResearchGate. [Link]
Zhang, Y., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Sci Rep, 6, 26682. [Link]
Reboxetine. (n.d.). PubChem. Retrieved from [Link]
de Kloe, G. E., et al. (2021). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. Eur J Med Chem, 223, 113642. [Link]
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A Comparative Guide to the X-ray Crystallography of Morpholine Hydrochloride Salts for Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the solid-state structure of active pharmaceutical ingredients (APIs) is paramount. The crystalline arrangement of molecules dictates crucial...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the solid-state structure of active pharmaceutical ingredients (APIs) is paramount. The crystalline arrangement of molecules dictates crucial physicochemical properties such as solubility, stability, and bioavailability. Morpholine, a versatile heterocyclic amine, and its hydrochloride salt form are common fragments in a multitude of pharmaceutical compounds. This guide provides an in-depth comparison of the X-ray crystallographic data of morpholine hydrochloride salts, offering insights into their structural nuances and the experimental methodologies used to elucidate them.
The Significance of Morpholinium Salts in Drug Design
Morpholine is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including its high polarity, water solubility, and metabolic stability. When protonated to form the morpholinium cation, it can form salts with various anionic counter-ions, with the hydrochloride salt being one of the most common due to its role in improving the solubility and stability of APIs. The precise three-dimensional arrangement of the morpholinium cation and the chloride anion in the crystal lattice, along with any solvent molecules, defines the salt's crystal structure. This structure is stabilized by a network of non-covalent interactions, primarily hydrogen bonds, which play a critical role in the overall stability and properties of the solid form.
Comparative Analysis of Morpholine Hydrochloride Crystal Structures
A systematic analysis of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals key structural motifs and variations among morpholine hydrochloride salts.[1][2] While the number of publicly available crystal structures for simple, unsubstituted morpholine hydrochloride is limited, analysis of closely related derivatives provides valuable comparative insights. For this guide, we will focus on the structural features of 4-(2-chloroethyl)morpholinium chloride as a representative example and discuss general trends observed in related structures.
Key Crystallographic Parameters
The following table summarizes the key crystallographic data for 4-(2-chloroethyl)morpholinium chloride, providing a baseline for comparison.
In the crystal structures of morpholinium salts, hydrogen bonding is the primary directional force governing the packing of ions.[4][5][6] The protonated nitrogen atom of the morpholinium cation (N-H) acts as a strong hydrogen bond donor, while the chloride anion is an effective acceptor.
In the case of 4-(2-chloroethyl)morpholinium chloride, a single, strong hydrogen bond is observed between the morpholinium N-H group and the chloride anion.[3] This interaction is a recurring motif in ammonium halides and is crucial for the stability of the crystal lattice. The geometry of this hydrogen bond (donor-acceptor distance and angle) can be influenced by the presence of other functional groups on the morpholine ring and the inclusion of solvent molecules in the crystal structure.
Generally, in morpholinium salts with various anions, the two N-H protons of the morpholinium cation are involved in hydrogen bonding interactions with acceptor atoms, most commonly oxygen or halide ions.[4][5] These interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. For instance, in morpholinium salts of carboxylic acids, the carboxylate oxygen atoms are the primary hydrogen bond acceptors, often leading to the formation of R22(8) graph set motifs.[5]
Experimental Protocol: From Crystal to Structure
The determination of a crystal structure is a meticulous process that can be broken down into several key stages. Understanding the rationale behind each step is crucial for obtaining high-quality, reliable data.
Step-by-Step Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis of a small molecule like a morpholine hydrochloride salt.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Causality in Experimental Choices
Crystal Growth: The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) with minimal internal defects. The choice of crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) and solvent is critical and often determined empirically. For morpholine hydrochloride salts, which are typically water-soluble, slow evaporation of an aqueous solution or a mixed solvent system is a common starting point.
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The mounting medium (e.g., oil, glue) is chosen to be inert and to hold the crystal securely in the X-ray beam.
Data Collection: The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations of the atoms, which results in sharper diffraction spots and a more precise structure. The choice of X-ray source (e.g., Mo or Cu radiation) depends on the crystal's composition and size. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. The initial atomic positions are then determined using methods like direct methods or Patterson synthesis.
Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, displacement parameters, and other model parameters until the best possible fit is achieved.
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths and angles, analyzing the hydrogen bonding network, and assessing the overall quality of the fit to the experimental data.
Visualizing Key Structural Features
Hydrogen bonding patterns are a cornerstone of understanding the crystal packing of morpholine hydrochloride salts. The following diagram illustrates a common hydrogen bonding motif.
Caption: A schematic of the N-H···Cl⁻ hydrogen bond.
Conclusion
The crystal structures of morpholine hydrochloride salts are primarily governed by a network of hydrogen bonds, with the morpholinium N-H group acting as a key donor and the chloride anion as the acceptor. Understanding these interactions through single-crystal X-ray diffraction is essential for the rational design of pharmaceutical solid forms with optimized properties. The experimental workflow, from crystal growth to structure validation, requires careful consideration at each step to ensure the generation of high-quality, reliable data. This guide provides a foundational understanding for researchers and scientists working with these important pharmaceutical building blocks.
References
Smith, G., Wermuth, U. D., & Healy, P. C. (2010). Hydrogen-Bonding in the Anhydrous Morpholinium Salts of the Three Isomeric Monoaminobenzoic Acids. ResearchGate. [Link]
Lynch, D. E. (2015). Crystal structures and hydrogen bonding in the morpholinium salts of four phen-oxy-acetic acid analogues. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1335–1341. [Link]
Lynch, D. E., Smith, G., Byriel, K. A., & Kennard, C. H. L. (2001). Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. PubMed. [Link]
Narasegowda, R. S., Yathirajan, H. S., Nagaraja, P., & Lynch, D. E. (2005). 4-(2-Chloroethyl)morpholinium chloride. Acta Crystallographica Section E: Structure Reports Online, 61(3), o849–o850. [Link]
Narasegowda, R. S., Yathirajan, H. S., Nagaraja, P., & Lynch, D. E. (2005). 4-(2-Chloroethyl)morpholinium chloride. ResearchGate. [Link]
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Royal Society of Chemistry. (2019). Investigation of the role of hydrogen bonding in ionic liquid-like salts with both N- and S-soft donors. RSC Publishing. [Link]
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Immediate Action Required: Treat (R)-3-N-Cbz-aminomethylmorpholine hydrochloride as Hazardous Chemical Waste . Do NOT dispose of via municipal drainage or trash.
This compound is a chiral morpholine derivative containing a carbobenzyloxy (Cbz) protecting group and exists as a hydrochloride salt. Its disposal requires strict adherence to protocols for toxic organic solids and corrosives due to the acidic nature of the HCl salt and the potential aquatic toxicity of the morpholine moiety. The preferred method of ultimate disposal is high-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Assessment
To ensure safe handling, the operator must understand the chemical logic defining this substance's reactivity and waste classification.
Acidic & Organic: Must be segregated from strong oxidizers and strong bases (which liberate the free amine).
Physical State
White to off-white solid (powder or crystalline).[1]
Dispose of as Solid Hazardous Waste .
Primary Hazards
Skin/Eye Irritant & Corrosive: The HCl salt hydrolyzes to release acidity.Aquatic Toxicity: Morpholines are harmful to aquatic life.[4][5]
Zero Discharge: Strictly prohibited from sink disposal.
Structural Logic & Reactivity
The Hydrochloride Factor: Because the morpholine nitrogen is basic, it forms a stable hydrochloride salt. Upon contact with moisture or mucous membranes, this salt can dissociate, creating a localized acidic environment (pH < 4), necessitating acid-resistant PPE.
The Cbz Factor: The carbobenzyloxy group adds significant organic carbon content, making the molecule suitable for fuel blending/incineration but resistant to simple aqueous biodegradation.
Pre-Disposal Treatment & Segregation
Core Directive: Do not attempt to chemically neutralize this compound in situ for the purpose of drain disposal. Neutralization is only permitted during spill cleanup .
Waste Stream Classification
Primary Classification: Non-halogenated Organic Solid (Note: While it contains Chloride ions, it is typically not classified as "halogenated solvent waste" like chloroform, but check local facility codes regarding solid salts).
Keep Away From: Strong Bases (e.g., NaOH) – risk of liberating the free amine, which may have different volatility and odor profiles.
Step-by-Step Disposal Workflow
A. Routine Laboratory Disposal (Solid Waste)
This protocol applies to expired stocks, excess reagent, or contaminated solids.
PPE Verification:
Nitrile Gloves (Double gloving recommended).
Chemical Splash Goggles.
Lab Coat (Buttoned).
Container Selection:
Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar compatible with corrosive solids.[1]
Why HDPE? It is resistant to both the organic structure and the acidic chloride salt.
Transfer:
Transfer the solid carefully to the waste container to avoid dust generation.
Do not mix with liquid solvent waste unless explicitly directed by your EHS officer (mixing solids and liquids creates "sludge" which is more expensive to dispose of).
Labeling:
Attach a hazardous waste tag immediately.
Chemical Name: Write out "(R)-3-N-Cbz-aminomethylmorpholine hydrochloride". Avoid abbreviations.
Cap tightly.[4][6][7] Store in a Satellite Accumulation Area (SAA) inside secondary containment.
B. Disposal of Solutions (Liquid Waste)
If the compound is dissolved in a solvent (e.g., Methanol, DMSO):
Solvent Compatibility: Ensure the carrier solvent is compatible with the organic waste stream.
Stream Selection: Pour into the Organic Solvent Waste container (Halogenated or Non-Halogenated depending on the solvent used).
Note: The small amount of HCl salt in solution will not typically alter the classification of the bulk solvent waste, but the label must list the compound as a contaminant.
Visual Workflows (Graphviz)
Figure 1: Disposal Decision Tree
Determine the correct waste stream based on the physical state of the material.
Caption: Decision matrix for segregating solid vs. liquid waste streams to ensure regulatory compliance.
Figure 2: Emergency Spill Cleanup Protocol
Immediate response steps for accidental release.
Caption: Operational workflow for neutralizing and collecting spills of acidic morpholine salts.
Regulatory & Compliance Data
The following data supports the classification of this material as hazardous waste.
Parameter
Specification
Reference Standard
EPA Waste ID
Not explicitly listed (P/U list). Classify by characteristic: D002 (Corrosive) if pH < 2 in solution, or general Toxic .
40 CFR § 261.22 [1]
DOT Shipping
Likely UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 1759 .
49 CFR § 172.101 [2]
Incineration
Required combustion temp > 1000°C to destroy the morpholine ring and prevent nitrosamine formation.
Best Practice [3]
Emergency Procedures
Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses.[4][6][8][9] The HCl salt can cause severe irritation.
Skin Contact: Brush off loose particles before washing with soap and water to prevent creating a concentrated acidic solution on the skin.
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
References
US Environmental Protection Agency (EPA). Characteristics of Hazardous Waste: Corrosivity.[5] 40 CFR § 261.22. Available at: [Link]
US Department of Transportation (DOT). Hazardous Materials Table. 49 CFR § 172.101. Available at: [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Disposal of Waste. Available at: [Link]
PubChem. Morpholine - Safety and Hazards. National Library of Medicine. Available at: [Link][1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this specific chiral isomer may be limited, its structural components dictate its safety protocol. You are handling a morpholine derivative in its hydrochloride salt form.[1][2]
The HCl Salt Factor: Hydrochloride salts are inherently hygroscopic and acidic. Upon contact with mucous membranes (eyes, lungs) or moisture on the skin, they hydrolyze to release hydrochloric acid, causing immediate irritation or chemical burns [1].
The Morpholine Factor: Morpholine pharmacophores are biologically active. Until proven otherwise, treat this compound as a potential sensitizer and systemic toxin [2].
The Cbz Factor: While the Carboxybenzyl (Cbz) group adds stability, it does not negate the toxicity of the amine core.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to fine, hygroscopic salts (inhalation of dust and contact with acidic solutions).
Amine salts can permeate thin latex. Double gloving provides a "sacrificial layer" against acidic hydrolysis [3].
Eye Protection
Chemical Safety Goggles (Indirect Vent)
Face Shield + Goggles
Safety glasses are insufficient against airborne dust that can settle behind lenses and hydrolyze on the eye surface.
Respiratory
Fume Hood (Sash at 18")
N95/P100 Respirator (If hood unavailable)
The primary vector is dust inhalation. The HCl salt will damage alveolar tissue upon solubilization in the lungs.
Body Defense
Lab Coat (Cotton/Poly blend), Closed-toe shoes
Tyvek® Apron / Sleeve Covers
Synthetic salts cling to wool/fleece due to static. Cotton blends reduce static buildup.
Operational Protocols
Phase A: Storage & Engineering Controls
The Enemy: Moisture.
Protocol: Store in a tightly sealed container within a desiccator .
Why: HCl salts are hygroscopic.[1] Absorption of atmospheric water leads to "caking" (making weighing difficult) and hydrolysis (degrading the compound and releasing HCl gas).
Engineering: All open-container manipulations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm [4].
Static Neutralization: Use an ionizing fan or antistatic gun on the weighing boat before adding the solid.
Transfer: Use a chemically inert spatula (stainless steel or PTFE-coated). Avoid nickel spatulas which can corrode with acid salts.
Containment: Weigh inside the fume hood. If the balance is external, transfer the closed container to the balance, tare, add solid inside the hood, seal, and re-weigh.
Phase C: Solubilization
Risk: Exothermic dissolution.
Procedure: Add the solid to the solvent, not vice-versa.
Insight: When dissolving amine hydrochlorides in water or methanol, a mild exotherm may occur. Ensure the receiving vessel is stable.
Phase D: Waste Disposal
Classification: Hazardous Chemical Waste.
Solid Waste: Dispose of contaminated weighing boats and paper in "Solid Hazardous Waste" bins.
Liquid Waste:
Halogenated: If dissolved in DCM/Chloroform.
Non-Halogenated: If dissolved in Methanol/Water.
Do NOT: Do not flush down the drain. The morpholine core is harmful to aquatic life [5].[1]
Visualized Workflows
Figure 1: Safe Handling Logic Flow
This diagram illustrates the mandatory decision-making process for handling this specific compound, prioritizing engineering controls over PPE alone.
Caption: Operational workflow emphasizing the inspection of the salt's physical state to detect moisture contamination before handling.
Figure 2: Emergency Response Decision Tree
Immediate actions to take in case of exposure, based on the specific chemical properties (Acidic/Irritant).
Caption: Emergency protocols specifically tailored for acidic salt exposures. Note the instruction to brush off dry powder before wetting to prevent concentrated hydrolysis on skin.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. [Link]
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS. [Link]